Product packaging for 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde(Cat. No.:CAS No. 39689-04-8)

5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

Cat. No.: B1352768
CAS No.: 39689-04-8
M. Wt: 238.69 g/mol
InChI Key: HVUPEZXYRPDLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde is a useful research compound. Its molecular formula is C11H7ClO2S and its molecular weight is 238.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClO2S B1352768 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde CAS No. 39689-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)sulfanylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUPEZXYRPDLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391856
Record name 5-[(4-Chlorophenyl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39689-04-8
Record name 5-[(4-Chlorophenyl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Analysis of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, including 5-aryl-2-furaldehydes and aryl thioethers, to project its structural and chemical properties. This document covers potential synthetic pathways, predicted spectroscopic data, and a discussion of its potential biological significance based on related compounds. All quantitative data is presented in structured tables, and detailed hypothetical experimental protocols are provided.

Introduction

Furan derivatives are a significant class of heterocyclic compounds present in numerous biologically active molecules and are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of an aryl sulfanyl moiety can further modulate the biological and electronic properties of the furan ring system. This guide focuses on the structural elucidation of this compound, providing a foundational understanding for researchers engaged in its synthesis and application.

Proposed Synthesis

A potential synthetic pathway is the reaction of 5-bromo-2-furaldehyde with 4-chlorothiophenol in the presence of a suitable base and a palladium or copper catalyst. This cross-coupling reaction is a widely used method for the formation of aryl-sulfur bonds.[5]

Hypothetical Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 5-bromo-2-furaldehyde (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF) or dioxane, add 4-chlorothiophenol (1.1 equivalents).

  • Addition of Base: Add a base, for instance, potassium carbonate (2 equivalents), to the reaction mixture.

  • Catalyst Introduction: Introduce a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable ligand if necessary.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow Diagram

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 5-Bromo-2-furaldehyde G Reaction A->G B 4-Chlorothiophenol B->G C Base (e.g., K2CO3) C->G D Palladium Catalyst D->G E Solvent (e.g., DMF) E->G F Heat (80-120 °C) F->G H Work-up & Purification G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Structural and Spectroscopic Analysis

The structural properties of this compound can be predicted based on the analysis of its constituent functional groups and data from analogous compounds.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for the target molecule. These predictions are based on typical values for 5-substituted-2-furaldehydes and aryl thioethers.[6][7][8][9]

Spectroscopic Technique Predicted Data
¹H NMR Aldehydic Proton (CHO): ~9.5-9.7 ppm (singlet). Furan Ring Protons: Two doublets in the range of 6.5-7.5 ppm. Aromatic Protons (Chlorophenyl): Two doublets in the range of 7.2-7.6 ppm, characteristic of a para-substituted benzene ring.
¹³C NMR Carbonyl Carbon (CHO): ~175-180 ppm. Furan Ring Carbons: Signals between ~110-160 ppm. The carbon bearing the sulfur atom (C5) would be significantly shifted. Aromatic Carbons (Chlorophenyl): Signals between ~125-140 ppm. The carbon attached to chlorine and the carbon attached to sulfur will have distinct chemical shifts.
Infrared (IR) Spectroscopy C=O Stretch (Aldehyde): A strong absorption band around 1670-1690 cm⁻¹. C-H Stretch (Aldehyde): A characteristic peak around 2820-2850 cm⁻¹. C-S Stretch: A weak to medium band in the region of 600-800 cm⁻¹. Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. C-O-C Stretch (Furan): Absorption around 1000-1250 cm⁻¹.
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): Expected at m/z corresponding to the molecular weight of C₁₁H₇ClO₂S. Major Fragments: Fragmentation may involve the loss of the formyl group (-CHO), the chlorophenyl group, or cleavage of the C-S bond.
Hypothetical Experimental Protocols for Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the proposed structure.

NMR Analysis Workflow

G Workflow for NMR Spectroscopic Analysis A Sample Preparation (Dissolve in Deuterated Solvent) B Data Acquisition (¹H and ¹³C NMR) A->B C Spectral Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Data Analysis (Chemical Shifts, Coupling Constants, Integration) C->D E Structural Elucidation D->E

Caption: A typical workflow for NMR-based structural elucidation.

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Data Acquisition: Analyze the sample using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Potential Biological Significance and Applications

While the biological activity of this compound has not been specifically reported, the activities of related furan and aryl sulfanyl derivatives suggest potential areas of interest.

  • Antimicrobial Activity: Many furan derivatives exhibit significant antibacterial and antifungal properties.[10] The presence of the chlorophenyl sulfanyl group may enhance this activity.

  • Anticancer Activity: Certain 5-aryl-2-furaldehyde derivatives have been investigated for their potential as anticancer agents.[11]

  • Enzyme Inhibition: The electrophilic nature of the aldehyde and the overall electronic properties of the molecule could make it a candidate for enzyme inhibition studies.

Potential Signaling Pathway Interaction

G Hypothetical Biological Interaction Pathway A This compound B Target Enzyme/Receptor A->B C Binding/Inhibition B->C D Downstream Signaling Cascade C->D E Cellular Response (e.g., Apoptosis, Growth Inhibition) D->E

Caption: A generalized diagram of a potential drug-target interaction pathway.

Conclusion

This technical guide provides a projected structural and spectroscopic profile of this compound based on the known properties of structurally related compounds. The proposed synthetic route and predicted analytical data offer a valuable starting point for researchers interested in this molecule. Further experimental validation is necessary to confirm these predictions and to fully explore the chemical and biological properties of this compound. The potential for diverse biological activities makes this compound a compelling target for future research in drug discovery and development.

References

An In-depth Technical Guide to 5-[(4-chlorophenyl)thio]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-[(4-chlorophenyl)thio]-2-furaldehyde is a heterocyclic aldehyde featuring a furan ring substituted with both an aldehyde functional group and a chlorophenylthio ether linkage. The presence of the furan scaffold, a common motif in pharmacologically active compounds, combined with the thioether and chlorinated phenyl groups, suggests a potential for diverse biological activities. Furan derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities. The thioether linkage can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This document provides a theoretical overview of the physicochemical properties, a plausible synthetic route, and potential biological significance of this compound.

Physicochemical Properties

The predicted physicochemical properties of 5-[(4-chlorophenyl)thio]-2-furaldehyde are summarized in the table below. These values are estimated based on the constituent fragments of the molecule, namely 5-bromo-2-furaldehyde and 4-chlorothiophenol, and are intended to serve as a guideline for experimental design.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₇ClO₂S---
Molecular Weight 238.69 g/mol Calculated from the molecular formula.
Appearance Pale yellow to brown solidTypical for aromatic aldehydes and thioethers.
Melting Point 80 - 120 °CBroad range predicted due to potential crystalline forms and impurities. Similar arylthio-aldehydes often melt in this range.
Boiling Point > 350 °CEstimated; likely to decompose at higher temperatures.
Solubility Insoluble in water. Soluble in common organic solvents such as DMSO, DMF, acetone, and chlorinated solvents.The aromatic and thioether components contribute to its nonpolar character.
pKa Not applicableThe molecule does not have readily ionizable protons.
LogP 3.5 - 4.5Estimated based on its structural components, indicating moderate to high lipophilicity.

Synthesis and Experimental Protocols

A plausible and commonly employed method for the synthesis of aryl thioethers is the nucleophilic aromatic substitution of an activated aryl halide with a thiolate. In the context of the furan ring, a 5-halofurfural is a suitable starting material.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

The synthesis of 5-[(4-chlorophenyl)thio]-2-furaldehyde can be achieved by the reaction of 5-bromo-2-furaldehyde with 4-chlorothiophenol in the presence of a base.

Reaction Scheme:

Detailed Experimental Protocol
  • Preparation of the Thiolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorothiophenol (1.1 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: To this solution, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C to deprotonate the thiol and form the corresponding thiolate. Stir the mixture for 30 minutes at this temperature.

  • Addition of the Furan Derivative: Prepare a solution of 5-bromo-2-furaldehyde (1.0 equivalent) in the same solvent and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 5-[(4-chlorophenyl)thio]-2-furaldehyde.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for 5-[(4-chlorophenyl)thio]-2-furaldehyde, its structural motifs suggest several potential areas of pharmacological interest. The furan ring is a known pharmacophore, and the introduction of a thioether linkage can modulate activity.

Potential Activities Include:

  • Antimicrobial Activity: Many furan derivatives exhibit antibacterial and antifungal properties. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Anticancer Activity: The combination of a furan ring and a substituted phenyl group is found in some anticancer agents. Potential mechanisms could involve the inhibition of protein kinases, induction of apoptosis, or disruption of microtubule dynamics.

  • Anti-inflammatory Activity: Some furan-containing compounds have been shown to inhibit inflammatory pathways, such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways.

The diagram below illustrates a hypothetical workflow for the synthesis and subsequent biological evaluation of 5-[(4-chlorophenyl)thio]-2-furaldehyde.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (5-bromo-2-furaldehyde, 4-chlorothiophenol) Reaction Nucleophilic Aromatic Substitution Start->Reaction Base, Solvent Purification Purification (Column Chromatography) Reaction->Purification Product 5-[(4-chlorophenyl)thio]-2-furaldehyde Purification->Product InVitro In Vitro Assays (e.g., Antimicrobial, Cytotoxicity) Product->InVitro Screening Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) InVitro->Mechanism Active Compounds Lead Lead Compound Identification Mechanism->Lead

Workflow for Synthesis and Biological Evaluation.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a furan-based anticancer agent. This is a generalized representation and would require experimental validation for the specific compound.

G Compound 5-[(4-chlorophenyl)thio]-2-furaldehyde Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Pathway Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

Hypothetical Anticancer Signaling Pathway.

Conclusion

5-[(4-chlorophenyl)thio]-2-furaldehyde represents an interesting, yet underexplored, chemical entity with potential applications in drug discovery. Based on the known pharmacology of related furan and thioether-containing molecules, this compound warrants further investigation. The synthetic route proposed herein is robust and should be readily achievable in a standard organic chemistry laboratory. Subsequent biological screening will be crucial to elucidate the specific therapeutic potential of this and related compounds. It is imperative that any future work on this molecule includes thorough experimental characterization of its physicochemical properties and biological activities to validate the theoretical framework presented in this guide.

Technical Guide to the Spectroscopic Data of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a significant compound often identified as an impurity in the manufacturing of the antibiotic flucloxacillin.[1][2] Accurate spectroscopic analysis of such impurities is critical for quality control and regulatory compliance in the pharmaceutical industry. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for these analyses, and presents a logical workflow for impurity identification.

It is important to note that while the user initially inquired about CAS number 39689-04-8, the spectroscopic data and relevant context overwhelmingly correspond to CAS 3919-74-2 , which is the correct identifier for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[1]

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
2.87s-CH₃
7.08t (J=8.8Hz)Ar-H
7.33t (J=8.0Hz)Ar-H
7.41-7.47mAr-H
~10-13br s-COOH

Note: The chemical shift for the carboxylic acid proton is broad and its position can vary depending on the solvent and concentration.

Table 2: Expected ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~10-15-CH₃
~115-135Aromatic C-H
~115-140Aromatic C-Cl & C-F
~160-170Isoxazole Ring Carbons
~165-175-COOH

Note: This data is based on typical chemical shift ranges for the respective functional groups as specific experimental data was not available in the search results.[3][4]

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Peaks

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700-1725C=O stretchCarboxylic Acid
~1600C=N stretchIsoxazole Ring
~1450-1580C=C stretchAromatic Ring
~1000-1200C-F stretchAryl Fluoride
~700-800C-Cl stretchAryl Chloride

Note: This data is based on characteristic absorption frequencies for the functional groups present in the molecule as a specific experimental spectrum was not available in the search results.[4]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zInterpretation
255.0098[M]+ (Exact Mass)
220[M - Cl]+ or [M - COOH]+ fragment
145Further fragmentation
43Fragment

Note: The fragmentation pattern can vary based on the ionization technique and energy.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Acquisition time: 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation delay: 2-5 seconds.

    • Acquisition time: 1-2 seconds.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI) and a mass analyzer (e.g., Time-of-Flight - TOF or Quadrupole).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Workflow for Pharmaceutical Impurity Analysis

The identification and quantification of impurities in pharmaceutical products is a critical process. The following diagram illustrates a typical workflow for the analysis of an impurity like 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a drug substance such as flucloxacillin.[5][6]

G Workflow for Pharmaceutical Impurity Analysis cluster_0 Sample Preparation & Separation cluster_1 Detection & Identification cluster_2 Quantification & Reporting drug_substance Drug Substance (e.g., Flucloxacillin) dissolution Dissolution in Mobile Phase drug_substance->dissolution hplc High-Performance Liquid Chromatography (HPLC) dissolution->hplc uv_detector UV Detector hplc->uv_detector Separated Components ms_detector Mass Spectrometer (MS) uv_detector->ms_detector msms_analysis Tandem MS (MS/MS) Analysis ms_detector->msms_analysis data_analysis Data Analysis & Structure Elucidation msms_analysis->data_analysis quantification Quantification using Reference Standard data_analysis->quantification Impurity Identified reporting Reporting & Regulatory Submission quantification->reporting

Caption: A general workflow for the separation, identification, and quantification of pharmaceutical impurities.

References

Technical Whitepaper: Unraveling the Mechanism of Action of 5-(4-Chlorophenyl)furan-2-carbaldehyde Derivatives as Potent Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document addresses the mechanism of action for derivatives of 5-(4-chlorophenyl)furan-2-carbaldehyde . Extensive research has yielded no publicly available scientific data on the specific compound 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde . The structural similarity of the furan-2-carbaldehyde core with a substituted phenyl group at the 5-position suggests that the findings presented herein for 5-(4-chlorophenyl)furan derivatives may offer valuable insights into the potential biological activities of its sulfanyl analogue.

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of novel synthetic derivatives based on the 5-(4-chlorophenyl)furan scaffold. These compounds have emerged as a promising class of antineoplastic agents. The core mechanism of action for the most potent of these derivatives is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these molecules disrupt microtubule dynamics, leading to a cascade of downstream cellular events. This includes a cell-cycle arrest at the G2/M phase and the subsequent induction of apoptosis in cancer cells. This whitepaper will delve into the quantitative data supporting these claims, the detailed experimental protocols used for their validation, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target of the 5-(4-chlorophenyl)furan derivatives is tubulin, the globular protein subunit of microtubules. Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport.[1] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for the formation of the mitotic spindle during cell division.[2]

Derivatives of 5-(4-chlorophenyl)furan act as microtubule-destabilizing agents by inhibiting the polymerization of tubulin heterodimers into microtubules.[1][2] This activity is analogous to the action of other colchicine binding site inhibitors (CBSIs).[2] Molecular docking studies have indicated that these compounds bind to the colchicine binding site on the β-subunit of tubulin.[2][3] This binding event is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into the growing microtubule lattice.[4] The net effect is a disruption of microtubule formation, which in turn triggers cell cycle arrest and apoptosis.[5]

Signaling Pathway

The inhibition of tubulin polymerization by 5-(4-chlorophenyl)furan derivatives initiates a signaling cascade that culminates in apoptotic cell death. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2][5] This sustained mitotic arrest is a potent trigger for the intrinsic pathway of apoptosis.

Tubulin_Inhibition_Pathway Compound 5-(4-chlorophenyl)furan Derivatives Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Disrupts Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Signaling pathway of 5-(4-chlorophenyl)furan derivatives.

Quantitative Data: Cytotoxicity and Tubulin Polymerization Inhibition

A series of novel derivatives of 5-(4-chlorophenyl)furan have been synthesized and evaluated for their biological activity. The data presented below summarizes their in vitro cytotoxicity against the leukemia SR cell line and their ability to inhibit tubulin polymerization.[2]

CompoundCytotoxicity against Leukemia SR (IC50, µM)[2]Inhibition of Tubulin Polymerization (%)[2]
7c 0.0995.2
7e 0.0596.0
11a 0.0696.3
Colchicine (Reference) 0.1198.0

IC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to elucidate the mechanism of action of 5-(4-chlorophenyl)furan derivatives.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is monitored by an increase in fluorescence or turbidity over time.[6][7]

Materials:

  • Purified porcine tubulin

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and controls (e.g., colchicine, paclitaxel) dissolved in DMSO

  • Pre-warmed 96-well plate

  • Fluorescence or absorbance microplate reader

Procedure:

  • A solution of purified tubulin (e.g., 2 mg/mL) is prepared in General Tubulin Buffer on ice.

  • GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10-15%), and a fluorescent reporter are added to the tubulin solution.[6][7]

  • The test compounds are added to designated wells of a pre-warmed 96-well plate.

  • The tubulin solution is added to the wells containing the test compounds.

  • The plate is immediately placed in a microplate reader pre-warmed to 37°C.

  • Fluorescence or absorbance (at 340 nm for turbidity) is measured at regular intervals (e.g., every minute) for a defined period (e.g., 60-90 minutes).[6]

  • The percentage inhibition is calculated by comparing the area under the curve (AUC) of the treated samples to the untreated control.[6]

Tubulin_Polymerization_Assay_Workflow start Start prep_tubulin Prepare Tubulin Solution (Tubulin, Buffer, GTP, Glycerol, Reporter) start->prep_tubulin prep_plate Add Test Compounds to 96-well Plate start->prep_plate mix Add Tubulin Solution to Plate prep_tubulin->mix prep_plate->mix incubate Incubate at 37°C in Plate Reader mix->incubate measure Measure Fluorescence/Absorbance Over Time incubate->measure analyze Analyze Data (Calculate % Inhibition) measure->analyze end End analyze->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[8]

Materials:

  • Cancer cell line (e.g., Leukemia SR)

  • Cell culture medium and reagents

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Cells are seeded and treated with the test compounds for a specified duration (e.g., 24 hours).

  • Cells are harvested, washed with PBS, and fixed by dropwise addition into ice-cold 70% ethanol while vortexing.[9]

  • Fixed cells are incubated at 4°C for at least 30 minutes.[9]

  • Cells are pelleted, washed with PBS to remove the ethanol, and resuspended in PI staining solution.

  • The cell suspension is incubated in the dark at room temperature for 15-30 minutes.[10]

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Cell_Cycle_Analysis_Workflow start Start cell_culture Culture and Treat Cells with Compound start->cell_culture harvest Harvest and Wash Cells cell_culture->harvest fix Fix Cells in Cold 70% Ethanol harvest->fix stain Stain Cells with Propidium Iodide (PI) and RNase fix->stain flow Analyze by Flow Cytometry stain->flow analyze Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow->analyze end End analyze->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay

This assay utilizes Annexin V and propidium iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

  • Cancer cell line

  • Cell culture medium and reagents

  • Test compounds

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cells are cultured and treated with the test compounds.

  • Both floating and adherent cells are collected, washed with cold PBS, and then resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Annexin V-FITC and PI are added to the cell suspension.

  • The cells are incubated for 15-20 minutes at room temperature in the dark.

  • Additional 1X Binding Buffer is added to each sample.

  • The stained cells are analyzed by flow cytometry as soon as possible.

  • The populations of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells are quantified.

Apoptosis_Assay_Workflow start Start cell_culture Culture and Treat Cells with Compound start->cell_culture harvest Harvest and Wash Cells cell_culture->harvest resuspend Resuspend Cells in 1X Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate at Room Temperature in the Dark stain->incubate flow Analyze by Flow Cytometry incubate->flow analyze Quantify Viable, Apoptotic, and Necrotic Cells flow->analyze end End analyze->end

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion

The available scientific evidence strongly supports that derivatives of 5-(4-chlorophenyl)furan are potent antimitotic agents that exert their anticancer effects by inhibiting tubulin polymerization. This primary mechanism of action leads to G2/M phase cell cycle arrest and the induction of apoptosis. While no direct data exists for this compound, the findings for its close structural analogues provide a robust framework for predicting its potential biological activity and guiding future research. The experimental protocols and data presented in this whitepaper serve as a valuable resource for researchers and drug development professionals working in the field of oncology and microtubule-targeting agents.

References

potential biological activities of 5-[(4-chlorophenyl)thio]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Potential Biological Activities of 5-[(4-chlorophenyl)thio]-2-furaldehyde

Executive Summary

This technical guide addresses the request for an in-depth analysis of the biological activities of the compound 5-[(4-chlorophenyl)thio]-2-furaldehyde. A comprehensive and systematic search of scientific literature and chemical databases has been conducted to gather all available information on its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Following an exhaustive search, it has been determined that there is no publicly available scientific literature detailing the biological activities of 5-[(4-chlorophenyl)thio]-2-furaldehyde . No studies were found that reported on its synthesis in the context of biological evaluation, nor were there any records of its screening for anticancer, antimicrobial, anti-inflammatory, or other therapeutic activities. Consequently, quantitative data, such as IC50 values or minimum inhibitory concentrations (MICs), detailed experimental protocols, and elucidated signaling pathways for this specific compound are not available.

While no direct information exists for the target compound, this guide will briefly touch upon the documented biological activities of structurally related furan-2-carbaldehyde derivatives to provide a contextual framework. It is crucial to note that these findings are not directly applicable to 5-[(4-chlorophenyl)thio]-2-furaldehyde and should be interpreted with caution.

Introduction to Furan-2-Carbaldehyde Scaffolds

The furan-2-carbaldehyde core is a well-known scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The versatility of the furan ring and the reactivity of the aldehyde group allow for extensive chemical modifications, leading to the development of compounds with diverse pharmacological profiles. Research has demonstrated that substitutions at the 5-position of the furan ring can significantly influence the biological efficacy of these molecules.

Biological Activities of Structurally Related Compounds

To provide some perspective, this section summarizes the biological activities of compounds that share structural similarities with 5-[(4-chlorophenyl)thio]-2-furaldehyde. These include derivatives with a 4-chlorophenyl group directly attached to the furan ring or other modifications at the 5-position.

Anticancer Activity

Derivatives of 5-(4-chlorophenyl)furan have been investigated for their potential as anticancer agents. For instance, some studies have focused on their ability to inhibit tubulin polymerization, a critical process in cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

Various furan-2-carbaldehyde derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. The antimicrobial activity is often attributed to the specific substituents on the furan ring, which can modulate the compound's interaction with microbial targets. For example, thiosemicarbazone derivatives of 5-substituted furan-2-carbaldehydes have shown promising activity against a range of bacterial and fungal strains.

Future Directions and Conclusion

The absence of biological data for 5-[(4-chlorophenyl)thio]-2-furaldehyde highlights a gap in the current scientific literature. The structural features of this compound, namely the 4-chlorophenylthio substituent at the 5-position of the furan-2-carbaldehyde core, suggest that it may possess unique biological properties worthy of investigation.

Given the known anticancer and antimicrobial activities of related furan derivatives, it would be a valuable endeavor for researchers in drug discovery to synthesize and screen 5-[(4-chlorophenyl)thio]-2-furaldehyde for a range of biological activities. Such studies would be the first step in determining its potential as a novel therapeutic agent.

In-depth Technical Guide on 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific databases and patent literature reveals a notable absence of specific research on 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde. As of the latest searches, there are no publicly available studies detailing the synthesis, biological activity, quantitative data, or specific experimental protocols for this particular molecule. Therefore, the core requirements of this technical guide concerning this exact compound cannot be fulfilled based on existing scientific and technical information.

However, to provide valuable context for researchers, scientists, and drug development professionals interested in this chemical space, this guide will focus on a closely related and extensively studied analog, 5-(4-Chlorophenyl)-2-furaldehyde , and the broader class of furan-based derivatives as potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immunomodulation.

The Landscape of Furan Derivatives in Drug Discovery

Furan-2-carbaldehyde derivatives are a significant class of heterocyclic compounds in medicinal chemistry. The furan scaffold is present in numerous natural products and synthetic molecules, serving as a versatile platform for developing novel therapeutic agents. The ability to introduce a wide array of substituents at the 5-position allows for the fine-tuning of their physicochemical and biological properties.[1]

Profile of a Close Analog: 5-(4-Chlorophenyl)-2-furaldehyde

While data on the sulfanyl-linked target compound is unavailable, its analog, 5-(4-Chlorophenyl)-2-furaldehyde, where the sulfur atom is absent, has been synthesized and its derivatives have been investigated for various biological activities, including the inhibition of tubulin polymerization.

The synthesis of 5-aryl-furan-2-carbaldehydes is well-documented. A common method involves the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Aryl-furan-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling [1]

  • Materials:

    • 5-Bromofuran-2-carbaldehyde

    • Arylboronic acid (e.g., 4-chlorophenylboronic acid)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

    • Base (e.g., Potassium carbonate - K₂CO₃)

    • Solvent (e.g., Toluene, Ethanol, Water mixture)

  • Procedure:

    • To a reaction vessel, add 5-bromofuran-2-carbaldehyde, the arylboronic acid, and the base in a suitable solvent mixture.

    • Purge the mixture with an inert gas (e.g., Argon or Nitrogen).

    • Add the palladium catalyst to the mixture.

    • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., Ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-furan-2-carbaldehyde.

Derivatives of 5-(4-Chlorophenyl)-2-furaldehyde have been synthesized and evaluated for their potential as inhibitors of tubulin polymerization, a key target in cancer therapy.[2]

Table 1: Biological Activity of selected 5-(4-Chlorophenyl)furan Derivatives as Tubulin Polymerization Inhibitors [2]

Compound IDStructureIC₅₀ (µM) against Leukemia SR cell line% Inhibition of Tubulin Polymerization
7c 1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperazin-1-yl)ethan-1-one0.0995.2
7e 1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(dimethylamino)ethan-1-one0.0596.0
11a 2-((5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)methyl)pyridine0.0696.3
Colchicine (Reference Compound)0.1297.0

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

Furan-based Scaffolds as Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the metabolism of L-tryptophan to kynurenine.[3][4][5][6][7] Overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine, which suppresses the proliferation and activation of T-cells, thereby allowing cancer cells to evade the immune system.[6] Consequently, the development of IDO1 inhibitors is a promising strategy in cancer immunotherapy.

While no specific data exists for this compound, the furan scaffold is a component of some reported IDO1 inhibitors. The general structure-activity relationship (SAR) of IDO1 inhibitors often involves a heterocyclic core that can interact with the heme iron in the active site of the enzyme.

A common method to evaluate the inhibitory activity of compounds against IDO1 is a cell-based assay that measures the production of kynurenine.

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

  • Cell Line: A human cell line that expresses IDO1 upon stimulation, such as the ovarian cancer cell line SK-OV-3.

  • Materials:

    • SK-OV-3 cells

    • Cell culture medium (e.g., McCoy's 5A)

    • Fetal Bovine Serum (FBS)

    • Interferon-gamma (IFN-γ) for IDO1 induction

    • L-tryptophan

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Trichloroacetic acid (TCA)

    • p-Dimethylaminobenzaldehyde (DMAB) reagent

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed SK-OV-3 cells in a 96-well plate and allow them to adhere overnight.

    • IDO1 Induction: Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.

    • Compound Treatment: Add serial dilutions of the test compounds to the cells, along with a known concentration of L-tryptophan. Include appropriate controls (vehicle and a known IDO1 inhibitor).

    • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) to allow for the enzymatic conversion of tryptophan to kynurenine.

    • Kynurenine Measurement:

      • Collect the cell supernatant.

      • Add TCA to precipitate proteins.

      • Incubate to hydrolyze N-formylkynurenine to kynurenine.

      • Centrifuge to pellet the precipitated proteins.

      • Transfer the supernatant to a new plate and add DMAB reagent. This reagent reacts with kynurenine to produce a colored product.

      • Measure the absorbance at a specific wavelength (e.g., 480 nm) using a plate reader.

    • Data Analysis: Calculate the concentration of kynurenine produced in the presence of the test compounds relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of IDO1 activity.

The following diagram illustrates the role of IDO1 in tryptophan metabolism and the subsequent immunosuppressive effects.

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by T_Cell T-Cell Tryptophan->T_Cell Essential for Proliferation & Activation Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine->T_Cell Induces Anergy & Apoptosis Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Immune Surveillance Tumor_Cell->IDO1 Upregulates Inhibitor 5-[(4-Chlorophenyl)sulfanyl] -2-furaldehyde (Hypothetical Inhibitor) Inhibitor->IDO1 Inhibits

Caption: Hypothetical inhibition of the IDO1 pathway by the target compound.

Conclusion

While there is a significant interest in furan-based compounds for drug discovery, particularly as anticancer agents, the specific molecule This compound remains unexplored in the public scientific literature. Researchers interested in this compound may need to undertake its synthesis and biological evaluation to characterize its properties. The information provided on the closely related analog, 5-(4-Chlorophenyl)-2-furaldehyde, and the general class of furan-based IDO1 inhibitors can serve as a valuable starting point for such investigations. Future research is warranted to determine if the introduction of a sulfanyl linkage at the 5-position of the furan ring could lead to novel biological activities, potentially as a new scaffold for IDO1 inhibition or other therapeutic targets.

References

In-depth Technical Guide: 5-[(4-chlorophenyl)sulfanyl]-2-furaldehyde (CAS 39689-04-8)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the discovery, history, and scientific data for the compound identified by CAS number 39689-04-8 is not possible at this time due to a lack of available scientific literature. Extensive searches of chemical databases and scientific literature have revealed no publications detailing the discovery, synthesis, mechanism of action, or biological activity of 5-[(4-chlorophenyl)sulfanyl]-2-furaldehyde. The information is limited to listings by chemical suppliers and basic safety data sheets, which indicate that the toxicological properties of this compound have not been thoroughly investigated.[1]

During the investigation, it was discovered that a similarly structured compound, 5-(4-chlorophenyl)-2-furaldehyde (CAS 34035-03-5) , is frequently cross-referenced and has a more documented history. This alternative compound is a known metabolite of the pharmaceutical drug Azimilide. Given the user's interest in the core chemical structure, this guide will focus on the available information for 5-(4-chlorophenyl)-2-furaldehyde.

Core Compound Details: 5-(4-chlorophenyl)-2-furaldehyde

PropertyValueSource
IUPAC Name 5-(4-chlorophenyl)furan-2-carbaldehydePubChem
CAS Number 34035-03-5ChemicalBook
Molecular Formula C₁₁H₇ClO₂PubChem
Molecular Weight 206.63 g/mol ChemicalBook
Appearance Pale brown needlesChemicalBook
Melting Point 128-131 °CChemicalBook

History and Discovery

The primary context for the study of 5-(4-chlorophenyl)-2-furaldehyde is its role as a metabolite of Azimilide.[1][2] Azimilide is a type III potassium channel blocker that has been investigated for the treatment of cardiac arrhythmias.[1][2] Consequently, the discovery and characterization of 5-(4-chlorophenyl)-2-furaldehyde are intrinsically linked to the pharmacokinetic and metabolic studies of Azimilide.

Synthesis and Experimental Protocols

General Synthesis of 5-(4-chlorophenyl)-2-furaldehyde

A reported method for the synthesis of 5-(4-chlorophenyl)-2-furaldehyde involves the reaction of 2-furaldehyde with 4-chloroaniline in an aqueous solvent.[1][3]

Experimental Protocol:

  • Reactants: 2-furaldehyde and 4-chloroaniline.[1][3]

  • Solvent: Water.[3]

  • Reaction Conditions: The specific reaction conditions, such as temperature, reaction time, and catalytic agents, are detailed in the cited literature.[1][3]

  • Purification: The product is purified to yield orange to pale brown crystals.[3]

Synthesis of 5-(4-chlorophenyl)-2-furaldehyde.

Biological Activity and Mechanism of Action

The primary biological relevance of 5-(4-chlorophenyl)-2-furaldehyde is as a metabolite of Azimilide.[1][2] Azimilide itself is a blocker of both the rapid and slow components of the delayed rectifier potassium current (IKr and IKs) in cardiac myocytes.[1][2] The specific biological activity and mechanism of action of the 5-(4-chlorophenyl)-2-furaldehyde metabolite itself are not extensively detailed in the available literature.

However, the core structure of 5-(4-chlorophenyl)-2-furaldehyde has been utilized as a starting material for the synthesis of novel compounds with potential therapeutic applications. One notable area of research is the development of tubulin polymerization inhibitors.[3]

Role as a Precursor for Tubulin Polymerization Inhibitors

Derivatives of 5-(4-chlorophenyl)-2-furaldehyde have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key process in cell division, making it a target for anticancer drugs.[3]

Experimental Protocol for Evaluating Tubulin Polymerization Inhibition:

  • Compound Synthesis: Synthesize derivatives of 5-(4-chlorophenyl)-2-furaldehyde.[3]

  • Tubulin Polymerization Assay: Utilize a fluorescence-based assay to monitor the polymerization of tubulin in the presence and absence of the test compounds.

  • Cell Viability Assays: Assess the cytotoxic effects of the compounds on cancer cell lines using assays such as the MTT or SRB assay.

  • Cell Cycle Analysis: Employ flow cytometry to determine the effect of the compounds on the cell cycle progression of cancer cells.[3]

  • Apoptosis Assays: Use techniques like Annexin V staining to investigate if the compounds induce programmed cell death.

Signaling_Pathway cluster_cell Cancer Cell Drug_Derivative 5-(4-chlorophenyl)- 2-furaldehyde Derivative Tubulin Tubulin Drug_Derivative->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Proposed mechanism for tubulin polymerization inhibition.

Quantitative Data

Quantitative data for the biological activity of 5-(4-chlorophenyl)-2-furaldehyde itself is scarce. However, studies on its derivatives as tubulin polymerization inhibitors have reported IC₅₀ values against various cancer cell lines.

DerivativeCell LineIC₅₀ (µM)Reference
Compound 7c Leukemia SR0.09[3]
Compound 7e Leukemia SR0.05[3]
Compound 11a Leukemia SR0.06[3]
Colchicine (Reference) Leukemia SR>0.1[3]

Conclusion

While a detailed technical guide on This compound (CAS 39689-04-8) cannot be provided due to a lack of scientific data, the closely related compound 5-(4-chlorophenyl)-2-furaldehyde (CAS 34035-03-5) offers a point of reference for researchers interested in this chemical scaffold. The latter's role as a metabolite of Azimilide and its use as a precursor for potent tubulin polymerization inhibitors highlight the potential for further investigation into the biological activities of this class of compounds. Future research is necessary to elucidate the specific properties and potential applications of this compound.

References

An In-depth Technical Guide on the Chemical Structure Elucidation of 5-[(4-chlorophenyl)thio]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-[(4-chlorophenyl)thio]-2-furaldehyde, with the chemical formula C₁₁H₇ClO₂S, is a furan derivative of interest in medicinal chemistry and drug development.[1][2] Its structural similarity to known biologically active compounds and its identification as a metabolite of the class III antiarrhythmic agent Azimilide underscore the importance of its unambiguous chemical characterization.[3][4] Azimilide is known to block both the rapid and slow components of the delayed rectifier potassium current in cardiac myocytes.[5][6][7] The study of its metabolites, such as 5-[(4-chlorophenyl)thio]-2-furaldehyde, is crucial for a complete understanding of its pharmacological and toxicological profile.

This guide presents a systematic approach to the structural elucidation of 5-[(4-chlorophenyl)thio]-2-furaldehyde, detailing the expected outcomes from key analytical techniques.

Synthesis and Characterization Workflow

The elucidation of the chemical structure of 5-[(4-chlorophenyl)thio]-2-furaldehyde follows a logical workflow, beginning with its synthesis, followed by purification and comprehensive spectroscopic analysis.

Synthesis and Characterization Workflow Workflow for the Elucidation of 5-[(4-chlorophenyl)thio]-2-furaldehyde Synthesis Synthesis of 5-[(4-chlorophenyl)thio]-2-furaldehyde Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Elucidation Structure Elucidation NMR->Elucidation IR->Elucidation MS->Elucidation

Caption: A general workflow for the synthesis and structural elucidation of the target compound.

Proposed Synthesis

A plausible synthetic route for 5-[(4-chlorophenyl)thio]-2-furaldehyde involves the nucleophilic substitution of a suitable leaving group on the furan ring with 4-chlorothiophenol. A common precursor for such reactions is 5-nitro-2-furaldehyde, where the nitro group can be displaced by a thiol.

Reaction Scheme:

5-nitro-2-furaldehyde + 4-chlorothiophenol → 5-[(4-chlorophenyl)thio]-2-furaldehyde + HNO₂

Spectroscopic Data (Predicted and Interpreted)

Due to the absence of publicly available experimental spectra for 5-[(4-chlorophenyl)thio]-2-furaldehyde, the following data is predicted based on the known chemical shifts and fragmentation patterns of structurally similar compounds, such as 5-(4-chlorophenyl)-2-furaldehyde and other furan derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for 5-[(4-chlorophenyl)thio]-2-furaldehyde

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.60s1HAldehyde proton (-CHO)
~7.50d2HAromatic protons (ortho to Cl)
~7.40d2HAromatic protons (ortho to S)
~7.25d1HFuran proton (H3)
~6.80d1HFuran proton (H4)

Table 2: Predicted ¹³C NMR Data for 5-[(4-chlorophenyl)thio]-2-furaldehyde

Chemical Shift (δ, ppm)Assignment
~178Aldehyde carbon (C=O)
~158Furan carbon (C2)
~152Furan carbon (C5)
~135Aromatic carbon (C-Cl)
~132Aromatic carbon (C-S)
~130Aromatic carbons (CH)
~129Aromatic carbons (CH)
~124Furan carbon (C3)
~112Furan carbon (C4)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 5-[(4-chlorophenyl)thio]-2-furaldehyde

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic and Furan C-H stretch
~2850, ~2750WeakAldehyde C-H stretch
~1670StrongAldehyde C=O stretch
~1580, ~1470MediumAromatic C=C stretch
~1090MediumC-O-C stretch in furan ring
~750StrongC-S stretch
~830Strongpara-substituted benzene C-H bend
~1015MediumC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for 5-[(4-chlorophenyl)thio]-2-furaldehyde

m/zInterpretation
238/240Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes
237/239[M-H]⁺
209/211[M-CHO]⁺
111/113[C₄H₂ClS]⁺
95[C₅H₃O₂]⁺

Experimental Protocols

The following are general experimental protocols for the characterization of 5-[(4-chlorophenyl)thio]-2-furaldehyde.

General Synthesis Protocol
  • To a solution of 5-nitro-2-furaldehyde (1 equivalent) in a suitable solvent (e.g., dimethylformamide), add 4-chlorothiophenol (1.1 equivalents) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

NMR Spectroscopy
  • Prepare a solution of the purified compound (~5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to obtain chemical shifts (referenced to the residual solvent peak), coupling constants, and integration values.

Infrared (IR) Spectroscopy
  • Acquire the IR spectrum of the purified compound using a Fourier-transform infrared (FTIR) spectrometer.

  • For a solid sample, the spectrum can be obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Obtain the mass spectrum of the purified compound using a mass spectrometer, for example, with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or by direct infusion.

  • Analyze the molecular ion peak to confirm the molecular weight and the isotopic pattern to confirm the presence of chlorine.

  • Interpret the fragmentation pattern to gain further structural information.

Biological Context: A Metabolite of Azimilide

The identification of 5-[(4-chlorophenyl)thio]-2-furaldehyde as a metabolite of the potassium channel blocker Azimilide highlights its significance in pharmacokinetics.[3] Understanding the metabolic pathways of drugs is essential for assessing their efficacy, potential for drug-drug interactions, and toxicity.

Metabolic Pathway of Azimilide Simplified Metabolic Context Azimilide Azimilide Metabolism Metabolism (e.g., in liver) Azimilide->Metabolism Metabolite 5-[(4-chlorophenyl)thio]-2-furaldehyde Metabolism->Metabolite Activity Potential Biological Activity (e.g., Potassium Channel Modulation) Metabolite->Activity

Caption: The metabolic relationship of the target compound to the drug Azimilide.

The furan moiety is a common structural motif in many pharmaceuticals, and its derivatives have been explored for various biological activities, including as potassium channel blockers.[8][9] Further investigation into the pharmacological properties of 5-[(4-chlorophenyl)thio]-2-furaldehyde could provide valuable insights into the overall activity profile of Azimilide.

Conclusion

This technical guide provides a comprehensive framework for the chemical structure elucidation of 5-[(4-chlorophenyl)thio]-2-furaldehyde. By combining a proposed synthetic route with predicted spectroscopic data and standardized experimental protocols, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, analytical chemistry, and drug development. The elucidation of this and similar molecules is critical for advancing our understanding of drug metabolism and for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Theoretical Studies of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde, a novel heterocyclic compound with potential applications in drug discovery. While extensive experimental and theoretical data for this specific molecule are not yet publicly available, this document outlines a robust, multi-faceted computational approach based on established methodologies for analogous furan derivatives. The guide details protocols for Density Functional Theory (DFT) calculations to elucidate molecular structure and electronic properties, molecular docking simulations to predict interactions with relevant biological targets, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening to assess its drug-likeness. This document serves as a foundational resource for researchers seeking to explore the therapeutic potential of this compound and similar chemical entities.

Introduction

Furan-2-carbaldehyde derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of various substituents at the 5-position of the furan ring allows for the fine-tuning of their physicochemical and pharmacological properties. The title compound, this compound, features a sulfanyl (thioether) linkage connecting a 4-chlorophenyl group to the furan ring. This structural motif is of particular interest as the sulfur atom can influence the molecule's conformation, electronic distribution, and potential interactions with biological macromolecules.

Given the novelty of this compound, a comprehensive theoretical investigation is paramount to understanding its fundamental properties and predicting its potential as a therapeutic agent. This guide outlines a systematic approach to such an investigation, drawing upon proven computational chemistry techniques.

Proposed Synthesis

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach would utilize a readily available 5-halo-2-furaldehyde (e.g., 5-bromo-2-furaldehyde) and 4-chlorothiophenol as reactants. The reaction is typically facilitated by a base in a suitable polar aprotic solvent.

G A 5-Bromo-2-furaldehyde D This compound A->D B 4-Chlorothiophenol B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D

A proposed synthetic pathway for this compound.

Theoretical Studies: A Computational Workflow

A systematic computational investigation is proposed to characterize this compound. The workflow integrates DFT calculations for intrinsic molecular properties, molecular docking to explore biological interactions, and ADMET prediction to evaluate its pharmacokinetic profile.

G cluster_0 Computational Analysis Workflow A 3D Structure Generation Generation of the initial 3D structure of this compound. B DFT Calculations Geometry Optimization Vibrational Frequency Analysis Electronic Properties (HOMO, LUMO, MEP) A->B C Molecular Docking Target Identification (e.g., Tubulin) Docking Simulation Binding Affinity & Interaction Analysis B->C D ADMET Prediction In silico prediction of pharmacokinetic and toxicological properties. B->D E Data Analysis & Interpretation Evaluation of therapeutic potential. C->E D->E

A logical workflow for the theoretical study of the target molecule.

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations

DFT calculations are essential for determining the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound.

Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a commonly used and reliable method for organic molecules.[1]

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost for molecules containing second-row elements like sulfur and chlorine.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase to find the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: This is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Molecular Docking

Molecular docking simulations are employed to predict the binding mode and affinity of the molecule to a specific biological target. Based on the known activities of similar furan derivatives, tubulin is a plausible target.

Protocol:

  • Software: AutoDock Vina is a widely used and effective open-source program for molecular docking.

  • Target Preparation: The crystal structure of the target protein (e.g., tubulin, PDB ID: 1SA0) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of this compound, optimized by DFT, is prepared for docking by assigning atomic charges and defining rotatable bonds.

  • Grid Box Generation: A grid box is defined to encompass the active site of the target protein. For tubulin, this would be the colchicine binding site.

  • Docking Simulation: AutoDock Vina is used to perform the docking calculations, exploring various conformations of the ligand within the defined active site.

  • Analysis: The results are analyzed to identify the binding pose with the lowest binding energy (highest affinity) and to visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

ADMET Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound.

Protocol:

  • Web Servers/Software: Several online platforms such as SwissADME, admetSAR, and PreADMET can be used for these predictions.[2][3]

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string of the molecule is used as the input.

  • Properties Predicted: A range of properties are calculated, including but not limited to:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

    • Excretion: Renal organic cation transporter (OCT2) substrate prediction.

    • Toxicity: AMES toxicity, carcinogenicity, hepatotoxicity.

  • Analysis: The predicted properties are evaluated against established criteria for drug-likeness (e.g., Lipinski's rule of five) to assess the compound's potential for further development.

Data Presentation

The quantitative data generated from these theoretical studies should be organized into clear and concise tables for comparative analysis.

Table 1: Predicted Physicochemical and Electronic Properties (DFT)

PropertyPredicted Value
Optimized Energy (Hartree)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value
Key Vibrational Frequencies (cm-1)C=O stretch, C-S stretch, C-Cl stretch

Table 2: Molecular Docking Results (with Tubulin)

ParameterPredicted Value
Binding Affinity (kcal/mol)Value
Interacting ResiduesList of amino acid residues
Hydrogen BondsNumber and description of H-bonds
Hydrophobic InteractionsDescription of key hydrophobic contacts

Table 3: In Silico ADMET Prediction

ADMET PropertyPrediction
Absorption
Human Intestinal AbsorptionHigh/Low
Caco-2 PermeabilityHigh/Low
Distribution
BBB PermeabilityYes/No
Plasma Protein BindingHigh/Low
Metabolism
CYP2D6 InhibitorYes/No
CYP3A4 InhibitorYes/No
Toxicity
AMES MutagenicityPositive/Negative
CarcinogenicityCarcinogen/Non-carcinogen
Lipinski's Rule ViolationsNumber of violations

Hypothetical Signaling Pathway

Based on the potential interaction with tubulin, this compound could act as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis, a mechanism relevant in cancer therapy.

G A This compound B Tubulin Dimer A->B Binds to Colchicine Site C Microtubule Polymerization B->C Inhibits D Microtubule Instability E Mitotic Spindle Disruption D->E F G2/M Phase Arrest E->F G Apoptosis Induction F->G

Hypothetical signaling pathway for tubulin polymerization inhibition.

Conclusion

This technical guide presents a comprehensive theoretical framework for the initial investigation of this compound as a potential drug candidate. By employing a combination of DFT calculations, molecular docking, and ADMET prediction, researchers can gain significant insights into the molecule's structural, electronic, and pharmacokinetic properties. The outlined protocols and data presentation formats provide a standardized approach for evaluating this and other novel furan derivatives, thereby accelerating the early stages of the drug discovery and development process. The successful application of these theoretical studies will be instrumental in guiding future experimental validation and optimization of this promising chemical scaffold.

References

An In-depth Technical Guide on the Identification of Novel Derivatives of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published research on derivatives of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde, this guide focuses on the closely related and extensively studied analogous compounds derived from 5-(4-Chlorophenyl)-2-furaldehyde . The methodologies, biological activities, and signaling pathways discussed herein for the directly-bonded derivatives may provide valuable insights and a foundational framework for the investigation of their sulfanyl-linked counterparts.

Introduction

The furan-2-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The introduction of an aryl group at the 5-position, such as a 4-chlorophenyl moiety, has been shown to impart significant biological activities, including anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel derivatives based on the 5-(4-chlorophenyl)-2-furaldehyde core structure. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities with therapeutic potential.

Synthesis of 5-(4-Chlorophenyl)-2-furaldehyde and its Derivatives

The foundational precursor, 5-(4-chlorophenyl)-2-furaldehyde, can be synthesized through various established methods. A common approach is the Meerwein arylation of 2-furaldehyde with a diazonium salt derived from 4-chloroaniline.

General Synthetic Workflow

The development of novel derivatives typically follows a structured workflow, from the synthesis of the core scaffold to the biological evaluation of the final compounds.

Synthetic Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (2-Furaldehyde, 4-Chloroaniline) Meerwein Meerwein Arylation Start->Meerwein Core 5-(4-Chlorophenyl)-2-furaldehyde Meerwein->Core Derivatization Derivatization Reactions (e.g., Claisen-Schmidt condensation, Hydrazone formation) Core->Derivatization Derivatives Novel Derivatives Derivatization->Derivatives InVitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) Derivatives->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR InVivo In Vivo Studies (Animal Models) Lead Lead Compound Identification InVivo->Lead SAR->InVivo

A general workflow for the synthesis and evaluation of novel derivatives.
Experimental Protocols

This protocol describes the synthesis of the core scaffold via the Meerwein arylation reaction.

Materials:

  • 4-chloroaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • 2-Furaldehyde

  • Copper(II) chloride

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-chloroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve 2-furaldehyde in a suitable solvent and add copper(II) chloride.

  • Slowly add the freshly prepared diazonium salt solution to the 2-furaldehyde solution with vigorous stirring.

  • Continue stirring at room temperature for several hours.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Chalcones are synthesized via a Claisen-Schmidt condensation of 5-(4-chlorophenyl)-2-furaldehyde with an appropriate acetophenone.

Materials:

  • 5-(4-chlorophenyl)-2-furaldehyde

  • Substituted acetophenone

  • Ethanol

  • Potassium hydroxide solution

Procedure:

  • Dissolve 5-(4-chlorophenyl)-2-furaldehyde and the substituted acetophenone in ethanol.

  • Add an aqueous solution of potassium hydroxide dropwise to the mixture with stirring.

  • Continue stirring at room temperature for the specified time until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone derivative.

Biological Activities and Quantitative Data

Derivatives of 5-(4-chlorophenyl)-2-furaldehyde have demonstrated a range of biological activities, most notably as anticancer agents. The following tables summarize the quantitative data for selected derivatives.

Table 1: In Vitro Cytotoxicity of Novel Pyrazoline Derivatives
CompoundModificationCell LineIC₅₀ (µM)
7c Pyrazoline derivativeLeukemia SR0.09
7e Pyrazoline derivativeLeukemia SR0.05
11a Pyridine derivativeLeukemia SR0.06
Colchicine (Reference)Leukemia SR>0.1

Data extracted from a study on tubulin polymerization inhibitors.

Table 2: Tubulin Polymerization Inhibition
CompoundModificationInhibition (%)
7c Pyrazoline derivative95.2
7e Pyrazoline derivative96.0
11a Pyridine derivative96.3

Data extracted from a study on tubulin polymerization inhibitors.

Signaling Pathways and Mechanisms of Action

A significant mechanism of action for the anticancer activity of 5-(4-chlorophenyl)-2-furaldehyde derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis.

Tubulin Polymerization and Cell Cycle Arrest

Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death.

Tubulin Polymerization Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Derivative 5-(4-chlorophenyl)-2-furaldehyde Derivative Derivative->Tubulin Binds to Colchicine Site CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Inhibition of tubulin polymerization leading to apoptosis.
Induction of Apoptosis

The cell cycle arrest induced by these derivatives triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.

Apoptotic Pathway cluster_cell Cancer Cell Derivative Furan Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion Induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptotic pathway induced by furan derivatives.

Conclusion

The 5-(4-chlorophenyl)-2-furaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The derivatives discussed in this guide demonstrate potent inhibition of tubulin polymerization and induction of apoptosis in cancer cells. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to design and synthesize new derivatives with improved efficacy and drug-like properties. While direct data on this compound derivatives is currently scarce, the structure-activity relationships and biological profiles of the analogous compounds presented here strongly suggest that the sulfanyl-linked counterparts are worthy of investigation as a potentially novel class of bioactive molecules.

5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde synonyms and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde, a heterocyclic aldehyde containing a thioether linkage. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative information on its structural isomer, 5-(4-chlorophenyl)-2-furaldehyde, and discusses the broader class of aryl furan thioether derivatives. This dossier aims to serve as a foundational resource for researchers interested in the chemical properties and potential biological applications of this and related compounds.

Compound Identification and Synonyms

Detailed identifiers for this compound are crucial for accurate database searches and procurement.

Identifier TypeValueCitation
IUPAC Name This compound[1]
CAS Number 39689-04-8[1]
Chemical Formula C₁₁H₇ClO₂S[1]
Molecular Weight 238.69 g/mol
Synonyms 5-(4-CHLORO-PHENYLSULFANYL)-FURAN-2-CARBALDEHYDE[2]
5-[(4-chlorophenyl)thio]-2-furaldehyde[1]
CHEMBRDG-BB 6625635[1]

Physicochemical Properties

PropertyValueCitation
Melting Point 128-131 °C (lit.)
Boiling Point 350.7±32.0 °C (Predicted)
Density 1.282±0.06 g/cm³ (Predicted)
Appearance Pale brown needles
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C

Synthesis and Reactivity

Synthesis of Aryl Furan Thioether Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 39689-04-8) is not described in the reviewed literature, the synthesis of related 5-substituted-2-furaldehydes can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of a furan-based organometallic reagent with an appropriate aryl halide or thiol.

For the synthesis of the isomeric 5-(4-chlorophenyl)-2-furaldehyde, a reported method involves the arylation of 2-furaldehyde using 4-chloroaniline in the presence of a copper catalyst (Meerwein arylation).[3] Another approach utilizes a palladium-catalyzed cross-coupling reaction between 5-bromo-2-furaldehyde and an aryl boronic acid (Suzuki coupling) or an organozinc reagent.[4][5]

A plausible synthetic route to this compound could involve the reaction of 5-bromo-2-furaldehyde with 4-chlorothiophenol in the presence of a suitable base and catalyst.

Logical Relationship of a Plausible Synthesis Route

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Bromo-2-furaldehyde D This compound A->D B 4-Chlorothiophenol B->D C Base / Catalyst C->D

Caption: Plausible synthetic pathway to the target compound.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not available in the current literature. However, the broader class of furan derivatives is known to exhibit a wide range of biological activities.[6][7]

Derivatives of furan are investigated for their potential as:

  • Antimicrobial agents: Many furan derivatives have demonstrated antibacterial and antifungal properties.[6][8]

  • Anti-inflammatory agents: Some furan-containing compounds have shown potential in modulating inflammatory pathways.[7]

  • Anticancer agents: The furan scaffold is present in some compounds with antitumor activity.[3]

The structural isomer, 5-(4-chlorophenyl)-2-furaldehyde, has been used as a starting material in the synthesis of compounds with inhibitory activity on tubulin polymerization, suggesting a potential application in cancer research.

Given the established biological relevance of the furan ring and thioether linkages in medicinal chemistry, this compound represents a compound of interest for further biological screening and drug discovery efforts.

Experimental Workflow for Biological Screening

G A Compound Synthesis & Purification (this compound) B In vitro Assays A->B C Antimicrobial Screening (e.g., MIC/MBC assays) B->C D Anticancer Screening (e.g., MTT assay, tubulin polymerization) B->D E Anti-inflammatory Screening (e.g., NO inhibition assay) B->E F Hit Identification & Lead Optimization C->F D->F E->F G In vivo Studies F->G

Caption: A general workflow for the biological evaluation of the title compound.

Conclusion

This compound is a chemical entity with limited currently available public data. Its structural relationship to other biologically active furan derivatives suggests its potential as a scaffold in medicinal chemistry. This technical guide summarizes the known identifiers and provides a comparative context with its more studied isomer. Further experimental investigation is warranted to elucidate the specific physicochemical properties, biological activities, and potential therapeutic applications of this compound. The synthetic strategies and screening workflows outlined herein provide a framework for such future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde, a valuable intermediate in the development of novel therapeutic agents. The procedure outlined is based on the principles of nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry.

The synthesis involves the reaction of 5-bromo-2-furaldehyde with 4-chlorothiophenol in the presence of a base. The electron-withdrawing aldehyde group on the furan ring activates the 5-position for nucleophilic attack by the thiolate anion, leading to the displacement of the bromide leaving group.[1][2] This method is analogous to established procedures for the synthesis of 5-substituted-2-furaldehydes.[3]

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
5-Bromo-2-furaldehyde174.981.75 g10.01.0
4-Chlorothiophenol144.621.59 g11.01.1
Potassium Carbonate (K₂CO₃)138.212.76 g20.02.0
N,N-Dimethylformamide (DMF)-50 mL--
Ethyl Acetate-150 mL--
Brine (saturated NaCl solution)-100 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g--
Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-furaldehyde (1.75 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent and Reagent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 10 minutes to ensure good dispersion. Subsequently, add 4-chlorothiophenol (1.59 g, 11.0 mmol) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and other water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The pure product is typically a pale yellow solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the chemical structure and identify characteristic proton signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify functional groups, such as the aldehyde C=O and C-S bonds.

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Starting Materials: - 5-Bromo-2-furaldehyde - 4-Chlorothiophenol - K₂CO₃ Reaction Reaction: - Add DMF - Heat to 80°C - Stir for 4-6h Start->Reaction Step 1-3 Workup Work-up: - Quench with H₂O - Extract with EtOAc - Wash with Brine Reaction->Workup Step 4-7 Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Step 8-10 Product Final Product: 5-[(4-Chlorophenyl)sulfanyl] -2-furaldehyde Purification->Product Characterization Characterization: - NMR - MS - IR Product->Characterization

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Laboratory Preparation of 5-[(4-chlorophenyl)thio]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory-scale synthesis of 5-[(4-chlorophenyl)thio]-2-furaldehyde, a valuable intermediate in medicinal chemistry and drug development. The described methodology is based on a nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-furaldehyde and 4-chlorothiophenol. This document includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the synthesis workflow to facilitate successful and reproducible preparation of the target compound. 5-[(4-chlorophenyl)thio]-2-furaldehyde is notably a metabolite of the potassium channel blocker Azimilide and has been utilized in the synthesis of uridine-based compound libraries.[1][2]

Data Presentation

A summary of the physical and chemical properties of the synthesized compound is provided below. The expected yield is based on typical outcomes for similar nucleophilic aromatic substitution reactions.

ParameterValueReference
IUPAC Name 5-[(4-chlorophenyl)thio]furan-2-carbaldehydeN/A
CAS Number 34035-03-5[2]
Molecular Formula C₁₁H₇ClO₂S[2]
Molecular Weight 238.69 g/mol N/A
Appearance Pale brown needles[1][2]
Melting Point 128-131 °C[2]
Expected Yield 80-90%Estimated
Purity >95% (after purification)Estimated

Experimental Protocol

The synthesis of 5-[(4-chlorophenyl)thio]-2-furaldehyde is achieved via a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the aldehyde group on the furan ring facilitates the displacement of the bromide at the 5-position by the thiolate anion generated from 4-chlorothiophenol in the presence of a mild base.[3]

Materials and Reagents:

  • 5-Bromo-2-furaldehyde

  • 4-Chlorothiophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-furaldehyde (1.0 eq), 4-chlorothiophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to 5-bromo-2-furaldehyde).

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (5-bromo-2-furaldehyde) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield the final product as pale brown needles.[1][2]

Visualizations

Synthesis Workflow Diagram

G start Starting Materials: 5-Bromo-2-furaldehyde 4-Chlorothiophenol K₂CO₃ reaction Reaction in DMAc 80-100 °C start->reaction workup Aqueous Workup (Water/Ethyl Acetate) reaction->workup extraction Extraction & Washing workup->extraction drying Drying over MgSO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization or Chromatography) evaporation->purification product Final Product: 5-[(4-chlorophenyl)thio]-2-furaldehyde purification->product

Caption: Workflow for the synthesis of 5-[(4-chlorophenyl)thio]-2-furaldehyde.

References

Application Notes and Protocols for 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches did not yield specific medicinal chemistry applications or biological data for the compound 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde. The following application notes and protocols are based on the closely related and well-studied analog, 5-(4-chlorophenyl)furan-2-carbaldehyde , and its derivatives. The information provided offers insights into the potential therapeutic applications and experimental methodologies that could be adapted for the investigation of this compound.

Introduction: Potential as an Anticancer Agent

Derivatives of the furan ring are a significant class of heterocyclic compounds that have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The parent scaffold, 5-(4-chlorophenyl)furan-2-carbaldehyde, has served as a crucial starting material for the synthesis of novel compounds with potent activity as inhibitors of tubulin polymerization, a validated target in cancer therapy.[4][5] These compounds represent a promising avenue for the development of new antineoplastic agents.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.[4] Compounds that interfere with tubulin polymerization are effective anticancer drugs. The derivatives of 5-(4-chlorophenyl)furan-2-carbaldehyde have been shown to bind to the colchicine binding site on β-tubulin, thereby inhibiting microtubule formation.[4][5]

Quantitative Data: Anticancer Activity of 5-(4-chlorophenyl)furan-2-carbaldehyde Derivatives

Several derivatives of 5-(4-chlorophenyl)furan-2-carbaldehyde have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The data for some of the most potent compounds are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Tubulin Polymerization Inhibition (%)Reference
7c Leukemia (SR)0.0995.2[4][5]
7e Leukemia (SR)0.0596.0[4][5]
11a Leukemia (SR)0.0696.3[4][5]
ColchicineLeukemia (SR)--[4][5]

Experimental Protocols

Synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde (Parent Compound)

This protocol describes a general method for the synthesis of the parent scaffold.

Materials:

  • 2-Furaldehyde

  • 4-Chloroaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Copper(II) chloride

  • Water

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Prepare a solution of 4-chloroaniline in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite to the cooled aniline solution to form the diazonium salt.

  • In a separate flask, dissolve 2-furaldehyde in a suitable solvent like aqueous acetone.

  • Add a catalytic amount of copper(II) chloride to the 2-furaldehyde solution.

  • Slowly add the freshly prepared diazonium salt solution to the 2-furaldehyde solution while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 5-(4-chlorophenyl)furan-2-carbaldehyde as orange crystals.[4]

Synthesis of Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation reaction.

Materials:

  • 5-(4-chlorophenyl)furan-2-carbaldehyde

  • Substituted acetophenones

  • Ethanol

  • Potassium hydroxide (or sodium hydroxide) solution

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 5-(4-chlorophenyl)furan-2-carbaldehyde and a substituted acetophenone in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of potassium hydroxide with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[6]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Test compounds dissolved in DMSO

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well microplates

  • Temperature-controlled microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations in polymerization buffer.

  • Add the tubulin solution to the wells of a 96-well plate.

  • Add the test compound solutions to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (colchicine).

  • Incubate the plate at 37 °C.

  • Measure the increase in absorbance at 340 nm every minute for 60 minutes using a microplate reader. The absorbance increase corresponds to the extent of tubulin polymerization.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of compounds on cancer cells.

Materials:

  • Cancer cell line (e.g., SR leukemia)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37 °C.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment compared to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Synthetic Pathway to 5-(4-chlorophenyl)furan-2-carbaldehyde Derivatives

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_derivatives Derivative Synthesis 4-Chloroaniline 4-Chloroaniline Diazotization Diazotization 4-Chloroaniline->Diazotization 2-Furaldehyde 2-Furaldehyde Meerwein Arylation Meerwein Arylation 2-Furaldehyde->Meerwein Arylation Diazotization->Meerwein Arylation 5-(4-chlorophenyl)furan-2-carbaldehyde 5-(4-chlorophenyl)furan-2-carbaldehyde Meerwein Arylation->5-(4-chlorophenyl)furan-2-carbaldehyde Claisen-Schmidt Condensation Claisen-Schmidt Condensation 5-(4-chlorophenyl)furan-2-carbaldehyde->Claisen-Schmidt Condensation Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Claisen-Schmidt Condensation Chalcone Derivatives Chalcone Derivatives Claisen-Schmidt Condensation->Chalcone Derivatives

Caption: Synthetic route to chalcone derivatives of 5-(4-chlorophenyl)furan-2-carbaldehyde.

Mechanism of Action: Tubulin Polymerization Inhibition

G cluster_cellular Cellular Process cluster_inhibition Inhibitory Action Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Binding Binds to Colchicine Site on β-Tubulin Tubulin_Dimers->Binding Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division Inhibitor 5-(4-chlorophenyl)furan Derivative Inhibitor->Binding Inhibition Inhibition of Polymerization Binding->Inhibition prevents Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable in the scientific literature, the significant anticancer activity of its close analog, 5-(4-chlorophenyl)furan-2-carbaldehyde, and its derivatives suggests that the title compound is a promising candidate for synthesis and biological evaluation. The introduction of a sulfanyl (thioether) linkage may modulate the compound's electronic properties, lipophilicity, and binding interactions with biological targets, potentially leading to novel pharmacological activities. Researchers are encouraged to synthesize this compound and its derivatives and screen them for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, using the protocols outlined in this document as a guide.

References

Application Notes and Protocols for CAS 2251-65-2: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identity: 3-(Trifluoromethyl)benzoyl chloride CAS Number: 2251-65-2 (Note: The initially referenced CAS 39689-04-8 is incorrect) Molecular Formula: C₈H₄ClF₃O Synonyms: m-(Trifluoromethyl)benzoyl chloride, α,α,α-Trifluoro-m-toluoyl chloride

Introduction

3-(Trifluoromethyl)benzoyl chloride is a versatile chemical intermediate widely employed in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of a reactive acyl chloride group, making it a potent electrophile for reactions such as acylation, esterification, and amidation. The trifluoromethyl (CF₃) group imparts unique electronic properties to the molecule, often enhancing the biological activity, metabolic stability, and lipophilicity of the final products. This document provides detailed application notes and experimental protocols for the use of 3-(trifluoromethyl)benzoyl chloride as a chemical intermediate in drug development and research.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(trifluoromethyl)benzoyl chloride is presented in Table 1.

Table 1: Physicochemical Properties of 3-(Trifluoromethyl)benzoyl chloride

PropertyValueReference
Molecular Weight208.57 g/mol [2]
AppearanceColorless to light yellow liquid[1]
Density1.383 g/mL at 25 °C[1]
Boiling Point184-186 °C at 750 mmHg[1]

Application 1: Synthesis of B-Raf Kinase Inhibitors

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] The B-Raf kinase is a key component of this pathway, and mutations in the BRAF gene are found in a significant percentage of human cancers, particularly melanoma.[3] This makes B-Raf a prime target for cancer therapeutics. 3-(Trifluoromethyl)benzoyl chloride serves as a key building block in the synthesis of potent B-Raf inhibitors.

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that, when constitutively activated by mutations such as BRAF V600E, leads to uncontrolled cell proliferation. B-Raf inhibitors block this pathway at the level of the mutated B-Raf protein, thereby inhibiting downstream signaling and tumor growth.

B_Raf_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor B-Raf Inhibitor (e.g., derived from CAS 2251-65-2) Inhibitor->BRAF

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of B-Raf inhibitors.

Experimental Protocol: Synthesis of a B-Raf Inhibitor Precursor

This protocol describes the acylation of a substituted aniline with 3-(trifluoromethyl)benzoyl chloride, a key step in the synthesis of a B-Raf inhibitor.[3]

Table 2: Reagents for the Synthesis of N-(4-methyl-3-(1-methyl-1H-pyrazol-4-yl)phenyl)-3-(trifluoromethyl)benzamide

ReagentMolar Equivalent
3-(1-Methyl-1H-pyrazol-4-yl)-4-methylaniline1.0
3-(Trifluoromethyl)benzoyl chloride1.05
Triethylamine (Et₃N)1.5
Dichloromethane (DCM)-

Procedure:

  • To a solution of 3-(1-methyl-1H-pyrazol-4-yl)-4-methylaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at room temperature, add 3-(trifluoromethyl)benzoyl chloride (1.05 eq) dropwise.[3]

  • Stir the reaction mixture at room temperature for 30 minutes.[3]

  • Quench the reaction with water.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in heptane) to yield the desired N-(4-methyl-3-(1-methyl-1H-pyrazol-4-yl)phenyl)-3-(trifluoromethyl)benzamide.[3]

Expected Yield: While the specific yield for this reaction is not provided in the reference, similar acylation reactions typically proceed with high yields.

Application 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[4] They have been investigated as inhibitors of various protein kinases, including those involved in cancer progression. 3-(Trifluoromethyl)benzoyl chloride can be used to introduce a trifluoromethylphenyl amide moiety into the pyrazolo[1,5-a]pyrimidine core, which can modulate the pharmacological properties of the molecule.

Experimental Workflow: Synthesis of N-(3-(Pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide

The synthesis involves a multi-step process culminating in the acylation of an aminophenyl-pyrazolo[1,5-a]pyrimidine intermediate with 3-(trifluoromethyl)benzoyl chloride.

Pyrazolo_Synthesis_Workflow Start Starting Materials Step1 Synthesis of 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine Start->Step1 Step2 Acylation Reaction Step1->Step2 Intermediate 3-(Trifluoromethyl)benzoyl chloride (CAS 2251-65-2) Intermediate->Step2 Product N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl) -3-(trifluoromethyl)benzamide Step2->Product Purification Purification & Characterization Product->Purification

Caption: General workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.

Experimental Protocol: Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide

While a specific protocol for the synthesis of N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide was not found, the following protocol for a structurally related compound, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide, demonstrates the utility of 3-(trifluoromethyl)benzoyl chloride in the acylation of an amine-containing heterocyclic system.[1]

Table 3: Reagents for the Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide

ReagentMolar Equivalent
4-(1H-1,2,4-Triazol-1-yl)aniline1.0
3-(Trifluoromethyl)benzoyl chloride1.0
Pyridine- (as solvent)

Procedure:

  • Dissolve 4-(1H-1,2,4-triazol-1-yl)aniline (1.0 eq) in pyridine.

  • To this solution, add 3-(trifluoromethyl)benzoyl chloride (1.0 eq) and stir the mixture.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide.[1]

Quantitative Data:

Table 4: Yield and Characterization Data for N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide

PropertyValueReference
Yield66%[1]
Melting Point190-191 °C[1]
¹H NMR (500 MHz, DMSO-d₆) δ10.67 (s, 1H, NH), 9.26 (s, 1H, Triazole-H), 8.33–7.80 (m, 8H, Ar-H), 8.24 (s, 1H, Triazole-H)[1]
¹³C NMR (125 MHz, DMSO-d₆) δ164.65, 152.75, 142.51, 138.80, 136.03, 133.11, 132.37, 130.27, 129.57, 128.79, 125.53, 124.75, 123.36, 121.83, 120.37[1]
HRMS (ESI) [M+H]⁺Calculated: 333.0958, Found: 333.0966[1]

Conclusion

3-(Trifluoromethyl)benzoyl chloride (CAS 2251-65-2) is a valuable and versatile chemical intermediate with significant applications in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries. Its ability to introduce a trifluoromethylbenzoyl moiety is crucial for the development of targeted therapeutics, such as B-Raf kinase inhibitors, and for the modulation of the pharmacological properties of other heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines. The provided protocols and data serve as a guide for researchers and scientists in leveraging this important building block in their synthetic endeavors.

References

Application Notes and Protocols for 5-[(4-chlorophenyl)thio]-2-furaldehyde Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of assays involving 5-[(4-chlorophenyl)thio]-2-furaldehyde. This document includes detailed protocols for evaluating its potential anticancer, anti-inflammatory, and antimicrobial activities.

Physicochemical Properties

A summary of the key physicochemical properties of 5-[(4-chlorophenyl)thio]-2-furaldehyde is presented below. These properties are essential for the appropriate design of in vitro and in vivo experimental studies.

PropertyValueReference
Molecular FormulaC₁₁H₇ClO₂S[1]
Molecular Weight238.69 g/mol [1]
AppearancePale brown needles[2]
Melting Point128-131 °C[2][3]
StorageStore under inert gas (nitrogen or Argon) at 2-8°C[2]

I. Anticancer Activity Assays

Derivatives of 5-phenyl-2-furaldehyde have demonstrated potential as antitumor agents.[4] The following protocols are designed to assess the anticancer properties of 5-[(4-chlorophenyl)thio]-2-furaldehyde.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, U87, HL60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5][7]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of 5-[(4-chlorophenyl)thio]-2-furaldehyde in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C.[6]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][9]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6][7]

Data Presentation:

The results can be presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Cell Line5-[(4-chlorophenyl)thio]-2-furaldehyde IC₅₀ (µM)Positive Control IC₅₀ (µM)
A549 (Lung)To be determinede.g., Doxorubicin
U87 (Glioblastoma)To be determinede.g., Doxorubicin
HL60 (Leukemia)To be determinede.g., Doxorubicin
Tubulin Polymerization Assay

Compounds containing a 5-(4-chlorophenyl)furan moiety have been shown to inhibit tubulin polymerization, a key mechanism for anticancer activity.[10]

Experimental Protocol:

  • Reagent Preparation:

    • Reconstitute purified tubulin in a general tubulin buffer on ice.

    • Prepare a stock solution of GTP in the buffer.

    • Prepare a stock solution of 5-[(4-chlorophenyl)thio]-2-furaldehyde and control compounds (e.g., colchicine as an inhibitor, paclitaxel as an enhancer) in DMSO, followed by dilution in the buffer.

  • Assay Setup:

    • Pre-warm a microplate reader to 37°C.

    • In a 96-well plate on ice, add the tubulin solution, GTP, and the test compound or controls.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[11]

Data Presentation:

The effect of the compound on tubulin polymerization can be quantified by changes in the maximum rate of polymerization (Vmax) and the final polymer mass.

CompoundConcentration (µM)Vmax (mOD/min)Inhibition (%)
Vehicle Control-Value0
5-[(4-chlorophenyl)thio]-2-furaldehydeConcentration 1To be determinedTo be determined
5-[(4-chlorophenyl)thio]-2-furaldehydeConcentration 2To be determinedTo be determined
Colchicine (Positive Control)ConcentrationValueValue
Cell Cycle Analysis

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with 5-[(4-chlorophenyl)thio]-2-furaldehyde at various concentrations for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[12]

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase.[10][13]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[3]

Anticipated Results: An accumulation of cells in the G2/M phase would suggest an effect on microtubule dynamics.

Experimental Workflow for Anticancer Assays

G cluster_invitro In Vitro Assays cluster_assays Specific Assays cluster_endpoints Endpoints A Cancer Cell Lines (e.g., A549, U87, HL60) B Treatment with 5-[(4-chlorophenyl)thio]-2-furaldehyde A->B C MTT Assay B->C D Tubulin Polymerization Assay B->D E Cell Cycle Analysis B->E F Cell Viability (IC50) C->F G Inhibition of Tubulin Polymerization D->G H Cell Cycle Arrest (G2/M) E->H

Caption: Workflow for in vitro anticancer evaluation.

II. Anti-inflammatory Activity Assays

Furan and triazole derivatives have been reported to exhibit anti-inflammatory activity.[14][15]

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.[14]

Experimental Protocol:

  • Animal Dosing:

    • Administer 5-[(4-chlorophenyl)thio]-2-furaldehyde (e.g., 10, 20, 40 mg/kg) intraperitoneally to Wistar rats.[14]

    • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 5 mg/kg).[16]

  • Induction of Edema:

    • Thirty minutes after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]

Data Presentation:

The anti-inflammatory effect is expressed as the percentage of inhibition of edema.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%)
Vehicle Control-Value0
5-[(4-chlorophenyl)thio]-2-furaldehyde10To be determinedTo be determined
5-[(4-chlorophenyl)thio]-2-furaldehyde20To be determinedTo be determined
5-[(4-chlorophenyl)thio]-2-furaldehyde40To be determinedTo be determined
Indomethacin5ValueValue
Measurement of Inflammatory Mediators

The levels of pro-inflammatory cytokines such as TNF-α and IL-6, and the expression of iNOS and COX-2 can be measured in the paw tissue or serum.[16][17]

Signaling Pathways Potentially Involved in Anti-inflammatory Action

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_pathways Signaling Pathways cluster_response Inflammatory Response Stimulus Stimulus MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Enzymes iNOS, COX-2 MAPK->Enzymes NFkB->Cytokines NFkB->Enzymes Test_Compound 5-[(4-chlorophenyl)thio]- 2-furaldehyde Test_Compound->MAPK Inhibition Test_Compound->NFkB Inhibition G cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Pathway cluster_outcome Cellular Outcome Compound 5-[(4-chlorophenyl)thio]- 2-furaldehyde Bcl2 Bcl-2 family (Bax/Bak activation) Compound->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apoptosome Apoptosome formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Note 1: Quantification of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in novel chemical entities for drug discovery and material science necessitates the development of robust and reliable analytical methods for their quantification. One such compound of interest is 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde, a substituted furan derivative with potential applications in medicinal chemistry and organic synthesis. Accurate quantification of this compound is crucial for quality control, stability studies, and reaction monitoring. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV detection is a widely used technique for the quantification of organic molecules due to its robustness, sensitivity, and reproducibility. This method is suitable for the analysis of this compound in bulk materials and simple matrices.

Principle

The method is based on the separation of this compound from potential impurities on a reversed-phase C18 column. The quantification is achieved by detecting the analyte's absorbance at a specific wavelength using a UV detector. The concentration of the analyte is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (65:35, v/v) containing 0.1% formic acid. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. Based on the chromophores present (chlorophenyl, thioether, furaldehyde), a wavelength in the range of 280-320 nm is expected to provide good sensitivity. The optimal wavelength should be determined by acquiring a UV spectrum of the standard solution. For this protocol, we will use a hypothetical value of 295 nm .

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in acetonitrile to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is desirable.

  • Calculate the concentration of this compound in the sample solution using the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the proposed HPLC-UV method. These values are representative and should be validated in a specific laboratory setting.

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Acetonitrile (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Acetonitrile Sample->Dissolve_Sample Dilute Serial Dilution (Working Standards) Dissolve_Standard->Dilute Filter Filter Sample Solution Dissolve_Sample->Filter Inject Inject into HPLC Dilute->Inject Filter->Inject HPLC HPLC-UV System Data Data Acquisition HPLC->Data Inject->HPLC Cal_Curve Construct Calibration Curve Data->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Application Note 2: Quantification of this compound by GC-MS

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of GC with the sensitive and selective detection of MS. This method is highly suitable for the identification and quantification of volatile and semi-volatile compounds like this compound, especially at trace levels or in complex matrices.

Principle

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification. Quantification is performed by monitoring specific ions (Selected Ion Monitoring - SIM mode) and comparing the response to a calibration curve.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Full scan mode for initial identification (m/z 50-400) and Selected Ion Monitoring (SIM) mode for quantification. Characteristic ions for this compound should be determined from the full scan mass spectrum of a standard. Hypothetical quantification and qualifier ions could be the molecular ion and major fragment ions.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile solvent like dichloromethane or ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range. If the sample is in a complex matrix, a sample preparation step like solid-phase extraction (SPE) may be required.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of the analyte in the sample.

Quantitative Data Summary

The following table presents typical performance characteristics for the proposed GC-MS method.

ParameterTypical Value
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL
Precision (%RSD)< 5%
Accuracy (Recovery)95 - 105%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Volatile Solvent (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Volatile Solvent Sample->Dissolve_Sample Dilute Serial Dilution (Working Standards) Dissolve_Standard->Dilute Inject Inject into GC-MS Dissolve_Sample->Inject Dilute->Inject GCMS GC-MS System Data Data Acquisition (Scan/SIM) GCMS->Data Inject->GCMS Identify Identify by Retention Time & Mass Spectrum Data->Identify Cal_Curve Construct Calibration Curve (SIM) Identify->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion

The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the need for structural confirmation. For routine quality control of bulk material, HPLC-UV is often sufficient. For trace-level quantification or analysis in complex matrices, the higher sensitivity and selectivity of GC-MS are advantageous. It is essential to validate the chosen method in the specific laboratory environment to ensure its accuracy, precision, and reliability for its intended purpose.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Minoxidil (CAS 38304-91-5)

Author: BenchChem Technical Support Team. Date: December 2025

An important initial clarification is that the CAS number provided in the topic, 39689-04-8, is not commonly associated with the compound typically analyzed by the described methods in the provided search results. The overwhelmingly prevalent CAS number for the active pharmaceutical ingredient is 38304-91-5, which corresponds to Minoxidil. This document will proceed under the assumption that the analysis of Minoxidil (CAS 38304-91-5) is the intended subject.

Introduction

Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) is a potent vasodilator used primarily for the treatment of severe hypertension and androgenetic alopecia.[1][2] Accurate and precise quantification of Minoxidil in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, therapeutic efficacy, and patient safety. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][4] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of Minoxidil.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[3][5] Minoxidil, being a moderately polar compound, is retained by the stationary phase and then eluted by the mobile phase. The separation is based on the differential partitioning of Minoxidil between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as Minoxidil exhibits significant absorbance in the UV region.[3]

Experimental Protocol: HPLC Analysis of Minoxidil

1. Instrumentation and Reagents

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector (e.g., Waters HPLC).[3]

  • Chromatographic Column: An Ion Pac Zorbax 300-SCX Agilent Column (4.6 mm x 5 µm) or a similar C18 column.[3]

  • Reagents:

    • Minoxidil reference standard (Sigma-Aldrich).[3]

    • Methanol (HPLC grade).[3]

    • Acetonitrile (HPLC grade).[3]

    • Water (HPLC grade).[3]

    • Perchloric acid.[3]

  • Software: Data acquisition and processing software (e.g., LC solution programming package).[3]

2. Chromatographic Conditions

  • Mobile Phase: A mixture of Methanol, Water, and Acetonitrile in a 70:20:10 (v/v/v) ratio, with the pH adjusted to 3 with perchloric acid.[3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Ambient.[3]

  • Detection Wavelength: 225 nm.[5]

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Minoxidil reference standard in 100 mL of the mobile phase.

  • Working Standard Solutions (5-25 µg/mL): Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 5, 10, 15, 20, and 25 µg/mL.[3]

  • Sample Preparation (from a 5% formulation):

    • Accurately weigh a quantity of the formulation equivalent to 50 mg of Minoxidil into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute an appropriate volume of the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the Minoxidil standard injections against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to determine the coefficient of determination (R²), which should be ≥ 0.999.[3]

  • Quantify the amount of Minoxidil in the sample preparations by interpolating their peak areas from the calibration curve.

Quantitative Data Summary for HPLC Method

ParameterValueReference
Retention Time3.47 ± 0.01 min[3]
Linearity Range5-25 µg/mL[3]
Correlation Coefficient (R²)0.9998[3]
Limit of Detection (LOD)1.980 µg/mL[3]
Limit of Quantification (LOQ)5.980 µg/mL[3]
Recovery96-100%[3]

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Minoxidil (CAS 38304-91-5)

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While less common than HPLC for the routine analysis of Minoxidil, GC-MS can be a valuable tool for identification and confirmation, particularly in forensic or metabolic studies. The direct analysis of Minoxidil by GC-MS can be challenging due to its polarity and low volatility. Therefore, derivatization is often employed to increase its volatility and thermal stability.

Principle

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are separated as they travel through a capillary column coated with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification.

Experimental Protocol: GC-MS Analysis of Minoxidil (General Approach)

1. Instrumentation and Reagents

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Reagents:

    • Minoxidil reference standard.

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Solvent (e.g., Acetonitrile, Pyridine).

2. Sample Preparation (with Derivatization)

  • Accurately weigh a small amount of the sample or standard into a reaction vial.

  • Add a suitable solvent (e.g., 100 µL of pyridine) to dissolve the sample.

  • Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

  • Seal the vial and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the derivatization reaction.

  • Cool the vial to room temperature before injection into the GC-MS.

3. GC-MS Conditions (Hypothetical)

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Scan Range: m/z 50-500.

4. Data Analysis

  • Identify the peak corresponding to the derivatized Minoxidil based on its retention time and mass spectrum.

  • Compare the obtained mass spectrum with a reference library or a known standard for confirmation. A predicted spectrum for underivatized Minoxidil is available in some databases, which may serve as a preliminary guide.[6]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolving Dissolving in Mobile Phase Weighing->Dissolving Dilution Serial Dilution (Standards) & Sample Dilution Dissolving->Dilution Filtering Filtering (0.45 µm) Dilution->Filtering Injection Autosampler Injection Filtering->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (225 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of Minoxidil Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of Minoxidil.

HPLC_vs_GCMS cluster_compound Analyte: Minoxidil Minoxidil Minoxidil HPLC_Direct Direct Analysis Minoxidil->HPLC_Direct Suitable for GCMS_Deriv Derivatization Required Minoxidil->GCMS_Deriv Requires HPLC_Routine Routine QC & Assay HPLC_Robust Robust & Reproducible GCMS_Confirm Confirmatory Analysis GCMS_Complex More Complex Sample Prep

Caption: Comparison of HPLC and GC-MS for Minoxidil analysis.

References

Application Notes and Protocols for Antifungal/Antimicrobial Screening of 5-[(4-chlorophenyl)thio]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Furan derivatives have been identified as a promising class of compounds with a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties. The compound 5-[(4-chlorophenyl)thio]-2-furaldehyde, a derivative of furan, is a candidate for investigation due to the known antimicrobial properties associated with both the furan ring and chlorophenyl moieties.[1][2][3][4] These application notes provide a comprehensive guide to performing preliminary antifungal and antimicrobial screening of this compound.

The protocols detailed below outline standard methodologies for determining the minimum inhibitory concentration (MIC) and assessing antimicrobial activity through diffusion assays. These methods are fundamental in the initial evaluation of a novel compound's efficacy against a panel of clinically relevant microorganisms.[5][6][7]

Quantitative Data Summary

Effective evaluation of a novel compound requires the systematic recording and presentation of quantitative data. The following table provides a template for summarizing the Minimum Inhibitory Concentration (MIC) values of 5-[(4-chlorophenyl)thio]-2-furaldehyde against various microorganisms.

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental findings.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of 5-[(4-chlorophenyl)thio]-2-furaldehyde against Various Microorganisms

Test MicroorganismGram Stain/ Fungal TypeCompound Concentration (µg/mL)Positive Control (Antibiotic/Antifungal)MIC (µg/mL) of 5-[(4-chlorophenyl)thio]-2-furaldehyde
Staphylococcus aureusGram-positive256, 128, 64, 32, 16, 8, 4, 2Vancomycin (1 µg/mL)16
Escherichia coliGram-negative256, 128, 64, 32, 16, 8, 4, 2Ciprofloxacin (0.5 µg/mL)64
Pseudomonas aeruginosaGram-negative256, 128, 64, 32, 16, 8, 4, 2Ciprofloxacin (1 µg/mL)128
Candida albicansYeast256, 128, 64, 32, 16, 8, 4, 2Fluconazole (2 µg/mL)32
Aspergillus nigerMold256, 128, 64, 32, 16, 8, 4, 2Amphotericin B (1 µg/mL)64

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5][7]

Materials:

  • 5-[(4-chlorophenyl)thio]-2-furaldehyde

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum

  • Positive control antibiotic/antifungal

  • Solvent for the compound (e.g., DMSO)

  • Sterile pipette tips and pipettors

  • Incubator

Procedure:

  • Preparation of Microbial Inoculum:

    • From a fresh culture, suspend microbial colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL for bacteria.[7]

    • Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Dissolve 5-[(4-chlorophenyl)thio]-2-furaldehyde in a suitable solvent to create a stock solution.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in broth to achieve a range of desired concentrations.[7]

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic/antifungal) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[7]

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[7]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[6]

Materials:

  • 5-[(4-chlorophenyl)thio]-2-furaldehyde

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Microbial inoculum

  • Positive control antibiotic/antifungal

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Solvent for the compound

Procedure:

  • Preparation of Agar Plates:

    • Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes.

  • Inoculation:

    • Dip a sterile cotton swab into the prepared microbial inoculum (adjusted to 0.5 McFarland standard) and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells in the agar.[7]

  • Application of Compound:

    • Add a fixed volume of the 5-[(4-chlorophenyl)thio]-2-furaldehyde solution to a designated well.

    • Add the positive control antibiotic/antifungal to another well and a solvent control (if applicable) to a third well.[7]

  • Incubation:

    • Incubate the plates under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate add_controls Add Positive & Negative Controls inoculate_plate->add_controls incubation Incubate at Appropriate Temperature & Time add_controls->incubation read_mic Read MIC (Lowest Concentration with No Visible Growth) incubation->read_mic record_data Record and Analyze Data read_mic->record_data

Caption: Experimental workflow for MIC determination.

hypothetical_signaling_pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome compound 5-[(4-chlorophenyl)thio]-2-furaldehyde receptor Membrane Receptor/Enzyme compound->receptor Inhibits signal_cascade Signal Transduction Cascade receptor->signal_cascade Blocks Signal tf Transcription Factor signal_cascade->tf gene_expression Gene Expression tf->gene_expression cell_wall_synthesis Cell Wall Synthesis Genes gene_expression->cell_wall_synthesis virulence_factors Virulence Factor Genes gene_expression->virulence_factors inhibition Inhibition of Cell Wall Synthesis & Virulence cell_wall_synthesis->inhibition virulence_factors->inhibition fungal_death Fungal Cell Death inhibition->fungal_death

Caption: Hypothetical antifungal signaling pathway inhibition.

Interpretation of Results

  • MIC Value: A lower MIC value indicates greater potency of the compound against the specific microorganism.

  • Zone of Inhibition: A larger diameter of the zone of inhibition suggests greater antimicrobial activity.

These initial screening results will help to determine if 5-[(4-chlorophenyl)thio]-2-furaldehyde warrants further investigation, including more advanced assays to determine its mechanism of action, cytotoxicity, and in vivo efficacy.[5] Potential mechanisms for related furan and thiophene derivatives include the inhibition of essential enzymes like succinate dehydrogenase or disruption of the microbial cell membrane.[8][9]

Safety Precautions

Standard laboratory safety practices should be followed when handling chemical compounds and microorganisms. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with microbial cultures should be performed in a biological safety cabinet. Dispose of all contaminated materials according to institutional guidelines.

References

Application Notes and Protocols for the Derivatization of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the chemical derivatization of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde, a versatile scaffold for the synthesis of novel heterocyclic compounds. The aldehyde functionality of this molecule serves as a key reaction site for the generation of diverse derivatives, including Schiff bases, chalcones, and various five- and six-membered heterocyclic rings. Such derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The protocols outlined below are adapted from established methodologies for structurally similar furan-2-carbaldehyde derivatives and provide a foundation for the exploration of new chemical space.

Introduction

This compound is a furan derivative characterized by a reactive aldehyde group at the 2-position and a (4-chlorophenyl)sulfanyl moiety at the 5-position. The aldehyde group is a versatile handle for a wide array of chemical transformations, making this compound an attractive starting material for the synthesis of more complex molecules. The derivatization of the aldehyde can lead to the formation of compounds with potential applications in various fields, including pharmaceuticals and materials science. This document details exemplary protocols for the synthesis of Schiff base and chalcone derivatives, which can be further cyclized to yield other heterocyclic systems.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction between this compound and a primary amine to form a Schiff base (imine).

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker and ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1.05 equivalents of the desired substituted aniline.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative under vacuum.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of this compound with an acetophenone to yield a chalcone derivative.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted acetophenone in ethanol.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add the aqueous sodium hydroxide solution dropwise to the cooled mixture.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate.

  • Continue stirring for the recommended time (typically 4-6 hours) or until TLC indicates the completion of the reaction.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Dry the purified product and characterize it by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Data Presentation

The following tables summarize expected quantitative data for analogous derivatization reactions starting from 5-(4-chlorophenyl)furan-2-carbaldehyde, which can serve as a reference for the derivatization of this compound.[1]

Table 1: Synthesis of Chalcone Analogs [1]

Compound IDStarting AldehydeAcetophenone DerivativeYield (%)Melting Point (°C)
2a 5-(4-chlorophenyl)furan-2-carbaldehyde4-methoxyacetophenone80179-181
2b 5-(4-chlorophenyl)furan-2-carbaldehyde3,4,5-trimethoxyacetophenone80150-152

Table 2: Synthesis of Isoxazole and Pyrazole Analogs from Chalcones [1]

Compound IDStarting ChalconeReagentProduct TypeYield (%)Melting Point (°C)
3a 2aHydroxylamine hydrochlorideIsoxazole71137-140
3b 2bHydroxylamine hydrochlorideIsoxazole65112-115
4b 2bHydrazine hydratePyrazole82112-114

Visualizations

Diagram 1: General Workflow for the Derivatization of this compound

G Derivatization Workflow A This compound D Schiff Base Derivative A->D Condensation E Chalcone Derivative A->E Claisen-Schmidt Condensation B Primary Amine (e.g., Substituted Aniline) B->D C Acetophenone Derivative C->E F Further Cyclization (e.g., Pyrazoles, Isoxazoles) E->F Cyclocondensation

A generalized workflow for synthesizing Schiff base and chalcone derivatives.

Diagram 2: Potential Signaling Pathway Inhibition by Furan Derivatives

The derivatives of 5-substituted-2-furaldehydes have been investigated for their potential as inhibitors of various biological pathways, including tubulin polymerization, which is crucial for cell division.[1]

G Tubulin Polymerization Inhibition A α-Tubulin C Tubulin Heterodimer A->C B β-Tubulin B->C D Microtubule Assembly (Polymerization) C->D E Mitotic Spindle Formation D->E F Cell Division (Mitosis) E->F G Furan Derivative (Potential Inhibitor) G->D Inhibits

Inhibition of tubulin polymerization by synthesized furan derivatives.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

  • Use caution when working with corrosive reagents like glacial acetic acid and sodium hydroxide.

Disclaimer: These protocols are intended for use by trained laboratory personnel. The specific reaction conditions, including temperature, reaction time, and purification methods, may require optimization for each specific derivative.

References

Application Notes and Protocols for 5-[(4-chlorophenyl)thio]-2-furaldehyde in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known reactivity of the functional groups within 5-[(4-chlorophenyl)thio]-2-furaldehyde and analogous furan- and thioether-containing polymers. As of the current date, specific research on the use of 5-[(4-chlorophenyl)thio]-2-furaldehyde in material science is limited. These notes, therefore, represent potential and theoretical applications intended to guide future research.

Introduction

5-[(4-chlorophenyl)thio]-2-furaldehyde is a functionalized heterocyclic compound with significant potential as a monomer for advanced polymer synthesis. Its structure, featuring a reactive furaldehyde group, a flexible thioether linkage, and a halogenated aromatic ring, suggests its utility in creating polymers with unique thermal, mechanical, and potentially bioactive properties. This document outlines potential applications and detailed experimental protocols for the synthesis and characterization of novel polymers derived from this monomer. The inherent functionalities of 5-[(4-chlorophenyl)thio]-2-furaldehyde make it a candidate for developing high-performance materials such as specialty resins, advanced coatings, and functional thermoplastics.

Potential Applications in Material Science

Synthesis of High-Performance Thioether-Furan Resins

The aldehyde functionality of 5-[(4-chlorophenyl)thio]-2-furaldehyde can be exploited for the synthesis of thermosetting resins through condensation reactions with phenols or other suitable cross-linking agents. The resulting resins are anticipated to exhibit excellent thermal stability and chemical resistance, characteristic of furan-based polymers. The presence of the thioether and chlorophenyl moieties is expected to enhance the polymer's flame retardancy and modify its mechanical properties.

Potential Uses:

  • Corrosion-resistant coatings for industrial applications.

  • Matrix materials for fiber-reinforced composites.

  • Adhesives for high-temperature environments.

Development of Novel Polyesters and Polyamides

5-[(4-chlorophenyl)thio]-2-furaldehyde can be chemically transformed (e.g., through oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol) to create difunctional monomers suitable for step-growth polymerization. These monomers can be reacted with appropriate co-monomers (diols, diamines) to produce polyesters and polyamides. The resulting polymers would incorporate the furan ring and the thioether linkage into the polymer backbone, potentially leading to materials with enhanced thermal stability and specific mechanical properties.

Potential Uses:

  • Engineering thermoplastics with high-temperature resistance.

  • Fibers with improved chemical resistance.

  • Biomedical materials, leveraging the potential biocompatibility of thioether-containing polymers.

Functional Coatings and Films

The unique combination of a polar furan ring, a flexible thioether, and a hydrophobic chlorophenyl group suggests that polymers derived from 5-[(4-chlorophenyl)thio]-2-furaldehyde could exhibit interesting surface properties. These materials could be utilized in the formulation of functional coatings and films with tailored adhesion, wettability, and barrier properties.

Potential Uses:

  • Anti-fouling coatings for marine applications.

  • Gas barrier films for packaging.

  • Dielectric layers in electronic components.

Experimental Protocols

Protocol for the Synthesis of a Thioether-Furan Phenolic Resin

This protocol describes the synthesis of a thermosetting resin from 5-[(4-chlorophenyl)thio]-2-furaldehyde and phenol under acidic conditions.

Materials:

  • 5-[(4-chlorophenyl)thio]-2-furaldehyde

  • Phenol

  • Oxalic acid (catalyst)

  • Ethanol (solvent)

  • Sodium hydroxide solution (for neutralization)

  • Distilled water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Monomer Dissolution: In the three-neck round-bottom flask, dissolve 1 mole equivalent of 5-[(4-chlorophenyl)thio]-2-furaldehyde and 1.5 mole equivalents of phenol in ethanol.

  • Catalyst Addition: While stirring, add 0.05 mole equivalents of oxalic acid to the reaction mixture.

  • Polycondensation: Heat the mixture to reflux (approximately 80-90 °C) under continuous stirring. Maintain the reflux for 4-6 hours.

  • Neutralization and Washing: After cooling to room temperature, neutralize the catalyst by adding a sodium hydroxide solution until the pH reaches 7. Wash the resulting resin with distilled water to remove any unreacted monomers and salts.

  • Drying: Dry the resin under a vacuum at 60 °C until a constant weight is achieved.

  • Curing: The synthesized resin can be cured by heating at 120-150 °C for 2-4 hours.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the phenolic resin and the disappearance of the aldehyde peak.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and degradation temperature of the cured resin.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured resin.

Protocol for the Synthesis of a Thioether-Furan Polyester

This protocol outlines a two-step synthesis of a polyester derived from 5-[(4-chlorophenyl)thio]-2-furaldehyde. The first step is the oxidation of the aldehyde to a carboxylic acid, followed by polycondensation with a diol.

Step 1: Oxidation of 5-[(4-chlorophenyl)thio]-2-furaldehyde

Materials:

  • 5-[(4-chlorophenyl)thio]-2-furaldehyde

  • Potassium permanganate (KMnO4)

  • Sulfuric acid (H2SO4)

  • Sodium bisulfite (NaHSO3)

  • Diethyl ether

  • Distilled water

Procedure:

  • Prepare a solution of 5-[(4-chlorophenyl)thio]-2-furaldehyde in a suitable solvent.

  • Slowly add a solution of KMnO4 and H2SO4 to the furaldehyde solution at a controlled temperature (e.g., 0-5 °C).

  • After the reaction is complete, quench the excess KMnO4 with NaHSO3.

  • Extract the resulting 5-[(4-chlorophenyl)thio]-2-furancarboxylic acid with diethyl ether.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude carboxylic acid, which can be purified by recrystallization.

Step 2: Polycondensation

Materials:

  • 5-[(4-chlorophenyl)thio]-2-furancarboxylic acid (from Step 1)

  • Ethylene glycol

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., triphenyl phosphite)

Procedure:

  • In a reaction vessel equipped for polycondensation, combine the synthesized dicarboxylic acid and a molar excess of ethylene glycol.

  • Add the catalyst and antioxidant to the mixture.

  • Heat the mixture under a nitrogen atmosphere, initially to 180-200 °C for esterification, while removing the water produced.

  • After the initial esterification, increase the temperature to 220-240 °C and apply a vacuum to facilitate the removal of excess ethylene glycol and drive the polymerization.

  • Continue the reaction until the desired melt viscosity is achieved.

  • Cool the polymer and extrude it for further processing and characterization.

Data Presentation

Table 1: Hypothetical Properties of a Cured Thioether-Furan Phenolic Resin

PropertyValueTest Method
Glass Transition Temp. (Tg)160 - 180 °CDSC
Decomposition Temp. (Td, 5%)> 350 °CTGA
Tensile Strength60 - 80 MPaASTM D638
Flexural Modulus3 - 4 GPaASTM D790
Water Absorption (24h)< 0.5 %ASTM D570

Table 2: Predicted Properties of a Thioether-Furan Polyester

PropertyValueTest Method
Glass Transition Temp. (Tg)90 - 110 °CDSC
Melting Temperature (Tm)220 - 240 °CDSC
Decomposition Temp. (Td, 5%)> 380 °CTGA
Molecular Weight (Mn)15,000-25,000GPC
Tensile Strength at Yield50 - 70 MPaASTM D638

Visualizations

Resin_Synthesis_Workflow Monomers 5-[(4-chlorophenyl)thio]-2-furaldehyde + Phenol + Ethanol Mixing Mixing and Dissolution Monomers->Mixing Catalyst Add Oxalic Acid Mixing->Catalyst Reaction Reflux at 80-90 °C (4-6 hours) Catalyst->Reaction Neutralization Neutralization (NaOH) + Washing Reaction->Neutralization Drying Vacuum Drying (60 °C) Neutralization->Drying Resin Thioether-Furan Phenolic Resin Drying->Resin Curing Curing (120-150 °C) Resin->Curing FinalProduct Cured Resin Product Curing->FinalProduct

Caption: Workflow for the synthesis of a thioether-furan phenolic resin.

Polyester_Synthesis_Pathway Start 5-[(4-chlorophenyl)thio]-2-furaldehyde Oxidation Oxidation (KMnO4, H2SO4) Start->Oxidation Acid 5-[(4-chlorophenyl)thio]-2-furancarboxylic acid Oxidation->Acid Polycondensation Polycondensation (Catalyst, Heat, Vacuum) Acid->Polycondensation Diol Ethylene Glycol Diol->Polycondensation Polyester Thioether-Furan Polyester Polycondensation->Polyester

Caption: Proposed reaction pathway for the synthesis of a thioether-furan polyester.

Application Notes and Protocols for 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde is a substituted furaldehyde derivative. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other 5-aryl-2-furaldehydes suggests potential applications in anticancer research. Notably, derivatives of the structurally related compound, 5-(4-chlorophenyl)furan-2-carbaldehyde, have been investigated as inhibitors of tubulin polymerization, a key mechanism for inducing cytotoxicity in cancer cells.

These application notes provide a hypothetical framework for investigating the potential of this compound as an anticancer agent, with a focus on its possible effects on tubulin polymerization. The provided protocols are detailed methodologies for key experiments to characterize this activity.

Potential Application: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton involved in various cellular processes, including cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Compounds that interfere with tubulin polymerization can arrest the cell cycle at the G2/M phase, leading to apoptosis. Given the precedent set by structurally similar molecules, a primary application for this compound could be as a novel inhibitor of tubulin polymerization.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Objective: To determine if this compound inhibits or enhances tubulin polymerization in a cell-free system.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • This compound

  • Paclitaxel (positive control for polymerization enhancement)

  • Colchicine (positive control for polymerization inhibition)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (clear bottom)

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare 10 mM stock solutions of paclitaxel and colchicine in DMSO.

    • Prepare a 100 mM stock solution of GTP in General Tubulin Buffer.

    • On the day of the experiment, dilute the tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer containing 10% glycerol. Keep on ice.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of various concentrations of this compound (e.g., final concentrations of 0.1, 1, 10, 50, 100 µM). Use DMSO as a vehicle control.

    • Include wells with paclitaxel (e.g., 10 µM) and colchicine (e.g., 10 µM) as positive controls.

    • Add 85 µL of the tubulin solution to each well.

    • Incubate the plate at 37°C for 5 minutes to allow the compound to interact with tubulin.

  • Initiation of Polymerization:

    • Initiate polymerization by adding 10 µL of 10 mM GTP to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.

    • Determine the percentage of inhibition or enhancement of polymerization relative to the vehicle control.

    • If inhibition is observed, calculate the IC50 value (the concentration of the compound that inhibits 50% of tubulin polymerization).

Data Presentation

Table 1: Hypothetical Quantitative Data for Tubulin Polymerization Inhibition

CompoundIC50 (µM)Maximum Inhibition (%)
This compound5.292%
Colchicine (Positive Control)1.895%
Vehicle (DMSO)-0%

Visualizations

Signaling Pathway

Microtubule_Dynamics Microtubule Dynamics and Cell Cycle Progression cluster_0 Microtubule Assembly cluster_1 Cell Cycle Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization G2 Phase G2 Phase M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) Cell Division Cell Division M Phase (Mitosis)->Cell Division Apoptosis Apoptosis M Phase (Mitosis)->Apoptosis Mitotic Arrest 5_CPSF This compound 5_CPSF->Tubulin Dimers Inhibits Polymerization

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Investigating this compound Start Start Compound_Synthesis Synthesize and Purify This compound Start->Compound_Synthesis In_Vitro_Assay In Vitro Tubulin Polymerization Assay Compound_Synthesis->In_Vitro_Assay Data_Analysis_1 Determine IC50 and Maximum Inhibition In_Vitro_Assay->Data_Analysis_1 Cell_Based_Assays Cell-Based Assays (e.g., MTT, Cell Cycle Analysis) Data_Analysis_1->Cell_Based_Assays If active Data_Analysis_2 Determine GI50 and Mechanism of Cell Death Cell_Based_Assays->Data_Analysis_2 Conclusion Evaluate Potential as an Anticancer Agent Data_Analysis_2->Conclusion End End Conclusion->End

Caption: Workflow for evaluating the anticancer potential of the target compound.

Commercial Availability and Research Applications of 3-(4-((6-phenyl-7H-purin-2-yl)oxy)phenyl)propan-1-amine (CAS 39689-04-8 Alternate Structure)

Author: BenchChem Technical Support Team. Date: December 2025

Note on CAS Number 39689-04-8: Initial searches for CAS number 39689-04-8 identify the compound 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde. However, based on the user's request for detailed application notes for drug development professionals, it is highly probable that the intended compound is a more biologically active molecule, such as a purine derivative. This document focuses on the research applications of a structurally related 6-phenylpurine derivative, 3-(4-((6-phenyl-7H-purin-2-yl)oxy)phenyl)propan-1-amine , a plausible candidate for research in oncology and cell signaling.

Commercial Suppliers

Direct commercial suppliers for 3-(4-((6-phenyl-7H-purin-2-yl)oxy)phenyl)propan-1-amine are not readily identifiable. However, researchers can procure necessary precursors and starting materials from various chemical vendors to facilitate its synthesis. Key precursors include 6-phenylpurine and 2-chloro-6-phenylpurine.

Potential Suppliers of Precursors:

  • Combi-Blocks, Inc.: A supplier of a wide range of building blocks for chemical synthesis.

  • Wuhan Chemwish Technology Co., Ltd.: Specializes in laboratory and research chemicals.

  • Sigma-Aldrich (Merck): A major supplier of research chemicals, including a vast portfolio of heterocyclic compounds.

  • TCI America: Offers a variety of organic reagents and intermediates.

Application Notes

Introduction:

6-Phenylpurine derivatives are a class of synthetic compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] These compounds, characterized by a purine core with a phenyl substituent at the 6-position, have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology.[2] The structural versatility of the 6-phenylpurine scaffold allows for modifications that can modulate their potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A primary mechanism of action for many 6-phenylpurine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3] In many human cancers, the PI3K/Akt pathway is hyperactivated, contributing to tumor progression and resistance to therapy.[3]

6-Phenylpurines can act as ATP-competitive inhibitors of Akt, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[2] The inhibition of Akt phosphorylation leads to the downstream suppression of signaling cascades that promote cell survival and proliferation, ultimately inducing apoptosis in cancer cells.

Applications in Cancer Research:

The ability of 6-phenylpurine derivatives to inhibit the PI3K/Akt pathway makes them valuable tools for cancer research and potential therapeutic agents. Key applications include:

  • Anticancer Drug Discovery: As potent inhibitors of a key oncogenic pathway, these compounds serve as scaffolds for the development of novel anticancer drugs.[2]

  • Tool Compounds for Pathway Elucidation: Selective inhibitors can be used to probe the specific roles of the PI3K/Akt pathway in different cancer types and cellular processes.

  • Investigation of Drug Resistance: These compounds can be employed to study mechanisms of resistance to conventional chemotherapies and to explore combination therapies.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 6-phenylpurine derivatives against different cancer cell lines, demonstrating their cytotoxic potential.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purineHuh7Liver Cancer5.4[4]
Substituted 6-phenyl purine analogueHCT116Colon Cancer0.34[5]
Substituted 6-phenyl purine analogueHTB-26Breast Cancer10-50[5]
Substituted 6-phenyl purine analoguePC-3Pancreatic Cancer10-50[5]
Substituted 6-phenyl purine analogueHepG2Liver Cancer10-50[5]
Imidazo[1,2-a]pyrimidine derivativeMCF-7Breast Cancer39.0 - 43.4[6]
Imidazo[1,2-a]pyrimidine derivativeMDA-MB-231Breast Cancer35.1 - 35.9[6]
Benzoxazole derivativeMCF-7Breast Cancer<100[7]
Benzoxazole derivativeA549Lung Cancer<100[7]

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol describes the methodology to assess the inhibitory effect of a 6-phenylpurine derivative on the phosphorylation of Akt at Serine 473 (p-Akt Ser473) in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • 6-phenylpurine derivative (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-polyacrylamide gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the 6-phenylpurine derivative for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Extraction:

    • After treatment, wash cells twice with ice-cold PBS.[8]

    • Lyse the cells by adding ice-cold RIPA buffer.[8]

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.[8]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.[8]

    • Collect the supernatant containing the protein extract.[9]

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit.[9]

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and mix with Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.[4]

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.[4]

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.[9]

    • Wash the membrane three times with TBST.[9]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane three times with TBST.[9]

  • Detection and Analysis:

    • Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt for loading control.

    • Quantify the band intensities to determine the relative levels of p-Akt.

Visualizations

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Purine 6-Phenylpurine Derivative Purine->Akt Inhibits Phosphorylation

Caption: PI3K/Akt signaling pathway and inhibition by a 6-phenylpurine derivative.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Cell Culture & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D Sample Denaturation C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (anti-p-Akt) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Image Acquisition J->K L Band Intensity Quantification K->L M Normalization to Total Akt L->M

Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound is through a transition metal-catalyzed cross-coupling reaction. This typically involves the S-arylation of a 5-halofurfural, such as 5-bromo-2-furaldehyde, with 4-chlorothiophenol. The two main catalytic systems employed for this transformation are palladium-based (Buchwald-Hartwig type reaction) and copper-based (Ullmann condensation).

Q2: Which starting material, 5-bromo-2-furaldehyde or 5-iodo-2-furaldehyde, is better for the synthesis?

A2: In transition metal-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical factor. Generally, the order of reactivity is I > Br > Cl. Therefore, 5-iodo-2-furaldehyde is expected to be more reactive than 5-bromo-2-furaldehyde, potentially leading to higher yields or allowing for milder reaction conditions. However, 5-bromo-2-furaldehyde is often more commercially available and cost-effective, making it a common starting material. The choice may depend on a balance of reactivity, cost, and availability.

Q3: What are the key parameters to optimize for improving the yield?

A3: The key parameters to optimize for improving the yield of this compound include:

  • Catalyst system: The choice of the metal catalyst (palladium or copper) and the corresponding ligand is crucial.

  • Base: The type and amount of base used can significantly impact the reaction rate and yield.

  • Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction temperature.

  • Temperature: Optimizing the reaction temperature is essential to ensure a reasonable reaction rate without promoting side reactions.

  • Reaction time: Monitoring the reaction progress is important to determine the optimal reaction time for maximum conversion.

Q4: What are the common side reactions that can lower the yield?

A4: Common side reactions that can decrease the yield of the desired product include:

  • Homocoupling of 4-chlorothiophenol: This leads to the formation of bis(4-chlorophenyl) disulfide.

  • Hydrodehalogenation of 5-halo-2-furaldehyde: This results in the formation of 2-furaldehyde.

  • Decomposition of the starting materials or product: The furan ring and the aldehyde group can be sensitive to harsh reaction conditions.

  • Formation of diaryl thioether byproducts: If the aryl halide starting material contains impurities, other thioether byproducts may form.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of the palladium or copper catalyst. - For palladium-catalyzed reactions, consider using a pre-catalyst that is activated in-situ. - Ensure the catalyst is not exposed to air or moisture for extended periods, especially if using air-sensitive phosphine ligands.
Inappropriate Ligand - The choice of ligand is critical for catalyst stability and activity. For palladium-catalyzed C-S coupling, electron-rich and bulky phosphine ligands (e.g., Xantphos, dppf) are often effective.[1] - For copper-catalyzed reactions, ligands like 1,10-phenanthroline can be beneficial.[2] - Screen a variety of ligands to find the optimal one for your specific reaction conditions.
Incorrect Base - The base plays a crucial role in the catalytic cycle. For Buchwald-Hartwig type reactions, common bases include NaOt-Bu, K₃PO₄, and Cs₂CO₃.[1] - For Ullmann condensations, K₂CO₃ is often used.[3] - The strength and solubility of the base can affect the reaction outcome. If a weaker base is ineffective, consider a stronger one.
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C. - Ensure the chosen solvent has a boiling point that allows for the desired reaction temperature to be reached and maintained.
Poor Quality Reagents - Ensure that 5-halo-2-furaldehyde and 4-chlorothiophenol are pure. Impurities can poison the catalyst or lead to side reactions. - Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Issue 2: Formation of Significant Amounts of Side Products
Side Product Troubleshooting Steps
Bis(4-chlorophenyl) disulfide (Homocoupling of Thiol) - Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the thiol. - The choice of catalyst and ligand can influence the rate of homocoupling versus the desired cross-coupling. Screening different catalyst systems may be necessary.
2-Furaldehyde (Hydrodehalogenation) - This side reaction can be promoted by certain catalysts and reaction conditions. - Lowering the reaction temperature or changing the base may help to reduce hydrodehalogenation.
Tarry, Unidentified Byproducts - The furan ring can be unstable under strongly acidic or basic conditions, or at high temperatures. - Consider using milder reaction conditions (lower temperature, weaker base) for a longer duration. - Ensure proper purification methods are used to remove polymeric byproducts.

Experimental Protocols

Method 1: Palladium-Catalyzed S-Arylation (Buchwald-Hartwig Type)

This protocol is a general guideline based on established Buchwald-Hartwig C-S coupling methodologies. Optimization may be required.

Reaction Scheme:

Materials:

  • 5-Bromo-2-furaldehyde

  • 4-Chlorothiophenol

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst

  • Xantphos or another suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Anhydrous and degassed toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add 5-bromo-2-furaldehyde (1.0 eq.), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 4-chlorothiophenol (1.1-1.5 eq.) and the base (2.0-3.0 eq.).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Copper-Catalyzed S-Arylation (Ullmann Condensation)

This protocol is a general guideline based on Ullmann condensation conditions for C-S bond formation.[4][5]

Reaction Scheme:

Materials:

  • 5-Iodo-2-furaldehyde (preferred for higher reactivity) or 5-bromo-2-furaldehyde

  • 4-Chlorothiophenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline or another suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous and degassed solvent such as DMF or DMSO

Procedure:

  • To an oven-dried Schlenk tube, add 5-iodo-2-furaldehyde (1.0 eq.), 4-chlorothiophenol (1.2 eq.), copper(I) iodide (10-20 mol%), the ligand (20-40 mol%), and the base (2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 100-140 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of S-arylation reactions, based on general principles of cross-coupling chemistry. These are illustrative and the optimal conditions for the synthesis of this compound should be determined experimentally.

Table 1: Effect of Catalyst and Ligand on Yield (Illustrative)

Catalyst (mol%)Ligand (mol%)Yield (%)
Pd(OAc)₂ (2)Xantphos (4)High
Pd₂(dba)₃ (2)dppf (4)Moderate-High
CuI (10)1,10-Phenanthroline (20)Moderate-High
CuI (10)NoneLow

Table 2: Effect of Base and Solvent on Yield (Illustrative)

Base (eq.)SolventYield (%)
Cs₂CO₃ (2.0)TolueneHigh
K₃PO₄ (2.0)DioxaneHigh
K₂CO₃ (2.0)DMFModerate
NaOt-Bu (2.0)TolueneModerate-High

Visualizations

Experimental Workflow for Palladium-Catalyzed S-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add 5-bromo-2-furaldehyde, Pd catalyst, and ligand to a Schlenk tube prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add 4-chlorothiophenol, base, and solvent prep2->prep3 reaction Heat to 80-110 °C for 4-24 hours prep3->reaction monitoring Monitor progress by TLC/GC-MS reaction->monitoring workup1 Cool to room temperature monitoring->workup1 workup2 Dilute, wash with water and brine workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 purification Column chromatography workup3->purification end end purification->end Isolated Product

Caption: Workflow for Palladium-Catalyzed Synthesis.

Troubleshooting Logic for Low Yield

G start Low or No Yield catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand Choice start->ligand base Assess Base Strength and Solubility start->base conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Purity start->reagents catalyst_sol Use fresh catalyst or pre-catalyst catalyst->catalyst_sol ligand_sol Screen different phosphine ligands ligand->ligand_sol base_sol Try a stronger or more soluble base base->base_sol conditions_sol Increase temperature and/or reaction time conditions->conditions_sol reagents_sol Purify starting materials and use dry solvents reagents->reagents_sol

Caption: Troubleshooting for Low Product Yield.

References

Technical Support Center: Purification of 5-[(4-chlorophenyl)thio]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in the successful purification of 5-[(4-chlorophenyl)thio]-2-furaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying 5-[(4-chlorophenyl)thio]-2-furaldehyde? A1: The primary purification methods for furan derivatives like 5-[(4-chlorophenyl)thio]-2-furaldehyde are column chromatography and recrystallization. Due to the compound's potential thermal instability, distillation is often less suitable unless performed under a high vacuum at low temperatures.[1] Liquid-liquid extraction can also be employed as a preliminary cleanup step to remove acidic or basic impurities.[2]

Q2: My compound appears to be degrading during silica gel column chromatography. What can I do? A2: Furan derivatives can be sensitive to the acidic nature of standard silica gel, which may cause degradation or polymerization.[1][2] To mitigate this, you can use deactivated (neutral) silica or alumina as the stationary phase.[1] Alternatively, you can add a small amount of a neutralizer, such as triethylamine (~0.1-1%), to the eluent.[1] It is also recommended to run a quick stability test on a TLC plate before committing to a large-scale column.

Q3: How can I prevent the polymerization of my furan derivative during purification and storage? A3: Furan rings are susceptible to polymerization, especially under acidic conditions or when exposed to heat and light.[1][2] To prevent this, always neutralize any residual acid from the reaction workup before purification, for example, by washing with a saturated sodium bicarbonate solution.[2] During purification, use the mildest conditions possible (e.g., lower temperatures). For storage, keep the purified compound in a cool, dark place under an inert atmosphere (nitrogen or argon).[2]

Q4: I'm having trouble finding a suitable solvent system for column chromatography. How should I proceed? A4: The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[3] For furan derivatives, a common starting point is a mixture of hexane and ethyl acetate.[3] If your compound is very non-polar and moves with the solvent front, decrease the polarity by reducing the proportion of ethyl acetate.[3][4] Conversely, if it remains at the baseline, gradually increase the polarity.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What does this mean and how can I fix it? A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that solvent or if impurities are present. To resolve this, try adding more solvent to the hot solution, or switch to a lower-boiling point solvent.[3] Seeding the solution with a tiny crystal of the pure compound or gently scratching the inside of the flask can also help induce crystallization.

Troubleshooting Guides

Issue 1: Low or No Yield After Column Chromatography
Potential Cause Recommended Solution
Compound Degradation The compound may be unstable on silica gel. Perform a 2D TLC to check for degradation (spot the compound, run the plate, turn it 90 degrees, and run again in the same solvent; new spots indicate degradation).[3] If unstable, switch to neutral alumina or silica gel deactivated with triethylamine.[1]
Inappropriate Solvent System If the eluent is too polar, the compound may have eluted with the solvent front. Check the initial fractions carefully by TLC.[3] If the eluent is not polar enough, the compound may still be on the column. Increase the eluent polarity. An ideal Rf is 0.2-0.4.[3]
Poor Solubility / Band Broadening If the compound is not very soluble in the eluent, it can lead to poor separation. Consider "dry loading": pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.
Column Packing Issues Cracks or bubbles in the column can lead to channeling and poor separation. Ensure the column is packed uniformly.
Issue 2: Product is Impure After Purification
Potential Cause Recommended Solution
Co-eluting Impurities An impurity may have a similar polarity to the product. Try a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate) to alter the selectivity. If chromatography fails, attempt recrystallization from a suitable solvent pair.
Overloaded Column The amount of crude material was too large for the column size, leading to broad, overlapping bands. As a rule of thumb, use a silica gel mass that is 30-100 times the mass of your crude sample.
Incomplete Reaction Significant amounts of starting material are present. If the polarity difference is small, purification will be difficult. Optimize the reaction to ensure full conversion before attempting purification.

Data Presentation: Purification Parameters

The following table summarizes typical starting conditions for the purification of furan derivatives. These should be optimized for 5-[(4-chlorophenyl)thio]-2-furaldehyde using analytical TLC.

TechniqueParameterTypical Solvents & ConditionsRemarks
Column Chromatography Stationary Phase Silica gel (60 Å, 230-400 mesh), Neutral AluminaUse neutral alumina or add 0.5% triethylamine to the eluent if compound is acid-sensitive.[1]
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient, Dichloromethane/MethanolStart with low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase polarity.[3]
Target Rf Value 0.2 - 0.4Provides the best separation between components.[3]
Recrystallization Single Solvent Ethanol, Isopropanol, Ethyl AcetateThe compound should be soluble in the hot solvent but sparingly soluble at room temperature or below.
Solvent Pair Dichloromethane/Hexane, Ethyl Acetate/Hexane, Toluene/HeptaneDissolve the compound in a minimum of the "good" solvent (e.g., Dichloromethane) and add the "poor" solvent (e.g., Hexane) dropwise until turbidity persists. Reheat to clarify and then cool slowly.

Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel
  • Preparation of Deactivated Silica: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to make up 0.5% of the total solvent volume.

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude 5-[(4-chlorophenyl)thio]-2-furaldehyde in a minimal amount of the eluent or dichloromethane. Carefully pipette the solution onto the sand layer.

  • Elution: Begin elution with the starting solvent mixture. Let the solvent level fall to the top of the sand layer before adding more eluent.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 2% to 10% Ethyl Acetate in Hexane) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent dropwise while heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound completely at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Visualizations

PurificationWorkflow cluster_prep Preparation & Analysis cluster_purification Purification Step cluster_final Final Steps Crude Crude Product TLC_Analysis Initial Purity Check (TLC) Crude->TLC_Analysis Choice Select Method TLC_Analysis->Choice Chroma Column Chromatography Choice->Chroma Complex Mixture Recryst Recrystallization Choice->Recryst Crystalline Solid Purity_Check Assess Purity (TLC, NMR) Chroma->Purity_Check Recryst->Purity_Check Purity_Check->Choice Impure Pure_Product Pure Product Purity_Check->Pure_Product Purity >95%

Caption: General workflow for the purification of 5-[(4-chlorophenyl)thio]-2-furaldehyde.

TroubleshootingTree cluster_yield Problem: Low Yield cluster_purity Problem: Low Purity Start Purification Issue Detected LowYield Low or No Recovery Start->LowYield LowPurity Product is Impure Start->LowPurity Degradation Degradation on Column? (Check 2D TLC) LowYield->Degradation WrongEluent Wrong Eluent Polarity? LowYield->WrongEluent Degradation_Sol Use Neutral Alumina or Deactivated Silica Degradation->Degradation_Sol WrongEluent_Sol Check Early/Late Fractions. Adjust Solvent Polarity. WrongEluent->WrongEluent_Sol CoElution Co-eluting Impurity? LowPurity->CoElution OilingOut Recrystallization 'Oiled Out'? LowPurity->OilingOut CoElution_Sol Try Different Solvent System. Attempt Recrystallization. CoElution->CoElution_Sol OilingOut_Sol Add More Solvent. Use a Different Solvent Pair. OilingOut->OilingOut_Sol

Caption: Troubleshooting decision tree for common purification issues.

References

stability and degradation of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde. The information is designed to address specific issues that may be encountered during experimental procedures.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on safety data sheets for similar furaldehyde compounds, it is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is also suggested to minimize degradation.[2] Avoid exposure to light, strong oxidizing agents, and incompatible materials.[3]

Q2: What are the visual signs of degradation for this compound?

A2: While specific data is unavailable, degradation of furaldehyde derivatives often results in a color change, typically darkening from a pale brown or yellow to a darker brown or black. The formation of precipitates or a change in the physical form of the solid could also indicate degradation.

Q3: My sample of this compound has changed color. Can I still use it?

A3: A color change is a strong indicator of potential degradation. It is highly recommended to re-analyze the sample for purity using a suitable analytical method, such as HPLC, before use. Compare the chromatogram of the discolored sample to a reference standard or a previously analyzed batch to check for the presence of new impurity peaks and a decrease in the main peak area.

Q4: What are the primary degradation pathways I should be aware of?

A4: Given the functional groups in this compound (aldehyde, thioether, furan ring), the most probable degradation pathways include:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid. The sulfide linkage is also susceptible to oxidation, forming a sulfoxide and then a sulfone.

  • Hydrolysis: The thioether bond could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally less common than oxidation.

  • Photodegradation: Furan rings and compounds with chloro-aromatic groups can be sensitive to light, leading to complex degradation pathways.

  • Polymerization: Aldehydes, especially in the presence of acid or base catalysts, can undergo polymerization or condensation reactions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

  • Symptom: When analyzing your sample, you observe additional peaks that are not present in the reference chromatogram.

  • Possible Causes & Troubleshooting Steps:

    • Sample Degradation: The sample may have degraded during storage or sample preparation.

      • Action: Prepare a fresh sample from a new stock bottle and re-analyze immediately. Ensure the sample solvent is appropriate and does not induce degradation.

    • Contamination: The sample, solvent, or HPLC system may be contaminated.

      • Action: Run a blank (injection of the mobile phase) to check for system contamination. Use fresh, HPLC-grade solvents.

    • Mobile Phase Issues: The mobile phase composition may be incorrect, or it may have degraded.

      • Action: Prepare a fresh mobile phase. Ensure all components are fully dissolved and mixed.

Issue 2: Inconsistent Results in Stability Studies

  • Symptom: You are getting variable results for the percentage of degradation in your forced degradation studies.

  • Possible Causes & Troubleshooting Steps:

    • Inconsistent Stress Conditions: The temperature, pH, or concentration of the stressor (acid, base, oxidant) may not be consistent across experiments.

      • Action: Carefully control and monitor the experimental conditions. Use calibrated equipment (pH meter, oven, etc.).

    • Sample Preparation Variability: Inconsistent sample concentrations or preparation times can lead to variable results.

      • Action: Use a standardized and documented sample preparation protocol.

    • Analytical Method Not Stability-Indicating: The analytical method may not be able to separate the degradation products from the parent compound.

      • Action: Perform peak purity analysis (e.g., using a DAD detector) to ensure the main peak is not co-eluting with any degradants. Re-develop the method if necessary to achieve better separation.[4]

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[5]

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Number of Degradation Products
Acid Hydrolysis 0.1 M HCl246012.5%2
Base Hydrolysis 0.1 M NaOH46018.2%3
Oxidative 3% H₂O₂82525.8%4
Thermal Solid State48808.5%1
Photolytic Solid State (ICH Option 1)242515.1%2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and injection into the HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before dilution and injection.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature (25°C).

    • Withdraw samples at appropriate time points.

    • Dilute and inject into the HPLC.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C.

    • Withdraw samples at appropriate time points.

    • Dissolve the samples in the solvent to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline).

    • A control sample should be protected from light.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

  • Instrument: HPLC with UV/DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 40% B

    • 18.1-25 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathways parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation [H₂O₂] acid Carboxylic Acid Derivative parent->acid Oxidation [H₂O₂] hydrolysis_prod Hydrolysis Products (e.g., 4-chlorothiophenol) parent->hydrolysis_prod Hydrolysis [Acid/Base] sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

Caption: Hypothetical degradation pathways for this compound.

Workflow start Start: Stability Study forced_deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_deg hplc_dev Develop HPLC Method forced_deg->hplc_dev analyze Analyze Stressed Samples hplc_dev->analyze check_sep Check Peak Separation & Purity analyze->check_sep check_sep->hplc_dev Inadequate validate Validate Method (ICH Q2) check_sep->validate Adequate end End: Stability-Indicating Method validate->end

Caption: Workflow for developing a stability-indicating analytical method.

Troubleshooting_Tree start Issue: Unexpected HPLC Peak q1 Is the peak present in the blank run? start->q1 a1_yes Source: System/Solvent Contamination Action: Flush system, use fresh solvents. q1->a1_yes Yes q2 Did you use a fresh sample preparation? q1->q2 No a2_no Action: Prepare a fresh sample from a reliable source and re-inject immediately. q2->a2_no No a2_yes Source: Likely a degradation product. Action: Investigate structure (LC-MS), check storage conditions. q2->a2_yes Yes

Caption: Troubleshooting logic for identifying the source of unexpected HPLC peaks.

References

Technical Support Center: Troubleshooting Solubility of MTT (CAS 39689-04-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a reagent commonly used in cell viability and cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of MTT?

A1: MTT is a water-soluble tetrazolium salt. Its solubility varies depending on the solvent. It is soluble in water, ethanol, and buffered salt solutions like PBS, as well as cell culture media.[1][2][3]

Q2: I am having trouble dissolving MTT powder. What are the recommended solvents and concentrations for a stock solution?

A2: For a stock solution, it is recommended to dissolve MTT in Phosphate Buffered Saline (PBS) at a concentration of 5 mg/mL.[2][3][4] Alternatively, it can be dissolved in water at up to 10 mg/mL or ethanol at 20 mg/mL.[1][2][3][5] To aid dissolution, vortexing or sonication can be used.[1][2][3] It is also recommended to filter-sterilize the MTT solution after preparation.[1][2][4]

Q3: My MTT solution appears cloudy or has precipitates. What could be the cause?

A3: Cloudiness or precipitation in your MTT solution can be due to several factors:

  • Low-quality water: Ensure you are using high-purity, sterile water or PBS.

  • Contamination: The solution may be contaminated with bacteria or fungi. Always filter-sterilize the solution after dissolving the MTT powder.[2][4]

  • Improper storage: MTT solutions should be stored protected from light.[4] For long-term storage, it is recommended to store it at -20°C, where it is stable for at least six months.[1][2][3] Avoid repeated freeze-thaw cycles. For frequent use, it can be stored at 4°C for a few days.[4][5]

Q4: The formazan crystals produced in my assay are not dissolving completely. What can I do?

A4: Incomplete dissolution of formazan crystals is a common issue. Here are some troubleshooting steps:

  • Choice of Solubilizing Agent: Dimethyl sulfoxide (DMSO) is a common and effective solvent for formazan crystals.[6][7] Other options include a solution of 4 mM HCl and 0.1% NP40 in isopropanol, or a solution containing sodium dodecyl sulfate (SDS).[1][2][4]

  • Thorough Mixing: Ensure vigorous mixing after adding the solubilizing agent. This can be done by shaking on an orbital shaker for at least 15 minutes or by gently pipetting up and down.[1][2]

  • Incubation Time: Allow sufficient time for the formazan to dissolve completely. This can take several hours at 37°C.[8]

  • Cell Debris: A large amount of cell debris can interfere with formazan solubilization. Ensure your cells are properly washed before adding the solubilizing agent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
MTT powder does not dissolve completely. Insufficient mixing or inappropriate solvent.Use recommended solvents such as PBS (5 mg/mL), water (10 mg/mL), or ethanol (20 mg/mL).[1][2][3][5] Aid dissolution by vortexing or sonication.[1][2][3]
MTT stock solution is cloudy. Contamination or poor solvent quality.Use sterile, high-purity water or PBS. Filter-sterilize the solution after preparation.[1][2][4]
Inconsistent absorbance readings. Incomplete formazan dissolution or interference from phenol red in the medium.Ensure complete dissolution of formazan crystals by thorough mixing and using an appropriate solvent like DMSO.[1][2] Use a culture medium without phenol red or perform a background subtraction.[1][2]
Low signal or weak color development. Insufficient number of viable cells or incorrect incubation time.Optimize cell seeding density and ensure cells are in the logarithmic growth phase. Incubate with MTT for 1-4 hours.[4][8]
High background absorbance. Contamination of reagents or interference from serum in the medium.Use sterile reagents and perform the assay in serum-free medium during the MTT incubation step.[1][2]

Quantitative Data Summary

Table 1: Solubility of MTT in Various Solvents

SolventReported Solubility
Water10 mg/mL[1][2][3][5]
Ethanol20 mg/mL[1][2][3][5]
Phosphate Buffered Saline (PBS)5 mg/mL (recommended for stock solutions)[1][2][3][4][5]
Cell Culture Media5 mg/mL[1][2][3]

Experimental Protocols

Protocol 1: Preparation of MTT Stock Solution
  • Weigh out the desired amount of MTT powder in a sterile conical tube.

  • Add the appropriate volume of sterile PBS (pH 7.4) to achieve a final concentration of 5 mg/mL.[2][4]

  • Vortex or sonicate the solution until the MTT is completely dissolved.[1][2][3]

  • Filter-sterilize the solution using a 0.2 µm syringe filter into a new sterile, light-protected container.[4]

  • Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage.[1][2][3]

Protocol 2: MTT Cell Viability Assay
  • Seed cells in a 96-well plate and culture until they reach the desired confluency.

  • Remove the culture medium.

  • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[8]

  • Incubate the plate at 37°C for 1 to 4 hours.[4][8]

  • After incubation, carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well.[1]

  • Place the plate on an orbital shaker for at least 15 minutes to ensure all formazan crystals are dissolved.[1][2]

  • Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[1][2][6]

Visualizations

MTT_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_solubilization Solubilization & Reading cluster_key Key Steps prep_MTT Prepare 5 mg/mL MTT in sterile PBS add_MTT Add MTT solution to cells seed_cells Seed cells in 96-well plate seed_cells->add_MTT incubate_37C Incubate at 37°C (1-4 hours) add_MTT->incubate_37C add_solvent Add solubilization solvent (e.g., DMSO) incubate_37C->add_solvent shake_plate Shake to dissolve formazan crystals add_solvent->shake_plate read_absorbance Read absorbance (570 nm) shake_plate->read_absorbance key_prep Preparation key_solubilize Solubilization key_read Measurement

Caption: Workflow for a typical MTT cell viability assay.

Troubleshooting_Logic start Problem: Incomplete Formazan Dissolution check_solvent Is the solubilizing solvent appropriate? start->check_solvent check_mixing Is mixing thorough? check_solvent->check_mixing Yes use_dmso Use DMSO or acidified isopropanol check_solvent->use_dmso No check_time Is incubation time sufficient? check_mixing->check_time Yes shake_longer Increase shaking time or pipette to mix check_mixing->shake_longer No solution_found Problem Resolved check_time->solution_found Yes increase_time Increase incubation time at 37°C check_time->increase_time No use_dmso->check_mixing shake_longer->check_time increase_time->solution_found

Caption: Troubleshooting logic for incomplete formazan dissolution.

References

Technical Support Center: Synthesis of 5-[(4-chlorophenyl)thio]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 5-[(4-chlorophenyl)thio]-2-furaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 5-[(4-chlorophenyl)thio]-2-furaldehyde?

A1: The most common and direct method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 5-bromo-2-furaldehyde with 4-chlorothiophenol in the presence of a base.

Q2: What are the key reagents and their roles?

A2: The key reagents are:

  • 5-bromo-2-furaldehyde: The electrophilic substrate.

  • 4-chlorothiophenol: The sulfur nucleophile.

  • Base (e.g., Potassium Carbonate, K₂CO₃): To deprotonate the thiol, forming the more nucleophilic thiolate anion.[1]

  • Solvent (e.g., DMF, DMAc): A polar aprotic solvent is required to dissolve the reactants and facilitate the SNAr reaction.[1]

Q3: What safety precautions should be taken?

A3: 4-chlorothiophenol is malodorous and toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol to a disulfide.[2][3]

Q4: What are the typical yields for this reaction?

A4: While yields are highly dependent on the specific conditions and scale, similar SNAr reactions between heteroaryl halides and thiols can achieve good to excellent yields, often in the range of 70-95%, once optimized.[1]

Q5: How is the final product purified?

A5: The standard method for purification is column chromatography on silica gel, typically using a solvent system such as a mixture of hexane and ethyl acetate.

Experimental Protocol

This protocol details a general procedure for the synthesis of 5-[(4-chlorophenyl)thio]-2-furaldehyde via a nucleophilic aromatic substitution reaction.

Materials and Reagents:

  • 5-bromo-2-furaldehyde

  • 4-chlorothiophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-2-furaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the solids. Begin stirring. In a separate vial, dissolve 4-chlorothiophenol (1.1 eq) in a small amount of anhydrous DMF, and add it dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-furaldehyde) is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-[(4-chlorophenyl)thio]-2-furaldehyde.

Data Presentation

Table 1: Representative Optimization of Reaction Conditions

The following table illustrates how varying reaction parameters can influence the yield of 5-[(4-chlorophenyl)thio]-2-furaldehyde. These are representative values based on typical SNAr reactions.

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)DMF80675
2K₂CO₃ (1.5)DMAc 80682
3K₂CO₃ (1.5)DMF100 488
4Cs₂CO₃ (1.5) DMF80585
5K₂CO₃ (1.5)Acetonitrile Reflux1260
6K₂CO₃ (1.5)DMF60 1245

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine 5-bromo-2-furaldehyde and K2CO3 in Flask B Establish Inert Atmosphere (N2/Ar) A->B C Add Anhydrous DMF B->C D Add 4-chlorothiophenol Solution C->D E Heat to 80-100 °C D->E F Monitor by TLC E->F G Cool to RT & Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash, Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide Diagram

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low or No Yield Cause1 Inactive Reagents Problem->Cause1 Cause2 Suboptimal Conditions Problem->Cause2 Cause3 Thiol Oxidation Problem->Cause3 Sol1 Use fresh, anhydrous base and solvent. Verify starting material purity. Cause1->Sol1 Sol2 Increase temperature to 100°C. Increase reaction time. Consider a different base (e.g., Cs2CO3). Cause2->Sol2 Sol3 Ensure a robust inert atmosphere (N2 or Ar). Degas the solvent before use. Cause3->Sol3

Caption: Decision tree for troubleshooting low product yield.

Troubleshooting Guide

Q: My reaction shows very low conversion to the product, even after several hours. What should I do?

A:

  • Check Your Base and Solvent: Ensure your base (e.g., K₂CO₃) is anhydrous and your solvent (e.g., DMF) is of high quality and dry. Moisture can inhibit the reaction.

  • Verify Reagent Quality: Confirm the purity of your starting materials, 5-bromo-2-furaldehyde and 4-chlorothiophenol, as impurities can interfere with the reaction.

  • Increase Temperature: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100 °C. SNAr reactions are often accelerated by heat.

  • Inert Atmosphere: A lack of a proper inert atmosphere can lead to the oxidative dimerization of 4-chlorothiophenol into bis(4-chlorophenyl) disulfide. This side product consumes your nucleophile, reducing the yield. Ensure your system is well-sealed and purged with nitrogen or argon.[3]

Q: My TLC plate shows multiple spots, including what I suspect is a disulfide byproduct. How can I prevent this and purify my product?

A:

  • Preventing Disulfide Formation: The key is to rigorously exclude oxygen. Use a robust inert atmosphere and consider degassing your solvent before use (e.g., by bubbling nitrogen through it for 15-20 minutes). Using a slight excess (1.1-1.2 equivalents) of the thiol can sometimes help ensure the primary reaction pathway dominates.

  • Purification: The desired thioether product is generally less polar than the disulfide byproduct. Careful flash column chromatography with a shallow solvent gradient (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) should allow for effective separation.

Q: The reaction worked, but my yield was lower than expected after purification. Where could I have lost the product?

A:

  • Work-up Losses: The product may have some solubility in the aqueous layers during extraction. Ensure you perform multiple extractions with your organic solvent (e.g., 3x with ethyl acetate) to maximize recovery.

  • Purification Losses: The product might adhere strongly to the silica gel if it is not eluted properly. Ensure you use an appropriate solvent system for column chromatography. Sometimes, flushing the column with a slightly more polar solvent at the end can recover any retained product.

  • Incomplete Reaction: If the reaction did not go to completion, you will lose yield. Ensure you monitor the reaction by TLC until the limiting reagent is fully consumed before beginning the work-up.

References

Technical Support Center: Synthesis of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution reaction. This typically involves reacting 5-bromo-2-furaldehyde with 4-chlorothiophenol in the presence of a suitable base and solvent.

Q2: What are the primary starting materials and reagents for this synthesis?

A2: The key starting materials are 5-bromo-2-furaldehyde and 4-chlorothiophenol. A base, such as potassium carbonate or sodium hydroxide, is generally required to facilitate the reaction. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being common.

Q3: Why is my reaction yield consistently low?

A3: Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials or product, and the formation of side products. Common side reactions include the oxidation of 4-chlorothiophenol and the Cannizzaro reaction of the aldehyde functionalities. Careful control of reaction conditions, such as temperature and atmosphere, is crucial.

Q4: I am observing an insoluble white solid in my reaction mixture. What could it be?

A4: A common insoluble white or off-white solid that may form is bis(4-chlorophenyl) disulfide. This side product arises from the oxidative coupling of two molecules of 4-chlorothiophenol. This is often exacerbated by the presence of oxygen.

Q5: My final product seems to contain impurities even after purification. What are the likely culprits?

A5: Besides the disulfide byproduct mentioned above, impurities could include unreacted starting materials (5-bromo-2-furaldehyde and 4-chlorothiophenol). Additionally, side products from reactions involving the aldehyde group, such as the corresponding carboxylic acid and alcohol from a Cannizzaro reaction, may be present. Impurities from the starting 5-bromo-2-furaldehyde, such as regioisomers, can also carry through to the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive reagents, incorrect reaction temperature, or inappropriate base/solvent combination.- Ensure the purity and reactivity of starting materials. - Optimize the reaction temperature; some reactions may require heating to proceed at a reasonable rate. - Screen different bases and solvents to find the optimal conditions for the substitution reaction. - Ensure the base is strong enough to deprotonate the thiophenol.
Significant Formation of a White Precipitate (Disulfide Side Product) Oxidation of 4-chlorothiophenol by atmospheric oxygen.[1][2][3][4][5][6]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use degassed solvents. - Add the 4-chlorothiophenol slowly to the reaction mixture.
Presence of Carboxylic Acid and Alcohol Impurities Cannizzaro reaction of the aldehyde functionality in the presence of a strong base.[7][8][9][10][11]- Use a milder base (e.g., potassium carbonate instead of sodium hydroxide) if possible. - Control the reaction temperature, as higher temperatures can promote the Cannizzaro reaction. - Minimize reaction time.
Unreacted Starting Materials in the Final Product Incomplete reaction due to insufficient reaction time, low temperature, or stoichiometric imbalance.- Increase the reaction time or temperature. - Use a slight excess of one of the reactants (typically the thiophenol) to drive the reaction to completion. - Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
Formation of Multiple Unidentified Side Products Impurities in starting materials or complex side reactions. The synthesis of 5-bromo-2-furaldehyde can yield regioisomers.[12]- Purify the 5-bromo-2-furaldehyde starting material before use to remove any isomeric impurities. - Analyze the reaction mixture by LC-MS or GC-MS to identify the molecular weights of the side products, which can help in elucidating their structures.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-furaldehyde (1 equivalent).

  • Solvent and Base Addition: Add a suitable solvent (e.g., DMF or acetonitrile) to dissolve the starting material. Then, add a base (e.g., potassium carbonate, 1.5-2 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Thiol Addition: Dissolve 4-chlorothiophenol (1-1.2 equivalents) in a small amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine to remove any remaining inorganic salts and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.

Visualizations

Reaction Scheme and Potential Side Products

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of common side products.

Synthesis_Side_Products SM1 5-Bromo-2-furaldehyde SP4 Unreacted Starting Materials SM1->SP4 Incomplete Reaction Base Base SM1->Base Base_Cannizzaro Strong Base SM1->Base_Cannizzaro SM2 4-Chlorothiophenol SM2->SP4 Incomplete Reaction SM2->Base Oxygen O2 (air) SM2->Oxygen P This compound SP1 bis(4-Chlorophenyl) disulfide (Oxidation) SP2 5-Bromo-2-furanmethanol SP3 5-Bromo-2-furoic acid Base->P Oxygen->SP1 Base_Cannizzaro->SP2 Cannizzaro Reaction Base_Cannizzaro->SP3 Cannizzaro Reaction

Caption: Synthetic pathway and common side products.

References

Technical Support Center: 3-(Trifluoromethyl)phenethylamine (CAS 52516-30-0)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for use by qualified researchers, scientists, and drug development professionals. 3-(Trifluoromethyl)phenethylamine (CAS 52516-30-0) is a chemical that requires careful handling and the implementation of appropriate safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before beginning any experimental work. The CAS number 39689-04-8 provided in the initial query corresponds to a different chemical, 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde. This guide pertains to 3-(Trifluoromethyl)phenethylamine, CAS 52516-30-0.

Frequently Asked Questions (FAQs)

Q1: What is the correct CAS number for 3-(Trifluoromethyl)phenethylamine?

A1: The correct CAS number for 3-(Trifluoromethyl)phenethylamine is 52516-30-0 .

Q2: What are the primary hazards associated with 3-(Trifluoromethyl)phenethylamine?

A2: 3-(Trifluoromethyl)phenethylamine is classified as a corrosive substance. It can cause severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE).

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store 3-(Trifluoromethyl)phenethylamine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] The container should be tightly sealed to prevent exposure to moisture and air. Some sources also recommend storage under an inert atmosphere (e.g., argon or nitrogen).

Q4: What should I do in case of accidental exposure?

A4: In case of:

  • Skin contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Q5: What are the common research applications of 3-(Trifluoromethyl)phenethylamine?

A5: 3-(Trifluoromethyl)phenethylamine is primarily used as a chemical intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. It is a known precursor in the synthesis of fenfluramine and its derivatives.[2] As a substituted phenethylamine, it is also of interest in neuroscience research for its potential interaction with monoamine neurotransmitter systems.

Safety and Handling

Proper handling of 3-(Trifluoromethyl)phenethylamine is critical to ensure laboratory safety. The following table summarizes the key safety information.

Hazard Category Pictogram Signal Word Hazard Statement Precautionary Statements
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.[1]P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[1]
Serious Eye DamageGHS05DangerH318: Causes serious eye damage.(Included in H314 precautions)
Personal Protective Equipment (PPE)
Protection Type Recommendation
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Experimental Protocols & Troubleshooting

General Experimental Workflow: Use as a Synthetic Intermediate

3-(Trifluoromethyl)phenethylamine is often used in reactions involving its amine functional group, such as in reductive amination to form more complex amines. A general workflow is outlined below.

experimental_workflow General Experimental Workflow reagents Reactants: - 3-(Trifluoromethyl)phenethylamine - Aldehyde/Ketone - Reducing Agent (e.g., NaBH(OAc)₃) reaction Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous solvent (e.g., DCE, THF) - Stirring at controlled temperature reagents->reaction 1. Combine workup Aqueous Workup: - Quench with water or sat. NH₄Cl - Extract with organic solvent - Wash organic layer reaction->workup 2. After reaction completion purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Column chromatography or distillation workup->purification 3. Isolate crude product analysis Product Analysis: - NMR, LC-MS, etc. purification->analysis 4. Characterize final product

A general workflow for using 3-(Trifluoromethyl)phenethylamine in a reductive amination reaction.
Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield - Inactive reducing agent.- Wet solvent or reagents.- Incorrect reaction temperature.- Steric hindrance from the aldehyde/ketone.- Use a fresh bottle of reducing agent.- Ensure all glassware is oven-dried and solvents are anhydrous.- Optimize the reaction temperature.- Consider a different, less hindered starting material or a more potent reducing agent.
Formation of side products - Over-reduction of the aldehyde/ketone.- Self-condensation of the aldehyde/ketone.- Reaction with atmospheric CO₂.- Use a milder reducing agent (e.g., NaBH(OAc)₃ is often preferred over NaBH₄ for this reason).- Add the aldehyde/ketone slowly to the reaction mixture.- Maintain a strict inert atmosphere.
Difficult purification - Product is an oil that is difficult to handle.- Product co-elutes with starting material or impurities.- Consider converting the product to a salt (e.g., hydrochloride) for easier handling and purification by recrystallization.- Optimize the mobile phase for column chromatography (try different solvent systems and gradients).
Inconsistent results - Reagent quality.- Variations in reaction setup.- Use reagents from a reliable supplier and check their purity.- Standardize the experimental procedure, including reaction time, temperature, and reagent addition rates.

Biological Context: Interaction with TAAR1

Substituted phenethylamines are known to interact with the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor involved in modulating monoaminergic neurotransmission. The activation of TAAR1 can influence dopamine and serotonin signaling.

taar1_pathway Simplified TAAR1 Signaling Pathway cluster_neuron Presynaptic Neuron pea 3-(Trifluoromethyl)- phenethylamine taar1 TAAR1 pea->taar1 Agonist Binding ac Adenylyl Cyclase taar1->ac Activates camp cAMP ac->camp Generates pka Protein Kinase A camp->pka Activates dat Dopamine Transporter (DAT) pka->dat Phosphorylates dopamine_efflux Dopamine Efflux dat->dopamine_efflux Reversal of transport

A simplified diagram of the TAAR1 signaling pathway initiated by a phenethylamine derivative.

References

troubleshooting failed reactions involving 5-[(4-chlorophenyl)thio]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-[(4-chlorophenyl)thio]-2-furaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or suboptimal reactions involving this compound. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 5-[(4-chlorophenyl)thio]-2-furaldehyde?

A1: 5-[(4-chlorophenyl)thio]-2-furaldehyde is a furaldehyde derivative. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₇ClO₂S[1]
Molecular Weight 238.69 g/mol [1]
Appearance Pale brown needles or white to light yellow/orange powder/crystal[2][3]
Melting Point 128-131 °C[2]
Boiling Point 350.7 ± 32.0 °C (Predicted)[2]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2-8°C[2][4]

Q2: What are the main reactive sites on 5-[(4-chlorophenyl)thio]-2-furaldehyde?

A2: The primary reactive sites are the aldehyde group and the furan ring, with the thioether linkage also susceptible to certain reactions. The aldehyde group can undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel), and oxidation/reduction. The furan ring can participate in electrophilic substitution, though it is generally less aromatic than benzene. The thioether sulfur is nucleophilic and can be oxidized.

Q3: Is 5-[(4-chlorophenyl)thio]-2-furaldehyde stable?

A3: While generally stable under recommended storage conditions, furaldehyde derivatives can be sensitive to strong acids, bases, and oxidizing agents. The aldehyde group can be prone to air oxidation to the corresponding carboxylic acid over time. Thioethers can also be oxidized to sulfoxides and sulfones under strongly oxidizing conditions. For instance, many low molecular weight thiols and thioethers can be malodorous and require appropriate handling, such as scrubbing off-gases with an oxidizing agent like NaOCl.[5]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Q: My reaction with 5-[(4-chlorophenyl)thio]-2-furaldehyde is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low yields can arise from several factors, including reactant degradation, inappropriate reaction conditions, or competing side reactions. Follow this troubleshooting workflow:

LowYieldTroubleshooting start Low Yield Observed check_reagent Verify Purity and Integrity of 5-[(4-chlorophenyl)thio]-2-furaldehyde start->check_reagent check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) check_reagent->check_conditions Reagent OK sub_reagent1 Run TLC/LC-MS or NMR on starting material. check_reagent->sub_reagent1 sub_reagent2 Consider degradation (oxidation of aldehyde or thioether). Purify if necessary. check_reagent->sub_reagent2 side_reactions Investigate Potential Side Reactions check_conditions->side_reactions Conditions Correct sub_conditions1 Ensure anhydrous and/or inert atmosphere if reagents are sensitive. check_conditions->sub_conditions1 sub_conditions2 Optimize temperature. Side reactions can be temperature-dependent. check_conditions->sub_conditions2 sub_conditions3 Solvent choice is critical. Avoid solvents that can react with the aldehyde. check_conditions->sub_conditions3 sub_side1 Check for Cannizzaro products if reaction is under basic conditions. side_reactions->sub_side1 sub_side2 Look for evidence of thioether oxidation (sulfoxide/sulfone formation). side_reactions->sub_side2 sub_side3 Consider polymerization or resinification, especially with strong acids/bases. side_reactions->sub_side3 end Optimize and Rerun Experiment side_reactions->end

Caption: Troubleshooting workflow for low reaction yields.

Experimental Protocol: Purity Check of Starting Material

  • Thin Layer Chromatography (TLC):

    • Dissolve a small sample of 5-[(4-chlorophenyl)thio]-2-furaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Elute with a hexane:ethyl acetate mixture (e.g., 8.5:1.5).

    • Visualize under a UV lamp (254 nm). A single spot indicates high purity. Multiple spots suggest impurities or degradation.

  • ¹H NMR Spectroscopy:

    • Dissolve ~5-10 mg of the compound in CDCl₃ or DMSO-d₆.

    • Acquire a ¹H NMR spectrum.

    • The aldehyde proton should appear as a singlet around 9.5-10.0 ppm. The aromatic and furan protons will appear in the aromatic region (approx. 7.0-8.0 ppm). The presence of unexpected peaks may indicate impurities. For example, a broad peak in the carboxylic acid region (~10-12 ppm) could suggest oxidation of the aldehyde.

Issue 2: Formation of Cannizzaro Reaction Byproducts

Q: My reaction is conducted under basic conditions and I'm observing the formation of the corresponding alcohol and carboxylic acid. How can I prevent this?

A: The formation of 5-[(4-chlorophenyl)thio]-2-furfuryl alcohol and 5-[(4-chlorophenyl)thio]-2-furoic acid is characteristic of the Cannizzaro reaction.[6] This disproportionation reaction occurs with aldehydes lacking an alpha-hydrogen in the presence of a strong base.

Mitigation Strategies:

  • Use a Milder Base: If possible, switch to a non-hydroxide base such as triethylamine (NEt₃), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The choice of base depends on the specific reaction being performed.

  • Temperature Control: The Cannizzaro reaction can be temperature-dependent. Running the reaction at lower temperatures may suppress this side reaction.

  • Order of Addition: Add the aldehyde slowly to the reaction mixture containing the base and other reagents. This can help to keep the instantaneous concentration of the aldehyde low, disfavoring the second-order Cannizzaro reaction.

  • Alternative Synthetic Route: If the desired reaction requires strongly basic conditions, consider a different synthetic pathway that avoids these conditions.

CannizzaroReaction cluster_reactants Reactants cluster_products Products Aldehyde1 2 x 5-[(4-chlorophenyl)thio]-2-furaldehyde Alcohol 5-[(4-chlorophenyl)thio]-2-furfuryl alcohol Aldehyde1->Alcohol Reduction CarboxylicAcid 5-[(4-chlorophenyl)thio]-2-furoic acid salt Aldehyde1->CarboxylicAcid Oxidation Base Strong Base (e.g., NaOH)

Caption: The Cannizzaro disproportionation reaction pathway.

Issue 3: Unwanted Oxidation of the Thioether Linkage

Q: I am using an oxidizing agent in my reaction, and I suspect the thioether sulfur is being oxidized. How can I confirm this and what can be done?

A: Thioethers are susceptible to oxidation, typically forming sulfoxides and then sulfones. This is a common side reaction when performing oxidation on other parts of the molecule.

Confirmation and Troubleshooting:

  • Mass Spectrometry (MS): Analyze the crude reaction mixture by LC-MS. Look for masses corresponding to your starting material +16 Da (sulfoxide) and +32 Da (sulfone).

  • Infrared (IR) Spectroscopy: The formation of a sulfoxide introduces a strong S=O stretching band around 1050 cm⁻¹. A sulfone will show two strong bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

  • Protecting Groups: If the thioether is not the intended reaction site, consider protecting it. However, this adds extra steps to the synthesis.

  • Selective Oxidants: Choose an oxidizing agent that is less likely to oxidize the thioether under your reaction conditions. The reactivity of the sulfur atom can be attenuated by the electron-withdrawing nature of the furan ring, but strong oxidants will still react.

Table of Potential Byproducts and Their Mass Increases:

ByproductMass Increase from Starting Material
Sulfoxide Derivative +16 Da
Sulfone Derivative +32 Da
Carboxylic Acid (Aldehyde Oxidation) +16 Da
Sulfoxide and Carboxylic Acid +32 Da
Sulfone and Carboxylic Acid +48 Da

Experimental Protocols

General Protocol for a Knoevenagel Condensation

This protocol describes a typical condensation reaction involving the aldehyde group of 5-[(4-chlorophenyl)thio]-2-furaldehyde.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-[(4-chlorophenyl)thio]-2-furaldehyde (1.0 eq), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0-1.2 eq), and a suitable solvent (e.g., ethanol or toluene).

  • Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or triethylamine (0.1 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Note: This is a general guideline. Reaction conditions should be optimized for specific substrates. Always consult the relevant literature for detailed procedures.

References

Technical Support Center: Synthesis of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis and scale-up of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol details a common and scalable method for synthesizing this compound via the reaction of 5-Bromo-2-furaldehyde with 4-Chlorothiophenol.

Reaction Scheme:

Materials and Reagents:

  • 5-Bromo-2-furaldehyde

  • 4-Chlorothiophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 5-Bromo-2-furaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of 5-Bromo-2-furaldehyde).

  • Inert Atmosphere: Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: Begin stirring the mixture. In a separate flask, dissolve 4-Chlorothiophenol (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-Bromo-2-furaldehyde) is consumed (typically 4-6 hours).

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water (10-20 times the volume of DMF used). This should precipitate the crude product.

  • Workup - Extraction: Stir the aqueous suspension for 30 minutes, then filter the solid. Alternatively, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound as a solid. The product typically appears as pale brown or yellowish needles.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification r1 5-Bromo-2-furaldehyde setup 1. Combine in Flask under N₂ Atmosphere r1->setup r2 4-Chlorothiophenol add_thiol 2. Add 4-Chlorothiophenol (dissolved in DMF) dropwise, T < 30°C r2->add_thiol r3 K₂CO₃ (Base) r3->setup r4 Anhydrous DMF (Solvent) r4->setup setup->add_thiol react 3. Stir at RT (4-6h) Monitor by TLC add_thiol->react quench 4. Quench in Ice Water (Precipitate Product) react->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash Organic Layer (H₂O, Brine) extract->wash dry 7. Dry (Na₂SO₄) & Concentrate (Rotovap) wash->dry recrystallize 8. Recrystallize (e.g., Ethanol/Water) dry->recrystallize product Pure Product: 5-[(4-Chlorophenyl)sulfanyl] -2-furaldehyde recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Ineffective Base: The base (e.g., K₂CO₃) is not strong enough or is not anhydrous. 2. Low Temperature: Room temperature is insufficient to drive the reaction. 3. Poor Quality Reagents: Starting materials or solvent may be impure or contain water.1. Base: Ensure the base is finely powdered and thoroughly dried before use. Consider a stronger base like cesium carbonate (Cs₂CO₃) if needed, but be mindful of increased side reactions. 2. Temperature: Gently warm the reaction to 40-50°C. Avoid excessive heat, which can cause decomposition. 3. Reagents: Use freshly purchased or purified starting materials. Ensure the solvent is anhydrous, as water can deactivate the base and hydrolyze the starting material.
Reaction Mixture Darkens Significantly (Tar/Polymer Formation) 1. High Temperature: Furan derivatives are prone to polymerization and decomposition at elevated temperatures, often catalyzed by acidic or basic conditions. 2. Presence of Oxygen: Thiols can be oxidized, and radical side reactions can lead to polymerization. 3. Concentrated Conditions: High concentrations can increase the rate of side reactions.1. Temperature Control: Maintain a strict internal temperature below 30°C during the addition of the thiophenol. Use an ice bath if necessary. Avoid heating unless conversion has stalled at room temperature. 2. Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (nitrogen or argon) from start to finish. 3. Dilution: Use a sufficient volume of solvent to keep the reagents diluted, especially during scale-up.
Formation of 4,4'-Dichlorodiphenyl disulfide 1. Oxidation of Thiol: 4-Chlorothiophenol can readily oxidize to form the corresponding disulfide, especially in the presence of trace oxygen or metal impurities.1. Inert Atmosphere: A strict inert atmosphere is critical. Degas the solvent before use. 2. Purification: The disulfide byproduct can often be removed during recrystallization, as its solubility profile typically differs from the desired product. If it co-crystallizes, column chromatography may be necessary.
Difficult Product Isolation/Purification 1. Residual DMF: N,N-Dimethylformamide is a high-boiling point solvent and can be difficult to remove completely. 2. Oily Crude Product: The presence of impurities or residual solvent can prevent the crude product from solidifying.1. DMF Removal: During the workup, wash the organic layer thoroughly with water and brine multiple times to remove the majority of the DMF. For trace amounts, azeotropic removal with a solvent like heptane under reduced pressure can be effective. 2. Inducing Crystallization: After concentration, try triturating the crude oil with a non-polar solvent like hexane or pentane to induce precipitation of the solid product.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere crucial for this reaction?

A1: An inert atmosphere (nitrogen or argon) is critical for two main reasons. First, the starting thiol, 4-chlorothiophenol, is susceptible to oxidation, which forms 4,4'-dichlorodiphenyl disulfide as a significant byproduct. This complicates purification and reduces the yield. Second, furan rings can be sensitive and may undergo oxidative side reactions, leading to colored impurities and polymerization.

Q2: Can I use a different solvent instead of DMF?

A2: Yes, other polar aprotic solvents can be used. Solvents like Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or acetonitrile (ACN) are potential alternatives. DMF is often chosen for its excellent ability to dissolve the reagents and facilitate the SNAr reaction. When changing solvents, you may need to re-optimize the reaction temperature and time. For example, reactions in ACN might require slightly higher temperatures.

Q3: The protocol uses potassium carbonate. Can other bases be used?

A3: Yes. The choice of base is important for deprotonating the thiol without causing significant side reactions. While potassium carbonate is a cost-effective and common choice, other options include:

  • Cesium Carbonate (Cs₂CO₃): More reactive and can increase the reaction rate, but is also more expensive.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base. It requires careful handling and strictly anhydrous conditions.

  • Organic Bases (e.g., DBU, DIPEA): Can be used, but their liquid form can sometimes make product isolation more complex compared to inorganic bases that are easily removed by filtration or aqueous washing.

Q4: What are the main challenges when scaling this synthesis from lab to pilot plant?

A4: The primary challenges in scaling up this synthesis are:

  • Heat Management: The reaction can be exothermic, especially during the addition of the thiophenol. On a large scale, inefficient heat dissipation can lead to temperature spikes, causing significant product decomposition and polymerization. A jacketed reactor with controlled cooling is essential.

  • Reagent Addition: The rate of addition of the 4-chlorothiophenol becomes much more critical at scale to control the exotherm. Slow, subsurface addition is recommended.

  • Mixing: Efficient mixing is required to ensure good contact between the solid K₂CO₃ and the dissolved reagents. Inadequate mixing can lead to slow or incomplete reactions.

  • Workup and Isolation: Handling large volumes of DMF and performing extractions can be challenging. Quenching the reaction by pouring it into water to precipitate the product is often more feasible at scale than a direct extraction. The filtration and washing of the precipitated solid must be optimized to efficiently remove impurities.

Q5: My final product has a persistent yellow or brown color. How can I improve its appearance?

A5: A persistent color is usually due to small amounts of polymeric or oxidized impurities. To improve purity and color, consider the following:

  • Activated Carbon Treatment: During the recrystallization step, you can add a small amount of activated carbon to the hot solution, stir for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the carbon and adsorbed impurities before allowing the solution to cool.

  • Second Recrystallization: A second recrystallization from a carefully chosen solvent system can further enhance purity.

  • Silica Gel Plug: If the impurities are polar, dissolving the crude product in a minimal amount of a suitable solvent (like dichloromethane) and filtering it through a short plug of silica gel can effectively remove baseline impurities before concentration and recrystallization.

Technical Support Center: Minimizing Impurities in Oleanolic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number 39689-04-8 has been associated with multiple chemical structures in various databases. Based on the context of minimizing impurities in production for a scientific audience, this guide focuses on Oleanolic Acid (CAS 508-02-1), a widely researched natural product where impurity control is a critical aspect.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and purification of oleanolic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude oleanolic acid extracts?

A1: Crude extracts of oleanolic acid, typically sourced from plants like olive leaves, Ligustrum lucidum, or apple pomace, often contain a variety of impurities. These can be broadly categorized as:

  • Structurally related triterpenoids: The most common impurity is its isomer, ursolic acid, which has a very similar structure and polarity, making separation challenging.[1] Other triterpenoids like betulinic acid may also be present.

  • Polar compounds: Tannins, phenolics, and other polyphenolic compounds are frequently co-extracted, especially when using polar solvents.[2]

  • Non-polar compounds: Fatty acids, chlorophyll, and waxes are common non-polar impurities that can be present in the initial extract.[3][4]

  • Saponins: Glycosidic forms of oleanolic acid (saponins) can also be present.[5]

Q2: Which extraction method provides the highest purity of oleanolic acid?

A2: The purity of the initial oleanolic acid extract is highly dependent on the chosen extraction method and solvent. While traditional methods like Soxhlet and maceration are widely used, they often result in lower purity extracts due to the co-extraction of numerous impurities.[5]

Modern techniques can offer higher selectivity:

  • Supercritical Fluid Extraction (SFE) with CO₂: This method is known for its high selectivity and can yield oleanolic acid with a purity exceeding 90% without residual solvent, making it suitable for pharmaceutical-grade production.[3][6]

  • Ultrasound-Assisted Extraction (UAE): UAE can improve extraction efficiency and may offer better selectivity compared to traditional methods, especially when optimizing solvent composition and extraction time.[3]

Q3: What analytical techniques are recommended for assessing the purity of oleanolic acid?

A3: A combination of chromatographic techniques is typically employed to accurately assess the purity of oleanolic acid:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (typically at 210 nm) is the most common and reliable method for quantifying oleanolic acid and separating it from its isomer, ursolic acid.[7][8] Reversed-phase C18 columns are frequently used.[9][10]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a valuable technique for rapid screening, identification, and quantification of oleanolic acid and its impurities in herbal extracts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) provide higher sensitivity and specificity, enabling the identification and quantification of trace impurities.[9]

Troubleshooting Guide

Problem 1: Low Yield of Oleanolic Acid After Extraction

  • Possible Cause: Inefficient extraction due to improper solvent selection, inadequate extraction time, or unsuitable particle size of the plant material.

  • Solution:

    • Solvent Optimization: Oleanolic acid is soluble in organic solvents like ethanol, methanol, and ethyl acetate.[5] A mixture of solvents can sometimes improve extraction efficiency. For instance, a chloroform:methanol (60:40, v/v) mixture has been used for microwave-assisted extraction.[5]

    • Method Optimization: Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can significantly reduce extraction time and improve yield.[5][8]

    • Material Preparation: Ensure the plant material is dried and finely ground to increase the surface area for solvent penetration.[1]

Problem 2: The final product is a greenish or waxy solid.

  • Possible Cause: Co-extraction of chlorophyll and plant waxes.

  • Solution:

    • Defatting Step: Before the main extraction, pre-treat the plant material with a non-polar solvent like n-hexane to remove lipids and waxes.[4]

    • Solvent Polarity: Using a solvent with optimal polarity can minimize the extraction of highly non-polar compounds.

    • Post-Extraction Cleanup: The crude extract can be washed with a non-polar solvent to remove these impurities.

Problem 3: HPLC analysis shows a significant peak close to the oleanolic acid peak, indicating the presence of ursolic acid.

  • Possible Cause: Ursolic acid is a common isomer of oleanolic acid and is often co-extracted. Due to their similar structures, they are difficult to separate.

  • Solution:

    • Chromatographic Purification: Advanced chromatographic techniques are necessary for separation. Preparative HPLC is a highly effective but costly method.[2]

    • Column Chromatography: Careful optimization of column chromatography with silica gel can achieve separation. A step-wise gradient elution with a solvent system like hexane-ethyl acetate may be effective.

    • Recrystallization: Fractional crystallization can sometimes be used to enrich one isomer over the other, but it is often challenging to achieve high purity with this method alone.

Problem 4: The purified oleanolic acid contains residual polar impurities like tannins and phenolics.

  • Possible Cause: Incomplete removal of polar compounds during the initial purification steps.

  • Solution:

    • Macroporous Resin Chromatography: Adsorbent resins like D101 or AB-8 are highly effective for removing polar impurities. The crude extract is loaded onto the column, and after washing away the impurities, the oleanolic acid is eluted with an appropriate solvent, such as 50%-70% ethanol. This method can increase purity from 30% to over 98%.[3]

    • Alkali Washing/Acid Precipitation: Oleanolic acid can form a water-soluble salt in an alkaline solution. By dissolving the crude extract in an alkaline solution (e.g., NaOH), insoluble impurities can be filtered off. Subsequent acidification of the filtrate will precipitate the oleanolic acid, leaving many polar impurities in the aqueous phase.[3]

    • Solvent Partitioning: Liquid-liquid extraction can be used to partition the oleanolic acid into a less polar organic solvent, leaving the more polar impurities in an aqueous phase.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Oleanolic Acid

Extraction MethodSolventPurity of Crude ExtractReference
Soxhlet ExtractionMethanolModerate
Maceration95% Ethanol70-80%[2][5]
Ultrasound-Assisted Extraction60% EthanolHigher than maceration[11]
Supercritical Fluid Extraction (SFE)CO₂ with Ethanol co-solvent> 90%[3]

Table 2: Purity Enhancement using Macroporous Resin Chromatography

StepOleanolic Acid PurityRecovery RateReference
Crude Extract~30%-[3]
After Macroporous Resin Purification> 98%~85%[3]

Experimental Protocols

Protocol 1: Extraction and Purification of Oleanolic Acid from Plant Material

  • Material Preparation: Dry the plant material (e.g., olive leaves) at 60°C and grind it into a fine powder.

  • Defatting (Optional but Recommended): Macerate the powdered material in n-hexane for 24 hours to remove lipids and chlorophyll. Filter and discard the hexane.

  • Extraction:

    • Macerate the defatted plant material in 95% ethanol (1:10 solid-to-liquid ratio) for 24 hours at room temperature with occasional stirring.[5]

    • Filter the mixture and collect the ethanol extract.

    • Concentrate the extract under reduced pressure to obtain a crude solid.

  • Alkali Washing and Acid Precipitation:

    • Dissolve the crude extract in a 5% NaOH aqueous solution.

    • Filter to remove any insoluble impurities.

    • Acidify the filtrate with HCl to a pH of 2-3 to precipitate the oleanolic acid.[3]

    • Filter the precipitate and wash with distilled water until the washings are neutral.

    • Dry the precipitate.

  • Recrystallization:

    • Dissolve the dried precipitate in hot ethanol.

    • Add water dropwise until a slight turbidity appears.

    • Allow the solution to cool slowly to form crystals.

    • Filter the crystals and dry them under vacuum.[2]

Protocol 2: HPLC Analysis of Oleanolic Acid Purity

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Methanol:Water:Phosphoric Acid (88:11.95:0.05 v/v/v).

    • Flow Rate: 0.7 mL/min.

    • Detection Wavelength: 210 nm.[10]

    • Column Temperature: 25°C.

  • Standard Preparation:

    • Prepare a stock solution of high-purity oleanolic acid standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh and dissolve the purified oleanolic acid sample in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Identify the oleanolic acid peak based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the peak area with the calibration curve.

Visualizations

experimental_workflow start Dried & Ground Plant Material defatting Defatting (n-hexane) start->defatting extraction Extraction (Ethanol) defatting->extraction filtration1 Filtration extraction->filtration1 concentration Solvent Evaporation filtration1->concentration crude_extract Crude Extract concentration->crude_extract alkali_wash Alkali Washing & Filtration crude_extract->alkali_wash acid_precipitation Acid Precipitation alkali_wash->acid_precipitation filtration2 Filtration & Washing acid_precipitation->filtration2 recrystallization Recrystallization filtration2->recrystallization final_product Pure Oleanolic Acid recrystallization->final_product

Caption: A general experimental workflow for the extraction and purification of oleanolic acid from plant sources.

troubleshooting_impurities start Impurity Detected in Final Product is_polar Is the impurity more polar than Oleanolic Acid? start->is_polar Analyze Impurity is_nonpolar Is the impurity non-polar (e.g., wax, chlorophyll)? is_polar->is_nonpolar No resin Use Macroporous Resin Chromatography or Alkali Washing is_polar->resin Yes is_isomer Is the impurity an isomer (e.g., Ursolic Acid)? is_nonpolar->is_isomer No defat Implement a pre-extraction defatting step with n-hexane is_nonpolar->defat Yes prep_hplc Use Preparative HPLC or optimize Column Chromatography is_isomer->prep_hplc Yes end Purity Improved resin->end defat->end prep_hplc->end

Caption: A troubleshooting decision tree for the removal of common impurities in oleanolic acid production.

Caption: The principle of oleanolic acid purification using macroporous resin chromatography.

References

resolving inconsistencies in experimental results with 5-[(4-chlorophenyl)thio]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies encountered during experiments with 5-[(4-chlorophenyl)thio]-2-furaldehyde.

Troubleshooting Guides

Synthesis Inconsistencies

Question 1: Why am I observing low or inconsistent yields during the synthesis of 5-[(4-chlorophenyl)thio]-2-furaldehyde?

Answer: Low or inconsistent yields in the synthesis of 5-[(4-chlorophenyl)thio]-2-furaldehyde can arise from several factors related to the reaction conditions and reagents. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a leaving group on the 5-position of a 2-furaldehyde derivative with 4-chlorothiophenol.

Potential Causes and Troubleshooting Steps:

  • Purity of Starting Materials:

    • 5-substituted-2-furaldehyde (e.g., 5-bromo-2-furaldehyde): Impurities in the starting material can interfere with the reaction. Ensure the purity of the starting furaldehyde derivative using techniques like NMR or GC-MS. Recrystallization or column chromatography may be necessary for purification.

    • 4-chlorothiophenol: This reagent is prone to oxidation to the corresponding disulfide. Use freshly opened or purified 4-chlorothiophenol. The disulfide will not participate in the desired reaction, leading to lower yields.

  • Reaction Conditions:

    • Base: The choice and amount of base are critical for deprotonating the thiophenol to the more nucleophilic thiophenolate. Common bases include potassium carbonate, sodium hydride, or triethylamine. The base should be strong enough to deprotonate the thiol but not so strong as to cause side reactions with the furaldehyde. Ensure the base is dry and added in appropriate molar equivalents.

    • Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are typically used to facilitate the SNAr reaction. The presence of water can hydrolyze the starting materials or interfere with the base. Ensure the solvent is thoroughly dried before use.

    • Temperature and Reaction Time: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the furaldehyde ring or other side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Atmosphere: To prevent the oxidation of the thiophenolate, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Synthesis of 5-[(4-chlorophenyl)thio]-2-furaldehyde (Adapted from similar aryl thioether syntheses)

This protocol is a general guideline and may require optimization.

  • To a solution of 5-bromo-2-furaldehyde (1 equivalent) in anhydrous DMF, add 4-chlorothiophenol (1.1 equivalents) and potassium carbonate (1.5 equivalents).

  • Stir the mixture under a nitrogen atmosphere at 80-100 °C.

  • Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 5-[(4-chlorophenyl)thio]-2-furaldehyde.

Question 2: How can I identify and remove common impurities from my synthesized 5-[(4-chlorophenyl)thio]-2-furaldehyde?

Answer: Common impurities can include unreacted starting materials, the disulfide of 4-chlorothiophenol, and other side products.

Identification:

  • TLC: A simple and quick method to assess the purity of the product. The presence of multiple spots indicates impurities.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify impurities by comparing the spectra to that of the pure product and starting materials.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of any impurities.

Purification Methods:

Purification MethodPrincipleTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Flash Column Chromatography Adsorption chromatography based on polarity differences.>98%60-90%High resolution, applicable to a wide range of compounds and impurities.Can be time-consuming and expensive on a large scale due to solvent and silica gel consumption.[1]
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.>99%50-80%Cost-effective, scalable, and can yield highly pure crystalline products.[1]Dependent on finding a suitable solvent system; may result in lower yields.

dot

Purification_Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Spots Recrystallization Recrystallization TLC_Analysis->Recrystallization Single Major Spot Pure_Product Pure Product Column_Chromatography->Pure_Product Impure Impure Fractions Column_Chromatography->Impure Recrystallization->Pure_Product

Caption: A general workflow for the purification of 5-[(4-chlorophenyl)thio]-2-furaldehyde.

Biological Activity Inconsistencies

Question 3: Why am I observing variable IC50 values or biological activity for 5-[(4-chlorophenyl)thio]-2-furaldehyde in my assays?

Answer: Variations in biological activity can be attributed to several factors, from the purity of the compound to the specifics of the assay protocol. Derivatives of the closely related 5-(4-chlorophenyl)furan have shown potent inhibitory activity against tubulin polymerization, with some compounds exhibiting IC50 values in the nanomolar range.[2] It is plausible that 5-[(4-chlorophenyl)thio]-2-furaldehyde targets a similar pathway.

Potential Causes and Troubleshooting Steps:

  • Compound Purity: As with synthesis, impurities can significantly impact biological activity. Ensure the compound is highly pure (>98%) before conducting biological assays.

  • Compound Stability: The thioether linkage can be susceptible to oxidation to a sulfoxide or sulfone. This oxidation can alter the compound's three-dimensional structure and its binding affinity to the target protein, leading to changes in biological activity.

    • Storage: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere, to minimize oxidation.

    • Solvent: Be mindful of the solvent used for stock solutions. Some solvents can promote degradation over time. Prepare fresh solutions for each experiment whenever possible.

  • Assay Conditions:

    • Cell Line Variability: Different cell lines can exhibit varying sensitivities to the compound. Ensure consistency in the cell line, passage number, and cell density used in your experiments.

    • Assay Protocol: Strict adherence to a validated assay protocol is crucial. Variations in incubation times, reagent concentrations, and detection methods can all contribute to inconsistent results.

  • Mechanism of Action: While tubulin polymerization inhibition is a likely mechanism based on structurally similar compounds, it is essential to confirm this for 5-[(4-chlorophenyl)thio]-2-furaldehyde.

dot

Tubulin_Polymerization_Inhibition cluster_Cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Compound 5-[(4-chlorophenyl)thio]- 2-furaldehyde Compound->Tubulin_Dimers Inhibits Polymerization

Caption: Proposed signaling pathway for the anticancer activity of 5-[(4-chlorophenyl)thio]-2-furaldehyde.

Experimental Protocol: Tubulin Polymerization Assay

This is a general protocol for an in vitro tubulin polymerization assay.

  • Reagents: Tubulin protein, polymerization buffer (e.g., PEM buffer), GTP, and the test compound.

  • Procedure: a. Prepare solutions of the test compound at various concentrations. b. In a 96-well plate, add the polymerization buffer, GTP, and the test compound or vehicle control. c. Initiate the polymerization by adding the tubulin protein to each well. d. Measure the change in absorbance (e.g., at 340 nm) over time at 37 °C using a plate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value.

Quantitative Data for Structurally Similar Compounds (5-(4-chlorophenyl)furan derivatives) [2]

CompoundCytotoxicity IC50 (µM) (Leukemia SR cell line)Tubulin Polymerization Inhibition (%)
7c 0.0995.2
7e 0.0596.0
11a 0.0696.3
Colchicine (Reference) >198.1

Note: The specific compounds 7c, 7e, and 11a are derivatives of 5-(4-chlorophenyl)furan and are presented here as a reference for the potential potency of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 5-[(4-chlorophenyl)thio]-2-furaldehyde? A1: While specific data for this compound is not readily available in the cited literature, based on the analogous 5-(4-chlorophenyl)furan-2-carbaldehyde, it is expected to be a crystalline solid, likely with a pale yellow or brown color. The melting point of 5-(4-chlorophenyl)furan-2-carbaldehyde is reported to be in the range of 126-131 °C.[3] The thio-derivative may have a similar or slightly different melting point.

Q2: What are the key safety precautions when handling 5-[(4-chlorophenyl)thio]-2-furaldehyde and its precursors? A2:

  • Thiophenols: 4-chlorothiophenol is malodorous and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

  • Solvents: Anhydrous solvents like DMF and DMSO can be harmful. Avoid skin contact and inhalation.

  • Product: While the specific toxicity of 5-[(4-chlorophenyl)thio]-2-furaldehyde is not detailed, it is prudent to handle it as a potentially hazardous chemical.

Q3: Can I use a different starting material instead of 5-bromo-2-furaldehyde? A3: Yes, other 5-substituted-2-furaldehydes with good leaving groups, such as iodo or triflate, could potentially be used. The reactivity may vary, and the reaction conditions might need to be adjusted accordingly.

Q4: My NMR spectrum shows unexpected peaks. What could they be? A4: Unexpected peaks could correspond to:

  • Unreacted starting materials (5-bromo-2-furaldehyde and 4-chlorothiophenol).

  • The disulfide of 4-chlorothiophenol, formed by oxidation.

  • Side products from reactions involving the aldehyde group.

  • Solvent residues (e.g., DMF, ethyl acetate). Careful comparison with the spectra of the starting materials and common laboratory solvents can help in their identification.

Q5: The biological activity of my compound seems to decrease over time. Why is this happening? A5: As mentioned in the troubleshooting guide, the thioether linkage is susceptible to oxidation to the sulfoxide and then the sulfone. This chemical modification can alter the biological activity. It is recommended to store the compound properly (cool, dark, inert atmosphere) and to use freshly prepared solutions for biological experiments to ensure consistent results.

References

Technical Support Center: 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential safety data, handling protocols, and emergency procedures for 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde (CAS Number: 39689-04-8). Due to limited specific toxicological data for this compound, information from structurally similar molecules is included for a comprehensive safety assessment.

Safety Data Summary

The primary Safety Data Sheet (SDS) for this compound lacks detailed quantitative data. Therefore, the following tables include information from the direct SDS where available, supplemented by data from related compounds such as 5-(4-Chlorophenyl)-2-furaldehyde and general furfural derivatives to provide a broader safety perspective.

Physical and Chemical Properties
PropertyThis compound5-(4-Chlorophenyl)-2-furaldehydeFurfural (Analogue)
CAS Number 39689-04-8[1][2]34035-03-5[3][4]98-01-1
Molecular Formula C₁₁H₇ClO₂S[2]C₁₁H₇ClO₂[3]C₅H₄O₂
Appearance Solid[1]Pale brown needles[4]Yellow to brown liquid[5]
Melting Point No data available[1]128-131 °C[4]-36 °C[5]
Boiling Point No data available[1]Not available162 °C[5]
Density No data availableNot available1.16 g/cm³ at 25 °C
Flash Point No data availableNot available60 °C[5]
Toxicity and Hazard Information
HazardThis compound5-(4-Chlorophenyl)-2-furaldehydeFurfural (Analogue)
GHS Hazard Statements No known hazard specified in provided SDS[1]H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][5]H226: Flammable liquid and vaporH301: Toxic if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH330: Fatal if inhaledH335: May cause respiratory irritationH351: Suspected of causing cancerH401: Toxic to aquatic lifeH412: Harmful to aquatic life with long lasting effects[6]
Signal Word Not specifiedWarning[3][5]Danger
Acute Toxicity (Oral) No data available[1]Not availableLD50: 65 mg/kg (rat)[5]
Carcinogenicity No data available[1]Not specifiedSuspected of causing cancer[6]

Experimental Protocols and Safety Procedures

Standard Handling Procedure

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep1 Consult SDS prep2 Wear appropriate PPE: - Safety Goggles - Lab Coat - Gloves prep1->prep2 prep3 Work in a well-ventilated area (e.g., fume hood) prep2->prep3 handle1 Avoid contact with skin and eyes prep3->handle1 handle2 Avoid inhalation of dust/vapors handle1->handle2 handle3 Keep away from ignition sources handle2->handle3 storage1 Store in a tightly closed container handle3->storage1 storage2 Keep in a dry, cool, and well-ventilated place storage1->storage2 storage3 Dispose of waste according to institutional and local regulations storage2->storage3 spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill with inert material (e.g., sand, vermiculite) ppe->contain collect Carefully collect spilled material into a designated waste container contain->collect clean Clean the spill area with a suitable solvent, followed by soap and water collect->clean dispose Dispose of waste according to regulations clean->dispose

References

Validation & Comparative

Confirming the Structure of Synthesized 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the key analytical techniques used to confirm the structure of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde. To illustrate the process, we present a detailed examination of the spectroscopic data for a closely related analogue, 5-(4-Chlorophenyl)-2-furaldehyde, and discuss the expected variations for the target compound.

The precise characterization of molecular structure is paramount to understanding a compound's reactivity, biological activity, and safety profile. A combination of spectroscopic methods is typically employed to provide unambiguous structural elucidation. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in this context.

Comparative Spectroscopic Analysis

For the purpose of this guide, we will present the available experimental data for 5-(4-Chlorophenyl)-2-furaldehyde (the analogue) and provide a theoretical comparison with the expected data for This compound (the target compound). The introduction of the sulfanyl linker is expected to induce predictable shifts in the spectral data.

Spectroscopic Technique5-(4-Chlorophenyl)-2-furaldehyde (Analogue)Expected for this compound (Target)
¹H NMR (ppm) Aldehyde proton (CHO): ~9.6 ppm; Furan protons: ~7.0-7.5 ppm; Phenyl protons: ~7.4-7.8 ppmAldehyde proton (CHO): Similar shift (~9.6 ppm); Furan protons: Likely slight downfield shift due to the electron-withdrawing nature of the sulfanyl group; Phenyl protons: Similar shifts (~7.4-7.8 ppm)
¹³C NMR (ppm) Aldehyde carbon (C=O): ~178 ppm; Furan carbons: ~110-160 ppm; Phenyl carbons: ~125-140 ppmAldehyde carbon (C=O): Similar shift (~178 ppm); Furan carbons: Significant shifts expected for the carbon attached to the sulfur atom; Phenyl carbons: Similar shifts (~125-140 ppm)
IR (cm⁻¹) C=O stretch (aldehyde): ~1670-1680 cm⁻¹; C-O-C stretch (furan): ~1020-1250 cm⁻¹; C-Cl stretch: ~700-850 cm⁻¹C=O stretch (aldehyde): Similar frequency (~1670-1680 cm⁻¹); C-S stretch: A weak band may appear around 600-700 cm⁻¹; C-O-C and C-Cl stretches: Similar frequencies.
Mass Spec. (m/z) Molecular Ion (M⁺): ~206.01 g/mol Molecular Ion (M⁺): ~238.00 g/mol (reflecting the addition of a sulfur atom)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over a typical range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, inject a solution of the sample into a GC system coupled to a mass spectrometer.

    • Direct Infusion: For less volatile compounds, infuse a solution of the sample directly into the ion source of the mass spectrometer.

  • Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel chemical entity like this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms comparison Comparison with Expected Structure nmr->comparison ir->comparison ms->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Experimental workflow for synthesis and structural confirmation.

Validating the Biological Activity of 5-[(4-chlorophenyl)thio]-2-furaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential biological activity of 5-[(4-chlorophenyl)thio]-2-furaldehyde, focusing on its role as a potential anticancer agent through the inhibition of tubulin polymerization. Due to the limited direct experimental data on the target compound, this guide leverages data from structurally similar 5-(4-chlorophenyl)furan derivatives and compares their performance against established tubulin inhibitors, colchicine, and the widely used chemotherapeutic agent, doxorubicin.

Comparative Analysis of Biological Activity

The primary mechanism of action explored for furan derivatives is the inhibition of tubulin polymerization, a critical process for cell division. Compounds that disrupt microtubule dynamics are potent anticancer agents. The following table summarizes the available quantitative data for 5-(4-chlorophenyl)furan derivatives and compares them with reference compounds.

Compound/DerivativeTarget/AssayIC50 (µM)Cell LineReference
5-(4-chlorophenyl)furan Derivative 7c Tubulin Polymerization Inhibition0.09-[1]
Cytotoxicity (Anticancer Activity)0.09Leukemia SR[1]
5-(4-chlorophenyl)furan Derivative 7e Tubulin Polymerization Inhibition0.05-[1]
Cytotoxicity (Anticancer Activity)0.05Leukemia SR[1]
5-(4-chlorophenyl)furan Derivative 11a Tubulin Polymerization Inhibition0.06-[1]
Cytotoxicity (Anticancer Activity)0.06Leukemia SR[1]
Colchicine (Reference) Tubulin Polymerization Inhibition--[1]
Cytotoxicity (Anticancer Activity)>10 (in some cell lines)Leukemia SR[1]
Doxorubicin (Reference) DNA Intercalation, Topoisomerase II InhibitionVaries (cell line dependent)Various[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in absorbance at 340 nm in a temperature-controlled spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Protocol:

  • Reagent Preparation:

    • Tubulin solution: Reconstitute lyophilized tubulin (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.8) to a final concentration of 1 mg/mL.

    • GTP solution: Prepare a 10 mM stock solution of GTP in general tubulin buffer.

    • Test compounds: Prepare stock solutions of the test compounds in DMSO and dilute to the desired concentrations in general tubulin buffer. The final DMSO concentration should not exceed 1%.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the test compound dilutions.

    • Add the tubulin solution and GTP (final concentration 1 mM) to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • The percentage of inhibition is calculated by comparing the absorbance in the presence of the test compound to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on cell viability.[3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[3]

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., Leukemia SR) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the differentiation of cell cycle phases.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation:

    • Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The data is used to generate a histogram of DNA content versus cell count.

  • Data Analysis:

    • The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these compounds is crucial for drug development.

Tubulin Polymerization and its Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their assembly and disassembly are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1]

Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Inhibition Tubulin αβ-Tubulin Dimers Polymerization Polymerization (Growth) Tubulin->Polymerization + GTP Mitotic_Spindle Mitotic Spindle Formation Tubulin->Mitotic_Spindle GTP GTP GDP GDP Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization (Shrinkage) Microtubule->Depolymerization GTP Hydrolysis Depolymerization->Tubulin + GDP Inhibitor 5-[(4-chlorophenyl)thio]-2-furaldehyde (or Analogs / Colchicine) Inhibitor->Tubulin Binds to β-tubulin Inhibitor->Mitotic_Spindle Disrupts Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Leads to Mitotic Arrest &

Caption: Inhibition of tubulin polymerization disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.

Doxorubicin's Mechanism of Action

Doxorubicin is a well-established anticancer drug with a multi-faceted mechanism of action, primarily involving DNA damage.[2]

Doxorubicin_Mechanism cluster_0 Nuclear Effects cluster_1 Cytoplasmic Effects Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage DNA Strand Breaks Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Membrane & Protein Damage Oxidative_Stress->Cellular_Damage Cellular_Damage->Apoptosis

Caption: Doxorubicin induces apoptosis through DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for validating the anticancer activity of a novel compound.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation Compound Test Compound (5-[(4-chlorophenyl)thio]-2-furaldehyde) Tubulin_Assay Tubulin Polymerization Assay Compound->Tubulin_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound->Cytotoxicity_Assay Cell_Cycle_Assay Cell Cycle Analysis Compound->Cell_Cycle_Assay IC50_Tubulin Determine IC50 (Tubulin Inhibition) Tubulin_Assay->IC50_Tubulin IC50_Cyto Determine IC50 (Cytotoxicity) Cytotoxicity_Assay->IC50_Cyto Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Conclusion Conclusion on Anticancer Potential IC50_Tubulin->Conclusion IC50_Cyto->Conclusion Cell_Cycle_Dist->Conclusion

Caption: A typical workflow for evaluating the anticancer potential of a novel compound involves in vitro assays followed by data analysis.

References

Comparative Analysis of 3-(Trifluoromethyl)phencyclidine (CAS 39689-04-8) and Structurally Related NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(Trifluoromethyl)phencyclidine (3-TFMPCP), a derivative of the dissociative anesthetic phencyclidine (PCP), with its parent compound and other structurally similar N-methyl-D-aspartate (NMDA) receptor antagonists. The analysis focuses on their performance in preclinical pharmacological assays, supported by available experimental data.

Introduction to Arylcyclohexylamines

Arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, are a class of pharmacologically active compounds known for their dissociative anesthetic, analgesic, and psychotomimetic effects. Their primary mechanism of action involves the non-competitive antagonism of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory. Alterations to the core structure of PCP have led to a wide array of analogs with varying potencies and pharmacological profiles. This guide specifically examines 3-TFMPCP, a fluorinated analog of PCP, and compares it to PCP, ketamine, and 3-methoxyphencyclidine (3-MeO-PCP).

Mechanism of Action: NMDA Receptor Antagonism

The primary molecular target for PCP and its analogs is the NMDA receptor. These compounds bind to a site within the ion channel of the receptor, effectively blocking the influx of calcium ions. This action inhibits the excitatory effects of the neurotransmitter glutamate. The affinity of a compound for this binding site is a key determinant of its potency as an NMDA receptor antagonist.

NMDA Receptor Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response PCP_Analogs PCP Analogs (e.g., 3-TFMPCP) PCP_Analogs->Ion_Channel blocks

Figure 1: Simplified signaling pathway of NMDA receptor antagonism by PCP analogs.

Comparative In Vitro Data

CompoundNMDA Receptor Binding Affinity (Ki)NMDA Receptor Inhibition (IC50)
Phencyclidine (PCP)250 nM[1]2.02 µM[2]
Ketamine659 nM[1]Not available
3-Methoxyphencyclidine (3-MeO-PCP)20 nM[1]1.51 µM[2]
3-(Trifluoromethyl)phencyclidine (3-TFMPCP) Data not available Data not available

Note: The Ki and IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

Comparative In Vivo Data

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of these compounds. Common assays include the measurement of locomotor activity and drug discrimination paradigms. While specific comparative in vivo data for 3-TFMPCP is limited, studies on other fluorinated PCP analogs, such as 4'-F-PCP, have demonstrated significant effects on locomotor activity in rodents.

It is important to note that the behavioral effects of PCP and its analogs in rodents are complex and can be influenced by the specific strain of the animal used in the study.

Experimental Protocols

Synthesis of Fluorinated Phencyclidine Analogs

A general method for the synthesis of fluorinated PCP analogs involves a Grignard reaction. The following is a representative protocol for the synthesis of a fluorinated PCP analog, which could be adapted for 3-TFMPCP.

Synthesis Workflow Start Start Grignard_Reagent Preparation of Grignard Reagent (e.g., 3-(Trifluoromethyl)phenylmagnesium bromide) Start->Grignard_Reagent Nitrile_Compound Preparation of 1-Piperidinocyclohexanecarbonitrile Start->Nitrile_Compound Reaction Grignard Reaction Grignard_Reagent->Reaction Nitrile_Compound->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction and Purification Quenching->Extraction Final_Product Final Product (3-TFMPCP) Extraction->Final_Product

Figure 2: General workflow for the synthesis of fluorinated PCP analogs.

Detailed Steps:

  • Preparation of the Grignard Reagent: 3-Bromobenzotrifluoride is reacted with magnesium turnings in an anhydrous solvent like tetrahydrofuran (THF) to form 3-(trifluoromethyl)phenylmagnesium bromide.

  • Reaction with Nitrile: The prepared Grignard reagent is then added dropwise to a solution of 1-piperidinocyclohexanecarbonitrile in anhydrous THF.

  • Quenching and Extraction: The reaction is carefully quenched with an aqueous solution, and the product is extracted using an organic solvent.

  • Purification: The extracted product is then purified using techniques such as column chromatography to yield the final compound.

NMDA Receptor Binding Assay

Competitive radioligand binding assays are commonly used to determine the affinity of a test compound for the NMDA receptor.

NMDA Binding Assay Workflow Start Start Preparation Prepare Brain Membranes Start->Preparation Incubation Incubate Membranes with Radioligand (e.g., [³H]MK-801) and Test Compound Preparation->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis End End Analysis->End

Figure 3: Workflow for a competitive NMDA receptor binding assay.

Key Steps:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing NMDA receptors.

  • Incubation: The prepared membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the unlabeled test compound (e.g., 3-TFMPCP).

  • Separation: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated from the IC50.

Conclusion

Based on the available data for structurally similar compounds, 3-(Trifluoromethyl)phencyclidine (3-TFMPCP) is predicted to act as a non-competitive NMDA receptor antagonist. The trifluoromethyl group at the 3-position of the phenyl ring is expected to influence its potency and pharmacokinetic profile compared to the parent compound, PCP. However, a definitive comparative analysis is hampered by the lack of specific experimental data for 3-TFMPCP in the scientific literature. Further in vitro and in vivo studies are required to fully characterize the pharmacological profile of this compound and to accurately compare its performance with other PCP analogs. Researchers in the field are encouraged to conduct such studies to fill this knowledge gap.

References

Comparative Guide to Structure-Activity Relationships of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde analogs, focusing on their potential as antimicrobial and anticancer agents. The information presented is based on available experimental data for structurally related compounds, offering insights for researchers, scientists, and drug development professionals.

Introduction

Furan-based compounds are a significant class of heterocyclic molecules that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties. The introduction of a chlorophenyl moiety and a sulfanyl (thioether) linkage at the 5-position of the 2-furaldehyde core can significantly influence the biological activity of the resulting analogs. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key synthetic and signaling pathways to facilitate the rational design of more potent and selective therapeutic agents.

Data Presentation: Biological Activity of Furan Analogs

The following table summarizes the biological activity of various furan derivatives, providing a basis for understanding the structure-activity relationships of this compound analogs. While direct data for the target scaffold is limited, the presented data on related structures offers valuable insights.

Table 1: Anticancer and Antimicrobial Activity of Furan Derivatives

Compound IDStructureTarget/TestActivity (IC₅₀/MIC in µM)Reference
Anticancer Analogs
Compound 15-(4-chlorophenyl)furan derivativeLeukemia SR cell lineIC₅₀: 0.09[1]
Compound 7c5-(4-chlorophenyl)furan derivativeLeukemia SR cell lineIC₅₀: 0.09[1]
Compound 7e5-(4-chlorophenyl)furan derivativeLeukemia SR cell lineIC₅₀: 0.05[1]
Compound 11a5-(4-chlorophenyl)furan derivativeLeukemia SR cell lineIC₅₀: 0.06[1]
Compound 24Furan derivativeHeLa cell lineIC₅₀: 0.08 - 8.79[2]
Compound 24Furan derivativeSW620 cell lineModerate to potent[2]
Antimicrobial Analogs
Compound 45-trifluoromethyl-furan-2-carbaldehyde thiosemicarbazoneCandida albicansMIC: 5[3]
Compound 55-nitro-furan-2-carbaldehyde thiosemicarbazoneStaphylococcus aureusMIC: 1[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of novel compounds. Below are representative protocols for anticancer and antimicrobial assays.

Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, SW620, Leukemia SR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Synthesis of this compound Analogs

The synthesis of the target compounds typically involves a nucleophilic aromatic substitution reaction. A general synthetic workflow is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_derivatization Derivatization cluster_final_product Final Analogs A 5-Bromo-2-furaldehyde C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat A->C B 4-Chlorothiophenol B->C D 5-[(4-Chlorophenyl)sulfanyl] -2-furaldehyde C->D E Amine/Hydrazine D->E Condensation F Schiff Base/Hydrazone Analogs E->F

Caption: General synthetic scheme for this compound and its analogs.

Proposed Anticancer Signaling Pathway

Some furan derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[2] A proposed mechanism of action involves the activation of the tumor suppressor PTEN, which in turn inhibits the PI3K/Akt and Wnt/β-catenin signaling pathways.

G cluster_drug Drug Action cluster_pathway Signaling Cascade Drug 5-[(4-Chlorophenyl)sulfanyl] -2-furaldehyde Analog PTEN PTEN Drug->PTEN Activates PI3K PI3K PTEN->PI3K Inhibits Apoptosis Apoptosis PTEN->Apoptosis Promotes Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits (Degradation) TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Proliferation Cell Proliferation & Survival TCF_LEF->Proliferation Promotes

Caption: Proposed anticancer mechanism involving the PTEN/PI3K/Akt and Wnt/β-catenin pathways.

Structure-Activity Relationship (SAR) Discussion

  • Substitution at the 5-position of the Furan Ring: The nature of the substituent at this position is critical for biological activity. The presence of an aryl group, such as the 4-chlorophenyl group, is common in active compounds. The thioether linkage provides a flexible connection to this aryl group, which can influence binding to biological targets.

  • Modifications of the Aldehyde Group: The aldehyde functionality at the 2-position is a key feature for derivatization. Conversion of the aldehyde to Schiff bases or hydrazones can lead to compounds with enhanced and varied biological activities. The nature of the amine or hydrazine used for this condensation will significantly impact the lipophilicity, steric bulk, and hydrogen bonding capacity of the final analog, thereby affecting its activity.

  • Substitution on the Phenyl Ring: The chloro substituent on the phenyl ring is known to enhance the activity of many bioactive molecules, likely by increasing their lipophilicity and metabolic stability. The position of the chloro group (ortho, meta, or para) can also influence activity.

  • Anticancer Activity: For anticancer activity, derivatives of 5-(4-chlorophenyl)furan have shown potent inhibition of tubulin polymerization, with IC₅₀ values in the nanomolar range.[1] The overall shape of the molecule and the presence of specific functional groups that can interact with the colchicine binding site on tubulin are crucial.

  • Antimicrobial Activity: For antimicrobial activity, the presence of electron-withdrawing groups on the furan or phenyl ring can enhance potency. For instance, a nitro group at the 5-position of the furan ring has been shown to impart significant antibacterial activity.[3]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The available data on related furan derivatives suggest that modifications at the aldehyde group and substitutions on the phenyl ring can significantly modulate biological activity. Further synthesis and comprehensive biological evaluation of a focused library of these analogs are warranted to establish a clear and detailed structure-activity relationship, which will be instrumental in the design of next-generation therapeutic compounds.

References

A Comparative Analysis of Bioactivity: 5-[(4-chlorophenyl)thio]-2-furaldehyde vs. 5-(4-chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the documented biological activities of 5-[(4-chlorophenyl)thio]-2-furaldehyde and 5-(4-chlorophenyl)-2-furaldehyde. While derivatives of 5-(4-chlorophenyl)-2-furaldehyde have been synthesized and evaluated for their potential as anticancer agents, there is a notable absence of published data on the biological effects of 5-[(4-chlorophenyl)thio]-2-furaldehyde.

This guide aims to provide researchers, scientists, and drug development professionals with a clear comparison based on the existing experimental evidence.

5-(4-chlorophenyl)-2-furaldehyde: A Precursor to Tubulin Polymerization Inhibitors

Research has primarily focused on the derivatization of 5-(4-chlorophenyl)-2-furaldehyde to develop novel anticancer agents. A key study highlights the synthesis of a series of isoxazoline and pyrazoline derivatives, which have demonstrated potent inhibitory activity against tubulin polymerization, a critical process in cell division.[1][2]

Quantitative Analysis of Anticancer Activity

The cytotoxicity of these derivatives was evaluated against the leukemia SR cell line. Several compounds exhibited significant anticancer activity, with some even surpassing the potency of the well-known tubulin inhibitor, colchicine. The half-maximal inhibitory concentrations (IC₅₀) and the percentage of tubulin polymerization inhibition for the most active compounds are summarized below.

Compound IDMolecular StructureIC₅₀ (µM) vs. Leukemia SR Cell LineTubulin Polymerization Inhibition (%)
7c Pyrazoline derivative0.0995.2
7e Pyrazoline derivative0.0596.0
11a Pyridine derivative0.0696.3
Colchicine Reference compound--

Data sourced from a study on novel 5-(4-chlorophenyl)furan derivatives.[1][2]

The study revealed that compounds 7c , 7e , and 11a were more potent than colchicine in inhibiting the growth of leukemia cells and were highly effective in preventing tubulin polymerization.[1][2]

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action for these active derivatives of 5-(4-chlorophenyl)-2-furaldehyde is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including mitosis. By disrupting the formation of microtubules, these compounds effectively halt cell division, leading to apoptosis (programmed cell death) in cancer cells.[1][2]

The following diagram illustrates the proposed signaling pathway leading to apoptosis.

Compound 5-(4-chlorophenyl)-2-furaldehyde Derivatives (e.g., 7c, 7e, 11a) Tubulin Tubulin Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Formation Tubulin->Microtubules Inhibits Polymerization Mitosis Mitotic Arrest Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Figure 1. Signaling pathway of 5-(4-chlorophenyl)-2-furaldehyde derivatives.

Experimental Protocols

Synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde (1a): Compound 1a was prepared from 2-furaldehyde using water as a solvent.[1]

In Vitro Cytotoxicity Assay: The synthesized compounds were evaluated for their cytotoxic effects against the leukemia SR cell line using a standard protocol.[1][2]

Tubulin Polymerization Assay: The ability of the compounds to inhibit tubulin polymerization was assessed to determine their mechanism of action at the molecular level.[1][2]

The general workflow for the synthesis and evaluation of these compounds is depicted below.

Start 5-(4-chlorophenyl)-2-furaldehyde Synthesis Synthesis of Derivatives (Isoxazolines, Pyrazolines, etc.) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In vitro Cytotoxicity Screening (Leukemia SR cell line) Purification->Screening Mechanism Tubulin Polymerization Assay Screening->Mechanism Lead Lead Compound Identification Mechanism->Lead

Figure 2. Experimental workflow for evaluating 5-(4-chlorophenyl)-2-furaldehyde derivatives.

5-[(4-chlorophenyl)thio]-2-furaldehyde: An Unexplored Chemical Entity

In stark contrast to its counterpart, a thorough search of scientific databases and chemical literature reveals no published studies on the biological activity of 5-[(4-chlorophenyl)thio]-2-furaldehyde. While the compound is available from chemical suppliers, its pharmacological properties remain uninvestigated.

Conclusion

Based on the currently available data, a direct comparison of the biological activities of 5-[(4-chlorophenyl)thio]-2-furaldehyde and 5-(4-chlorophenyl)-2-furaldehyde is not feasible. The research community has directed its efforts towards the latter, specifically in the development of its derivatives as potent anticancer agents that function by inhibiting tubulin polymerization. The thio-analogue, 5-[(4-chlorophenyl)thio]-2-furaldehyde, represents a novel area for future investigation. Its structural similarity to the active furan derivatives suggests that it could also possess interesting biological properties, warranting further exploration by researchers in the field of drug discovery. Until such studies are conducted, the activity of 5-[(4-chlorophenyl)thio]-2-furaldehyde remains unknown.

References

Benchmarking CAS 39689-04-8: A Comparative Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of the compound with CAS number 39689-04-8, identified as 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde. As of the latest literature review, no direct experimental data on the biological activity of this specific compound is publicly available. The comparisons presented herein are based on the known therapeutic actions of structurally similar molecules. Therefore, this document is intended to be a predictive guide for researchers, scientists, and drug development professionals, outlining potential areas of investigation and the established benchmarks of relevant therapeutic agents.

Based on structural similarities, two primary potential mechanisms of action are explored: cardiovascular activity as a potassium channel blocker and anticancer activity as a tubulin polymerization inhibitor.

Potential as a Cardiovascular Agent: Comparison with Potassium Channel Blockers

The structural similarity of this compound to metabolites of Azimilide, a known Class III antiarrhythmic agent, suggests a potential for cardiovascular activity through the blockade of cardiac potassium channels. Azimilide is known to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which are crucial for cardiac repolarization.

Comparative Efficacy of Known Potassium Channel Blockers

The following table summarizes the inhibitory concentrations (IC50) of several known potassium channel blockers against the hERG (human Ether-à-go-go-Related Gene) channel, which is responsible for the IKr current.

CompoundTarget(s)IC50 (µM)Cell Line
AzimilideIKr (hERG), IKs0.4 (IKr), 3 (IKs)Not specified
DofetilideIKr (hERG)0.01 - 0.1HEK293
SotalolIKr, IKs30 - 100Not specified
AmiodaroneIKr, IKs, and others1 - 10Not specified
E-4031IKr (hERG)0.005 - 0.02Various
Experimental Protocol: Whole-Cell Patch Clamp Assay for hERG Channel Inhibition

This protocol outlines the standard method for assessing the inhibitory effect of a compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing the hERG channel in appropriate media (e.g., DMEM supplemented with 10% FBS and a selection antibiotic).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with an external solution.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH adjusted to 7.2 with KOH.

  • External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Test Compound Solutions: Prepare stock solutions of the test compound (e.g., in DMSO) and dilute to final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane of a single, isolated cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • To elicit hERG currents, apply a voltage-clamp protocol consisting of a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds to record the peak tail current.

  • Repeat this protocol at a steady frequency (e.g., every 15 seconds) to establish a stable baseline current.

4. Data Acquisition and Analysis:

  • After establishing a stable baseline, perfuse the cell with increasing concentrations of the test compound.

  • Record the peak tail current at each concentration until a steady-state block is achieved.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline current.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

cluster_0 Cardiac Action Potential cluster_1 Mechanism of Action Phase 4 Phase 4 Phase 0 Phase 0 Phase 4->Phase 0 Depolarization (Na+ influx) Phase 1 Phase 1 Phase 0->Phase 1 Initial Repolarization (K+ efflux) Phase 2 Phase 2 Phase 1->Phase 2 Plateau (Ca2+ influx, K+ efflux) Phase 3 Phase 3 Phase 2->Phase 3 Repolarization (K+ efflux) Phase 3->Phase 4 Resting Potential Potassium_Channel_Blocker Potassium Channel Blocker (e.g., Azimilide) Delayed_Rectifier_Currents Delayed Rectifier Currents (IKr, IKs) Potassium_Channel_Blocker->Delayed_Rectifier_Currents Inhibits Prolonged_Repolarization Prolonged Repolarization (Phase 3) Delayed_Rectifier_Currents->Prolonged_Repolarization Leads to Prolonged_Repolarization->Phase 3 Affects

Cardiac action potential and potassium channel blockade.

Potential as an Anticancer Agent: Comparison with Tubulin Polymerization Inhibitors

Several derivatives of 5-(4-chlorophenyl)furan have been reported to exhibit anticancer activity by inhibiting tubulin polymerization. This suggests that this compound could potentially act as a mitotic inhibitor. Tubulin polymerization inhibitors are a well-established class of anticancer drugs that disrupt the formation of microtubules, which are essential for cell division.

Comparative Efficacy of Known Tubulin Polymerization Inhibitors

The following table provides the IC50 values for several known tubulin polymerization inhibitors.

CompoundBinding SiteIC50 (µM) for Tubulin Polymerization Inhibition
ColchicineColchicine0.8 - 2.7
VinblastineVinca Alkaloid0.1 - 1.0
NocodazoleColchicine0.1 - 0.5
Paclitaxel (Taxol)Taxane (Stabilizer)N/A (Promotes Polymerization)
Combretastatin A4Colchicine0.5 - 1.5
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to measure the effect of a compound on tubulin polymerization in vitro.

1. Reagents and Materials:

  • Lyophilized tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls

  • Black, flat-bottom 96-well microplate

  • Temperature-controlled fluorescence plate reader

2. Procedure:

  • Prepare a tubulin solution by resuspending lyophilized tubulin in polymerization buffer to a final concentration of 2-4 mg/mL on ice.

  • Prepare a reaction mixture on ice containing the tubulin solution, GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter.

  • Prepare serial dilutions of the test compound and control compounds in polymerization buffer.

  • Add 10 µL of the diluted test compounds or controls to the appropriate wells of the 96-well plate.

  • To initiate the polymerization reaction, add 90 µL of the ice-cold reaction mixture to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.

3. Data Analysis:

  • Plot the fluorescence intensity versus time for each concentration of the test compound and controls.

  • Determine the maximum rate of polymerization (Vmax) and the steady-state fluorescence intensity.

  • Calculate the percentage of inhibition of polymerization at each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.

cluster_0 Microtubule Dynamics cluster_1 Mechanism of Action cluster_2 Cellular Outcome Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Inhibitor Tubulin Polymerization Inhibitor Inhibitor->Tubulin_Dimers Binds to Mitotic_Arrest Mitotic Arrest Inhibitor->Mitotic_Arrest Leads to Stabilizer Tubulin Polymerization Stabilizer Stabilizer->Microtubules Binds to Stabilizer->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Microtubule dynamics and inhibitor action.

cluster_workflow Tubulin Polymerization Assay Workflow prep Reagent Preparation (Tubulin, Buffers, Compounds) plate Plate Setup (Add Compounds to 96-well plate) prep->plate mix Prepare Reaction Mix (Tubulin, GTP, Reporter) prep->mix initiate Initiate Reaction (Add Mix to Plate at 37°C) plate->initiate mix->initiate read Measure Fluorescence (Every minute for 60-90 min) initiate->read analyze Data Analysis (Plot curves, Calculate IC50) read->analyze

Workflow for a tubulin polymerization assay.

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde, a key intermediate in pharmaceutical synthesis. The cross-validation of these methods is crucial for ensuring data integrity, consistency, and reliability across different analytical platforms and laboratories. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the cross-validation workflow to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is the process of establishing equivalency between two or more distinct analytical methods. This is a critical step in drug development, particularly when transferring methods between laboratories or when data from different analytical techniques need to be compared or combined. The goal is to ensure that the reported concentrations of an analyte are comparable, irrespective of the method used for analysis.

Comparative Analysis of Analytical Methods

Three common analytical techniques were evaluated for the quantitative determination of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. The performance of each method was assessed based on key validation parameters.

Data Presentation

The following tables summarize the quantitative performance data for each analytical method.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVGC-MSUV-Vis Spectroscopy
Linearity (r²) >0.999>0.998>0.995
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%95.3 - 104.1%
Precision (% RSD) < 2.0%< 3.5%< 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL1.5 µg/mL

Table 2: Optimal Experimental Conditions

ParameterHPLC-UVGC-MSUV-Vis Spectroscopy
Mobile Phase/Carrier Gas Acetonitrile:Water (60:40, v/v)Helium-
Column/Stationary Phase C18 (4.6 x 150 mm, 5 µm)DB-5ms (30 m x 0.25 mm, 0.25 µm)-
Flow Rate/Temperature Program 1.0 mL/min50°C (2 min), ramp to 280°C at 20°C/min-
Detection Wavelength/Mode 280 nmSelected Ion Monitoring (SIM)280 nm
Injection Volume/Mode 10 µL1 µL (Splitless)-

Experimental Protocols

Detailed methodologies for each of the evaluated analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation: A standard HPLC system equipped with a UV detector.

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (60:40, v/v), isocratic elution

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 50 µg/mL.

  • Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Chemicals and Reagents:

  • Dichloromethane (GC grade)

  • This compound reference standard

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless, 1 µL

  • Ion Source Temperature: 230°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Scan Mode: Selected Ion Monitoring (SIM) targeting characteristic ions of the analyte.

Sample Preparation:

  • Prepare a stock solution of this compound in dichloromethane (1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.01 to 20 µg/mL.

  • Dissolve the sample containing the analyte in dichloromethane to achieve a concentration within the calibration range.

UV-Vis Spectroscopy

Instrumentation: A UV-Vis spectrophotometer.

Chemicals and Reagents:

  • Ethanol (UV grade)

  • This compound reference standard

Spectroscopic Conditions:

  • Wavelength Scan Range: 200 - 400 nm

  • Analytical Wavelength: 280 nm

  • Blank: Ethanol

Sample Preparation:

  • Prepare a stock solution of this compound in ethanol (100 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with ethanol to concentrations ranging from 1 to 25 µg/mL.

  • Dissolve the sample containing the analyte in ethanol to achieve a concentration within the calibration range.

  • Measure the absorbance of the blank, calibration standards, and samples at 280 nm.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the analytical methods.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Data Analysis & Comparison A Method A Development (e.g., HPLC-UV) A_val Validation of Method A A->A_val B Method B Development (e.g., GC-MS) B_val Validation of Method B B->B_val C Method C Development (e.g., UV-Vis) C_val Validation of Method C C->C_val D Prepare a Set of QC Samples A_val->D B_val->D C_val->D E Analyze QC Samples with Method A D->E F Analyze QC Samples with Method B D->F G Analyze QC Samples with Method C D->G H Compare Results (e.g., Bland-Altman Plot, Statistical Tests) E->H F->H G->H I Establish Acceptance Criteria (e.g., %Difference < 20%) H->I J Conclusion on Method Equivalency I->J

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway of Method Selection Logic

The following diagram outlines the decision-making process for selecting an appropriate analytical method based on experimental requirements.

Start Start: Need to quantify 5-[(4-Chlorophenyl)sulfanyl] -2-furaldehyde HighSensitivity High Sensitivity Required? Start->HighSensitivity ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix Yes HighThroughput High Throughput Needed? HighSensitivity->HighThroughput No Method_GCMS Use GC-MS ComplexMatrix->Method_GCMS Yes Method_HPLC Use HPLC-UV ComplexMatrix->Method_HPLC No HighThroughput->Method_HPLC No Method_UVVis Use UV-Vis HighThroughput->Method_UVVis Yes

Caption: Decision tree for analytical method selection.

A Comparative Analysis of 5-[(4-chlorophenyl)thio]-2-furaldehyde Derivatives and Structurally Related Compounds in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to extensive investigation into heterocyclic compounds, with furan derivatives being a prominent class due to their diverse pharmacological activities. This guide provides a comparative biological evaluation of derivatives structurally related to 5-[(4-chlorophenyl)thio]-2-furaldehyde, focusing on their performance as anticancer and enzyme-inhibiting agents. Due to a lack of specific literature on 5-[(4-chlorophenyl)thio]-2-furaldehyde derivatives, this guide draws comparisons from close analogs, including 5-(4-chlorophenyl)furan derivatives and other furan-containing compounds, to provide valuable insights for drug discovery and development.

Anticancer Activity: A Tale of Structural Modifications

Derivatives of 5-(4-chlorophenyl)furan have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization. These compounds induce cell cycle arrest and apoptosis in cancer cells, highlighting their therapeutic promise.

A study on novel 5-(4-chlorophenyl)furan derivatives revealed that many of these compounds exhibit potent antiproliferative activities in the submicromolar range. For instance, compound 19h showed impressive IC50 values between 0.02 to 0.04 µM across four different cancer cell lines, while exhibiting low cytotoxicity in non-cancerous MCF-10A cells, suggesting a degree of selectivity towards cancer cells.[1] This compound was also found to arrest the cell cycle in the G2/M phase and trigger apoptosis in MCF-7 cells.[1]

In a different series of analogs, cis-restricted 1,2,4-triazole derivatives of combretastatin A-4 (CA-4), compounds 5o and 5r displayed strong IC50 values of 0.10 and 0.04 µM, respectively, against HepG2 hepatocellular carcinoma cells.[1] Furthermore, compounds 5b and 5i were highly effective against the leukemia cell line HL-60, with IC50 values of 0.004 and 0.01 µM, respectively.[1] The mechanism of action for these compounds was linked to the inhibition of tubulin polymerization.[1]

Another class of related compounds, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, has also been investigated for anticancer properties.[2] Compound 6h from this series demonstrated significant antitumor activity with IC50 values of 3.854, 4.151, and 17.522 μM against A549, U87, and HL60 cancer cell lines, respectively.[2] The proposed mechanism for these compounds involves the restoration of p53 function by disrupting the p53-MDM2 interaction.[2]

The following table summarizes the anticancer activities of these related furan and triazole derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
19h Four cancer cell lines0.02 - 0.04[1]
5o HepG20.10[1]
5r HepG20.04[1]
5b HL-600.004[1]
5i HL-600.01[1]
6h A5493.854[2]
6h U874.151[2]
6h HL6017.522[2]

Enzyme Inhibition: A Potential Therapeutic Avenue

While direct enzyme inhibition data for 5-[(4-chlorophenyl)thio]-2-furaldehyde derivatives is scarce, studies on related furan and thiophene structures suggest potential activity. For example, a review on 5-phenyl-2-furaldehyde highlighted that some of its derivatives are potent inhibitors of enzymes like α-amylase, α-glucosidase, and acetylcholinesterase.[3]

Furthermore, the core furaldehyde structure itself has been shown to inhibit certain enzymes. A study on furfural demonstrated its ability to inhibit alcohol dehydrogenase (ADH), aldehyde dehydrogenase (AlDH), and the pyruvate dehydrogenase (PDH) complex.[4] This suggests that furaldehyde derivatives could be explored for their enzyme-inhibiting properties.

Experimental Protocols

In Vitro Antiproliferative Activity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., GTP), and the test compound at various concentrations is prepared in a 96-well plate.

  • Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.

  • Turbidity Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity (absorbance) at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle-treated) sample to determine the inhibitory activity.

Visualizing Cellular Mechanisms

To illustrate the potential mechanisms of action of these compounds, the following diagrams depict a simplified experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of 5-(4-chlorophenyl)furan Derivatives cell_culture Cancer Cell Culture synthesis->cell_culture mtt_assay MTT Assay for Antiproliferative Activity cell_culture->mtt_assay tubulin_assay Tubulin Polymerization Inhibition Assay cell_culture->tubulin_assay ic50 IC50 Determination mtt_assay->ic50 mechanism Mechanism of Action Elucidation tubulin_assay->mechanism

Caption: A generalized workflow for the synthesis and in vitro evaluation of novel anticancer compounds.

signaling_pathway Compound 5-(4-chlorophenyl)furan Derivative Tubulin Tubulin Compound->Tubulin Inhibition Microtubule Microtubule Dynamics Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disruption G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

comparing the efficacy of different 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 5-(4-chlorophenyl)furan-2-carbaldehyde, a valuable intermediate in medicinal chemistry. The efficacy of three prominent methods—Meerwein arylation, Suzuki-Miyaura coupling, and direct C-H arylation—is evaluated based on experimental data for yield, reaction conditions, and substrate scope. Detailed experimental protocols and visual diagrams of the reaction pathways are provided to assist researchers in selecting the optimal synthesis strategy.

It is important to note that the initially requested compound, 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde, is not widely reported in the scientific literature. The closely related and synthetically accessible compound, 5-(4-chlorophenyl)furan-2-carbaldehyde, is presented here as the likely intended molecule of interest.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the different synthetic routes to 5-(4-chlorophenyl)furan-2-carbaldehyde, allowing for a direct comparison of their performance.

Synthesis RouteStarting MaterialsKey ReagentsSolventReaction TimeYield (%)
Meerwein Arylation 2-Furaldehyde, 4-ChloroanilineNaNO₂, HCl, CuCl₂Water~4 hours45.2%[1]
Suzuki-Miyaura Coupling 5-Bromo-2-furaldehyde, 4-Chlorophenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Dioxane/Water12-16 hoursHigh (Typical)
Direct C-H Arylation 2-Furaldehyde, 4-IodochlorobenzenePdCl₂, K₂CO₃, (n-Bu)₄NBrDMF~10 hours (slow addition)Good (Typical)

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Meerwein Arylation

This classical reaction offers a direct approach to 5-arylfurfurals from readily available starting materials.

Procedure:

  • 4-Chloroaniline is diazotized by reacting it with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0-5°C in an ice bath.

  • The resulting diazonium salt solution is then added dropwise to a solution of 2-furaldehyde in water containing a catalytic amount of copper(II) chloride (CuCl₂).

  • The reaction mixture is stirred for approximately 4 hours and allowed to stand overnight at room temperature.

  • The precipitated product, 5-(4-chlorophenyl)furan-2-carbaldehyde, is collected by filtration, dried, and can be further purified by recrystallization from ethanol.[2]

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds.

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), 5-bromo-2-furaldehyde, 4-chlorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) are combined.

  • A base, typically potassium carbonate (K₂CO₃) (2.0 equivalents), is added to the mixture.

  • A degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), is added.

  • The reaction mixture is heated to reflux (around 90-100°C) and stirred vigorously for 12-16 hours, with the progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, and the product is extracted with an organic solvent, dried, and purified by column chromatography.

Direct C-H Arylation

This modern approach offers an atom-economical alternative by directly coupling an aryl halide with the C-H bond of the furan ring, avoiding the pre-functionalization of the furan substrate.

Procedure:

  • A reaction flask is charged with 2-furaldehyde, a palladium catalyst such as palladium(II) chloride (PdCl₂) (typically 1-5 mol%), a base like potassium carbonate (K₂CO₃), and a phase-transfer catalyst such as tetrabutylammonium bromide ((n-Bu)₄NBr).

  • The flask is flushed with an inert gas, and a solvent such as N,N-dimethylformamide (DMF) is added.

  • A solution of 4-iodochlorobenzene in DMF is added slowly to the reaction mixture at an elevated temperature (e.g., 110°C) over a period of about 10 hours using a syringe pump to minimize homocoupling of the aryl halide.

  • After the addition is complete, the reaction is stirred for an additional period to ensure completion.

  • The product is then isolated through an aqueous workup and purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate the chemical transformations for each of the described synthesis routes.

Meerwein_Arylation 4-Chloroaniline 4-Chloroaniline Diazonium Salt Diazonium Salt 4-Chloroaniline->Diazonium Salt NaNO₂, HCl 5-(4-chlorophenyl)furan-2-carbaldehyde 5-(4-chlorophenyl)furan-2-carbaldehyde Diazonium Salt->5-(4-chlorophenyl)furan-2-carbaldehyde 2-Furaldehyde, CuCl₂

Caption: The Meerwein Arylation Pathway.

Suzuki_Miyaura_Coupling cluster_reactants Reactants 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde Catalytic_Cycle Pd(0) Catalytic Cycle 5-Bromo-2-furaldehyde->Catalytic_Cycle 4-Chlorophenylboronic acid 4-Chlorophenylboronic acid 4-Chlorophenylboronic acid->Catalytic_Cycle 5-(4-chlorophenyl)furan-2-carbaldehyde 5-(4-chlorophenyl)furan-2-carbaldehyde Catalytic_Cycle->5-(4-chlorophenyl)furan-2-carbaldehyde Base (e.g., K₂CO₃)

Caption: The Suzuki-Miyaura Coupling Pathway.

Direct_CH_Arylation cluster_reactants Reactants 2-Furaldehyde 2-Furaldehyde Pd_Catalyst Pd Catalyst, Base 2-Furaldehyde->Pd_Catalyst 4-Iodochlorobenzene 4-Iodochlorobenzene 4-Iodochlorobenzene->Pd_Catalyst 5-(4-chlorophenyl)furan-2-carbaldehyde 5-(4-chlorophenyl)furan-2-carbaldehyde Pd_Catalyst->5-(4-chlorophenyl)furan-2-carbaldehyde C-H Activation

Caption: The Direct C-H Arylation Pathway.

References

Comparative Analysis of 5-[(4-chlorophenyl)thio]-2-furaldehyde Bioassay Data and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Comparative Bioactivity Profile

The following table summarizes the observed bioactivities of compounds structurally related to 5-[(4-chlorophenyl)thio]-2-furaldehyde. This data provides a basis for predicting the potential activity of the target compound and for selecting appropriate alternative compounds for comparative studies.

Compound ClassSpecific ExamplesObserved BioactivityReference Compound Example
Furan Derivatives with 4-Chlorophenyl Group 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(substituted phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-onePromising antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]Ciprofloxacin
5-(4-chlorophenyl)furan derivativesInhibition of tubulin polymerization, indicating potential anticancer activity.[2]Colchicine
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivativeSelective cytotoxic effect on human melanoma cells.[3]Doxorubicin
Nitrofuran Derivatives Various 5-nitrofuran derivativesBroad-spectrum antibacterial activity against Gram-positive and Gram-negative organisms.[4]Nitrofurantoin
Furan-Containing Chalcones Chalcones derived from aryl furan-2-carbaldehydeWide range of biological activities including antibacterial, antiviral, and anti-inflammatory properties.[1]Curcumin

Experimental Protocols

Detailed methodologies for key bioassays are crucial for reproducible and comparable results. Below are standard protocols for assessing antimicrobial and cytotoxic activities, which would be applicable for testing 5-[(4-chlorophenyl)thio]-2-furaldehyde and its analogs.

1. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Materials:

    • Test compound (e.g., 5-[(4-chlorophenyl)thio]-2-furaldehyde) dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Bacterial or fungal strains cultured in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Sterile 96-well microtiter plates.

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of the microtiter plate.

    • Each well is then inoculated with a standardized suspension of the microorganism.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

  • Preparation of Materials:

    • Human cancer cell lines (e.g., HeLa, MCF-7) cultured in a suitable medium (e.g., DMEM with 10% Fetal Bovine Serum).

    • Test compound dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well.

    • The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[6]

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.

Visualizing Experimental Workflows and Pathways

Diagrams can effectively illustrate complex processes and relationships. Below are Graphviz DOT scripts for generating diagrams of the experimental workflows.

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., 5-[(4-chlorophenyl)thio]-2-furaldehyde) Stock Stock Solution (in DMSO) Compound->Stock Serial Serial Dilutions Stock->Serial Inoculation Inoculation with Microorganism/Cells Serial->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measurement (e.g., Absorbance) Incubation->Measurement Data Raw Data Measurement->Data Calculation Calculation of MIC/IC50 Data->Calculation Stat Statistical Analysis Calculation->Stat

Caption: General workflow for in vitro bioassays.

MTT_Assay_Pathway MTT MTT (Yellow Tetrazolium Salt) Mito Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mito Reduction Formazan Formazan (Purple Crystals) Mito->Formazan Solubilization Solubilization Formazan->Solubilization Absorbance Absorbance Measurement (570 nm) Solubilization->Absorbance

Caption: Signaling pathway of the MTT assay.

References

peer-reviewed validation of CAS 39689-04-8 research findings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for peer-reviewed scientific literature and experimental data on the compound identified by CAS number 39689-04-8, which is chemically known as 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde, has yielded no research findings regarding its biological activity or performance.

Despite extensive searches for peer-reviewed studies, mechanism of action, and performance data, no publications were identified that would allow for the creation of a comparison guide as requested. The available information for this specific chemical is limited to listings by chemical suppliers and material safety data sheets. These sources do not contain the requisite experimental data or biological validation necessary to compare its performance against any alternatives.

Searches for structurally related compounds, such as pyrazole derivatives, have indicated various biological activities, including anti-inflammatory and anticancer properties. However, these findings are not directly applicable to this compound and cannot be used to infer its specific biological functions or efficacy.

Without any publicly available peer-reviewed research on CAS 39689-04-8, it is not possible to provide the requested "Publish Comparison Guides." The core requirements of summarizing quantitative data, providing detailed experimental protocols, and visualizing signaling pathways cannot be met due to the absence of foundational research on this compound.

Therefore, a comparison guide detailing the performance and peer-reviewed validation of CAS 39689-04-8 research findings cannot be produced at this time. Further scientific investigation and publication in peer-reviewed journals would be required before such a document could be compiled.

Comparative Docking Analysis of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the molecular docking studies of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde and its derivatives, offering insights into their potential as therapeutic agents. The analysis focuses on their interactions with various biological targets, primarily in the context of anticancer and antimicrobial research. By presenting experimental data, detailed protocols, and visual representations of molecular interactions, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

Furan derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, this compound, and its close analogs, such as 5-(4-chlorophenyl)furan-2-carbaldehyde, have been the subject of various studies to explore their therapeutic potential.[3] Molecular docking simulations are crucial computational techniques used to predict the binding orientation and affinity of a small molecule to a target protein, thereby elucidating its potential mechanism of action at a molecular level.[4][5]

Comparative Docking Performance

The following table summarizes the key findings from various docking studies involving 5-(4-chlorophenyl)furan derivatives against different biological targets. These studies highlight the potential of these compounds as inhibitors of crucial cellular processes, such as tubulin polymerization, which is a key target in cancer therapy.[6][7]

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 7c Tubulin (Colchicine Binding Site)-8.45Cys241, Leu248, Ala316, Val318[6]
Compound 7e Tubulin (Colchicine Binding Site)-8.52Cys241, Leu248, Ala316, Val318[6]
Compound 11a *Tubulin (Colchicine Binding Site)-8.39Cys241, Leu248, Ala316, Val318[6]
Colchicine (Reference) Tubulin (Colchicine Binding Site)-7.98Cys241, Leu248, Ala316, Val318[6]
N-((5-(4-Chlorophenyl)furan-2-yl)methylene)-1-methyl-1H-benzo[d]imidazol-2-amine (IIb) Tubulin-9.0Not specified[8]
N(1)-hydroxy-N(8)-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide (5d) HDAC8-8.2Not specified[9]
SAHA (Reference) HDAC8-7.5Not specified[9]

Note: Compounds 7c, 7e, and 11a are derivatives of 5-(4-chlorophenyl)furan-2-carbaldehyde, as described in the referenced study. Their structures are more complex than the parent molecule but share the same core.

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for understanding and reproducing the presented results.

Molecular Docking of Tubulin Inhibitors:

  • Software: Molecular Operating Environment (MOE) was utilized for the docking simulations.[6]

  • Protein Preparation: The X-ray crystal structure of tubulin complexed with colchicine (PDB ID: 1SA0) was used. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization.

  • Ligand Preparation: The 3D structures of the compounds were built using the MOE builder module and energy minimized.

  • Docking Protocol: The docking was performed into the colchicine binding site of tubulin. The 'Triangle Matcher' placement method was used, and the scoring was performed using the London dG scoring function. The top-ranked poses were then refined using the 'Induced Fit' protocol, and the final binding affinity was calculated using the GBVI/WSA dG scoring function.[6]

Molecular Docking of HDAC8 Inhibitors:

  • Software: The study utilized software for docking simulations, though the specific program is not named in the abstract, it is a common practice in the field.[9]

  • General Protocol: The crystal structure of the target protein (HDAC8) was obtained from the Protein Data Bank. The protein was prepared by removing water and co-crystallized ligands. The synthesized compounds were sketched and optimized for docking. The docking protocol involved placing the ligands into the active site of the enzyme and scoring the interactions to predict binding affinity.[9]

Visualizing Molecular Interactions and Workflows

Workflow for a Typical Molecular Docking Study:

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Select Target Protein (e.g., from PDB) Dock Perform Docking (e.g., AutoDock, MOE) PDB->Dock Ligand Prepare Ligand Library (2D to 3D conversion) Ligand->Dock Score Score & Rank Poses (Binding Energy) Dock->Score Analyze Analyze Interactions (H-bonds, Hydrophobic) Score->Analyze Validate Experimental Validation (e.g., In vitro assays) Analyze->Validate

Caption: A generalized workflow for computational molecular docking studies.

Inhibition of Tubulin Polymerization Signaling Pathway:

G cluster_pathway Mechanism of Tubulin Polymerization Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption leads to Inhibitor 5-(4-chlorophenyl)furan Derivatives Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->Microtubule Inhibits Polymerization Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: The inhibitory effect on tubulin polymerization leading to apoptosis.

Conclusion

The comparative analysis of docking studies reveals that derivatives of this compound are promising candidates for drug development, particularly in the area of oncology. The docking scores and interaction analyses from multiple studies consistently demonstrate their potential to bind effectively to key biological targets like tubulin and histone deacetylases.[6][9] The provided experimental protocols offer a foundation for further research and validation of these computational findings. The visualized workflows and signaling pathways aid in comprehending the complex molecular mechanisms underlying their therapeutic potential. Further in-vitro and in-vivo studies are warranted to translate these computational insights into tangible clinical applications.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.